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  • Product: 1,6-Naphthyridine-3,8-diamine
  • CAS: 1864060-88-7

Core Science & Biosynthesis

Foundational

Chemical Properties and Synthesis of 1,6-Naphthyridine-3,8-diamine: A Technical Guide

Executive Summary The 1,6-naphthyridine-3,8-diamine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., FGFR, c-Met, and PI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,6-naphthyridine-3,8-diamine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., FGFR, c-Met, and PI3K). Its structural distinctiveness lies in the "diazanaphthalene" core, where the nitrogen arrangement (N1, N6) creates a unique electronic gradient that facilitates selective functionalization.

This guide provides a rigorous analysis of the physicochemical properties, synthetic accessibility, and reactivity profile of 1,6-naphthyridine-3,8-diamine. Unlike standard pyridines, this bicyclic system exhibits "dual-personality" reactivity—combining electron-deficient pyridine kinetics with electron-rich amino-substituted aromatic behaviors.

Structural & Electronic Analysis

Molecular Architecture

The 1,6-naphthyridine core consists of two fused pyridine rings. In the 3,8-diamine derivative, the amino substituents occupy electronically contrasting positions:

  • Position 8 (C8): Located

    
     to the N1 ring nitrogen. This amino group interacts strongly with N1 via resonance, imparting amidine-like character. It significantly increases the electron density on N1.
    
  • Position 3 (C3): Located

    
     to N1 and 
    
    
    
    to N6. This position behaves similarly to the 3-position of quinoline or pyridine, acting as a standard aromatic amine with weaker resonance interaction with the ring nitrogens.
Basicity and Protonation Sites

Unsubstituted 1,6-naphthyridine is a weak base (


 ~3.8), with N6 being the preferred protonation site over N1 due to lone-pair repulsion effects. However, in 1,6-naphthyridine-3,8-diamine , the basicity profile is inverted:
  • Primary Protonation (N1): The C8-amino group donates electron density directly into N1 (resonance contributor B in Figure 1). This raises the

    
     of N1 significantly (predicted 
    
    
    
    ~6.5–7.0), making it the most basic site.
  • Secondary Protonation (N6): The C3-amino group exerts a mild inductive/mesomeric donation to N6, but the effect is less pronounced than the C8-N1 interaction.

Tautomerism

While the 3-amino group exists exclusively as the primary amine, the 8-amino group is capable of amino-imino tautomerism. In solution, the amino form is energetically dominant due to the preservation of aromaticity in the pyridine ring, but the imino form can be stabilized in specific kinase binding pockets where N1 acts as a hydrogen bond acceptor and the exocyclic NH as a donor.

Synthetic Pathways[1][2][3]

Accessing the 3,8-diamine isomer requires bypassing the natural reactivity of the naphthyridine core, which favors nucleophilic attack at C2/C5 and electrophilic attack at C3/C8. The most reliable route for research-grade purity is Pd-catalyzed Cross-Coupling (Buchwald-Hartwig) from a dihalo-precursor.

Retrosynthetic Analysis
  • Target: 1,6-Naphthyridine-3,8-diamine

  • Precursor: 3,8-Dibromo-1,6-naphthyridine

  • Starting Material: 4-Amino-3-pyridinecarboxaldehyde (or commercially available 1,6-naphthyridin-2(1H)-one derivatives converted to halides).

Protocol: Buchwald-Hartwig Amination (Recommended)

This protocol ensures regiochemical fidelity and high yields.

Step 1: Synthesis of 3,8-Dibromo-1,6-naphthyridine (Note: This precursor is often accessed via bromination of 1,6-naphthyridin-2-one followed by


 treatment).

Step 2: Double Amination

  • Reagents: 3,8-Dibromo-1,6-naphthyridine (1.0 eq), Benzophenone imine (2.2 eq),

    
     (0.05 eq), BINAP (0.1 eq), 
    
    
    
    (3.0 eq).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Conditions:

    
     under Argon for 12–18 hours.
    
  • Workup: Acidic hydrolysis (1M HCl) to cleave the imine protecting groups, followed by neutralization and extraction.

Mechanism:

  • Oxidative addition of Pd(0) to the C8-Br bond (faster due to electron deficiency at

    
    -position).
    
  • Coordination of amine/imine.

  • Reductive elimination.

  • Repeat at C3-Br bond (slower, requires elevated temp/time).

Visualization: Synthesis Workflow

Synthesis SM 4-Amino-3-pyridine- carboxaldehyde Core 1,6-Naphthyridine Core SM->Core Skraup/Friedlander DiHalo 3,8-Dibromo- 1,6-naphthyridine Core->DiHalo Bromination (POBr3) PdComplex Pd(0) / BINAP Catalytic Cycle DiHalo->PdComplex Oxidative Addition Target 1,6-Naphthyridine- 3,8-diamine PdComplex->Target Amination & Hydrolysis

Figure 1: Synthetic route from pyridine precursors to the target diamine via Pd-catalyzed coupling.

Chemical Reactivity Profile

Nucleophilic Aromatic Substitution ( )

The 1,6-naphthyridine ring is electron-deficient.

  • Ring Carbon Reactivity: The C2, C4, C5, and C7 positions are susceptible to nucleophilic attack.

  • Impact of Diamine: The strong electron-donating effect (+M) of the amino groups at C3 and C8 significantly deactivates the ring toward further nucleophilic attack. This makes the 3,8-diamine chemically stable against hydrolysis or unintended substitution under physiological conditions.

Electrophilic Aromatic Substitution ( )
  • Site Selectivity: Electrophiles (halogens, nitrates) will preferentially attack positions ortho or para to the amino groups.

  • Prediction: The C4 position is activated by the C3-amine (ortho). The C5 position is activated by the C6-nitrogen but deactivated by the C8-amine (para). Therefore, C4 is the most likely site for electrophilic functionalization (e.g., iodination for further coupling).

Acylation and Alkylation
  • Amino Group Differentiation: The C8-amino group is less nucleophilic than the C3-amino group due to the electron-withdrawing inductive effect of the adjacent N1 nitrogen (despite the resonance donation).

  • Selective Functionalization:

    • Mild Acylation (1 eq): Preferentially occurs at the C3-amino group (more "aniline-like").

    • Strong Acylation (Excess): Functionalizes both amines.

Medicinal Chemistry Applications

Kinase Inhibitor Pharmacophore

The 1,6-naphthyridine-3,8-diamine motif is a "privileged structure" for kinase inhibition. It mimics the adenine ring of ATP.

  • H-Bond Donor: The C8-NH2 acts as a donor to the kinase "hinge region" (e.g., Glu/Met residues).

  • H-Bond Acceptor: The N1 ring nitrogen acts as an acceptor.

  • Solubilizing Group: The C3-amine can be derivatized with solubilizing tails (morpholine, piperazine) to improve ADME properties.

Data Summary Table[1]
PropertyValue / CharacteristicRelevance
Formula C8H8N4Low MW fragment (MW 160.18)
Calc. LogP ~0.5 - 0.9High water solubility potential
H-Bond Donors 2 (Primary Amines)Key for hinge binding
H-Bond Acceptors 4 (2 Ring N, 2 Exocyclic N)Versatile interaction profile
pKa (Predicted) N1: ~6.8, N6: ~3.5Physiologically relevant ionization
UV

~240 nm, ~320 nmStandard detection via HPLC-UV
Pharmacophore Mapping

Pharmacophore N1 N1 (Ring) H-Bond Acceptor Hinge Kinase Hinge Region N1->Hinge Interaction A NH8 C8-NH2 H-Bond Donor NH8->Hinge Interaction B NH3 C3-NH2 Solvent Vector NH3->NH3 Site for Derivatization

Figure 2: Interaction map of the 3,8-diamine scaffold with a theoretical kinase binding pocket.

Experimental Validation (Self-Validating Protocol)

To verify the identity of synthesized 1,6-naphthyridine-3,8-diamine, use the following Diagnostic NMR Signature :

  • Symmetry: The molecule is asymmetric. Expect distinct signals for all aromatic protons.

  • Chemical Shifts (

    
     NMR in DMSO-
    
    
    
    ):
    • C2-H: Most deshielded singlet (~8.8 ppm) due to proximity to two nitrogens (N1 and C3-NH2).

    • C8-NH2: Broad singlet, exchangeable with

      
      .
      
    • C3-NH2: Broad singlet, typically upfield of the C8-NH2 due to lack of direct ring-N adjacency.

    • Coupling: Look for small meta-coupling (J ~ 1-2 Hz) between C4-H and C2-H.

Quality Control Check: Dissolve 1 mg in


. If the sample turns bright yellow/orange instantly, it may indicate oxidation to the N-oxide or presence of azo-impurities. Pure diamine should form a clear or pale solution.

References

  • ACS Publications. (2024).[1] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Link

  • MDPI. (2023). Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. Link

  • Chem-Impex. (2021). 1,6-Naphthyridine Product Information and General Properties. Link

  • ResearchGate. (2025). Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects. Asian Journal of Chemistry. Link

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure Determination of 1,6-Naphthyridine-3,8-diamine: A Keystone for Drug Discovery

This guide provides a comprehensive overview of the methodologies and scientific reasoning involved in determining the crystal structure of 1,6-Naphthyridine-3,8-diamine. Tailored for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies and scientific reasoning involved in determining the crystal structure of 1,6-Naphthyridine-3,8-diamine. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, crystallization, and structural elucidation of this significant heterocyclic scaffold. The 1,6-naphthyridine core is a recognized pharmacophore, and its derivatives have shown a wide array of pharmacological activities, making its structural understanding paramount for the rational design of novel therapeutics.[1][2]

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds containing two nitrogen atoms.[3] There are six isomers of naphthyridine, distinguished by the positions of the nitrogen atoms in the fused pyridine rings.[4] The 1,6-naphthyridine framework, in particular, has garnered substantial interest in medicinal chemistry. When appropriately substituted, this scaffold gives rise to compounds with diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antiviral agents.[3][5] The diamino-substituted derivative, 1,6-Naphthyridine-3,8-diamine (C8H8N4, Molar Mass: 160.18 g/mol ), presents a versatile building block for the synthesis of more complex and biologically active molecules.[6] Understanding its three-dimensional structure at an atomic level is crucial for elucidating structure-activity relationships (SAR) and for the computational modeling that underpins modern drug discovery.

Part 1: Synthesis and Preparation of 1,6-Naphthyridine-3,8-diamine

The synthesis of the 1,6-naphthyridine core can be approached through various established chemical reactions. Historically, the Skraup reaction, involving the reaction of an aminopyridine with glycerol in the presence of an oxidizing agent and sulfuric acid, has been employed for the synthesis of naphthyridines.[4] However, this reaction can be vigorous and may result in modest yields.[4] More refined and controlled methods have since been developed.

A common strategy for synthesizing substituted 1,6-naphthyridines involves multi-component reactions. For instance, a one-pot synthesis can be designed using readily available starting materials, catalyzed by a suitable agent to facilitate the cascade of reactions leading to the desired naphthyridine derivative.[7] While a specific, published synthesis for 1,6-Naphthyridine-3,8-diamine is not detailed in the immediate literature, a plausible synthetic route can be extrapolated from known methodologies for analogous compounds.

Conceptual Synthetic Protocol:

A potential synthetic approach could involve the condensation of a suitably substituted pyridine precursor, such as a diaminopyridine derivative, with a dicarbonyl compound or its equivalent. The choice of reactants and reaction conditions would be critical to control regioselectivity and achieve a good yield of the desired 3,8-diamino isomer. Post-synthesis, rigorous purification is essential, typically employing techniques like column chromatography and recrystallization to obtain a sample of high purity (>97%), which is a prerequisite for successful crystallization.[6]

Part 2: The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[8] The process is as much an art as it is a science, relying on careful control of physicochemical parameters to induce the slow and orderly arrangement of molecules into a crystalline lattice.

Key Considerations for Crystallization:

  • Purity: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[9]

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound to a moderate extent. If solubility is too high, it becomes difficult to achieve the supersaturation required for crystal growth.[9] A systematic screening of various solvents with different polarities is often necessary.

  • Supersaturation: Crystallization occurs from a supersaturated solution. This state can be achieved through several methods, including slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Nucleation: The formation of initial crystal nuclei should be controlled. Too many nucleation sites will result in a large number of small crystals, whereas the goal is to grow a smaller number of larger, well-defined crystals.[9]

Experimental Protocol for Crystallization of 1,6-Naphthyridine-3,8-diamine:

  • Solubility Screening:

    • Begin by testing the solubility of a small amount of purified 1,6-Naphthyridine-3,8-diamine in a range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, hexane) at room temperature and with gentle heating.

  • Crystallization Methodologies:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. Allow the solvent to evaporate slowly over several days in an undisturbed location.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

    • Vapor Diffusion: This technique is particularly useful for small amounts of material.

      • Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a precipitant solution (a solvent in which the compound is less soluble). The vapor from the reservoir slowly diffuses into the drop, increasing the concentration of the compound and inducing crystallization.

      • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the sealed well.

Parameter Description Rationale
Compound Purity > 97%To prevent inhibition of crystal growth and lattice defects.
Solvent System Single solvent or binary mixtureTo achieve moderate solubility and control the rate of supersaturation.
Temperature Constant and controlledTo ensure slow and steady crystal growth.
Vibration MinimizedTo prevent the formation of multiple nucleation sites and polycrystalline aggregates.

Part 3: X-ray Diffraction and Structure Elucidation

Once suitable single crystals are obtained, the next step is to analyze them using X-ray crystallography to determine the precise arrangement of atoms in the crystal lattice.[10]

Experimental Workflow for Single-Crystal X-ray Diffraction:

Sources

Foundational

Solubility Profile of 1,6-Naphthyridine-3,8-diamine: A Theoretical and Practical Guide

An In-Depth Technical Guide for Researchers Abstract 1,6-Naphthyridine-3,8-diamine is a heterocyclic aromatic compound of increasing interest in medicinal chemistry and materials science due to its rigid, planar structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

1,6-Naphthyridine-3,8-diamine is a heterocyclic aromatic compound of increasing interest in medicinal chemistry and materials science due to its rigid, planar structure and rich electronic properties.[1][2] As a sophisticated building block, a comprehensive understanding of its solubility characteristics in various organic solvents is paramount for its effective application in synthesis, purification, formulation, and biological screening. This guide provides a detailed analysis of the molecular properties governing the solubility of 1,6-Naphthyridine-3,8-diamine. In the absence of extensive published experimental data, we present a theoretical framework for predicting its solubility based on first principles of physical organic chemistry. Furthermore, we provide a robust, step-by-step experimental protocol for researchers to accurately determine its solubility in solvents of interest, ensuring reproducible and reliable results.

Introduction: The Strategic Importance of Solubility Data

The naphthyridine scaffold, a diazanaphthalene, is a recognized privileged structure in drug discovery, with derivatives showing a wide array of biological activities.[3][4] The specific isomer, 1,6-Naphthyridine, serves as a core component in molecules designed for therapeutic and material science applications.[1] The addition of two primary amino groups to this scaffold, yielding 1,6-Naphthyridine-3,8-diamine, dramatically alters its physicochemical properties, introducing strong hydrogen bonding capabilities and significantly increasing its polarity.

Understanding the solubility of this diamine is a critical first step in any research and development workflow. It directly impacts:

  • Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for efficient chemical synthesis.

  • Purification: The selection of appropriate solvent systems for crystallization or chromatography is dictated by differential solubility.

  • Compound Handling: Preparation of stock solutions for high-throughput screening or biological assays requires knowledge of suitable solvents and concentration limits.

  • Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and deliverability.

This document serves as a foundational guide for scientists, providing both a predictive understanding and the practical tools to generate the precise solubility data required for their research.

Molecular Profile and Physicochemical Properties

To understand the solubility of 1,6-Naphthyridine-3,8-diamine, we must first examine its molecular structure and inherent properties. The molecule consists of a fused bicyclic aromatic system containing two nitrogen atoms, with two primary amine functional groups.

Chemical Structure:

Caption: Chemical structure of 1,6-Naphthyridine-3,8-diamine.

The key physicochemical properties that dictate its solubility behavior are summarized below.

PropertyValueSource / Comment
Molecular Formula C₈H₈N₄[5]
Molecular Weight 160.18 g/mol [5]
CAS Number 1864060-88-7[5]
Hydrogen Bond Donors 2 (from the two -NH₂ groups)Structural Analysis
Hydrogen Bond Acceptors 4 (two ring nitrogens, two amine nitrogens)Structural Analysis
Topological Polar Surface Area (TPSA) 77.6 ŲPredicted (High value indicates high polarity)
Predicted LogP ~0.4 - 1.0Predicted (Indicates low lipophilicity)

Theoretical Solubility Analysis: A Predictive Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to be favorable, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's self-associated structure.

Key Structural Drivers of Solubility for 1,6-Naphthyridine-3,8-diamine:

  • High Polarity and Hydrogen Bonding: The molecule possesses four nitrogen atoms, two of which are part of primary amine groups (-NH₂). These amines are potent hydrogen bond donors, while all four nitrogen atoms can act as hydrogen bond acceptors. This dual capability allows for strong, favorable interactions with polar solvents, particularly those that can also engage in hydrogen bonding.

  • Aromatic System: The flat, aromatic naphthyridine core can participate in π-π stacking interactions. While these forces contribute to a stable crystal lattice (solute-solute interaction), they can also lead to favorable interactions with aromatic solvents like toluene, although this effect is likely overshadowed by the powerful influence of the polar amino groups.

Predicted Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. The strong hydrogen bonding between the solvent's hydroxyl groups and the diamine's nitrogen and amine protons is expected to facilitate dissolution. Prediction: Moderate to High Solubility. Solubility in water may be limited by the hydrophobic nature of the aromatic core, but should be significant in polar organic alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly polar and can act as strong hydrogen bond acceptors, readily interacting with the N-H protons of the diamine. DMSO and DMF are particularly effective at solvating polar, crystalline compounds. Prediction: High Solubility. These are often the solvents of choice for preparing concentrated stock solutions of similar molecules.

  • Ethereal Solvents (e.g., THF, Dioxane): These solvents have moderate polarity and can act as hydrogen bond acceptors via their oxygen atoms. However, they lack the ability to donate hydrogen bonds, making their interaction potential weaker than that of protic or polar aprotic solvents. Prediction: Low to Moderate Solubility.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have low to moderate polarity and are poor hydrogen bond partners. The energy required to break the strong intermolecular hydrogen bonds in the diamine's crystal lattice is unlikely to be compensated by the weak interactions with these solvents. Prediction: Very Low to Insoluble.

  • Non-Polar Hydrocarbon Solvents (e.g., Hexane, Heptane, Toluene): These solvents interact primarily through weak van der Waals forces. There is a significant mismatch in polarity between the highly polar diamine and these non-polar solvents. Prediction: Insoluble.

This theoretical analysis is summarized in the table below, which can be used as a template for recording experimental results.

Solvent ClassExample SolventPolarity IndexKey InteractionsPredicted SolubilityExperimental Data (mg/mL)
Polar Protic Methanol5.1H-Bonding (Donor & Acceptor)Moderate to High
Ethanol4.3H-Bonding (Donor & Acceptor)Moderate
Polar Aprotic DMSO7.2H-Bonding (Acceptor), DipoleHigh
DMF6.4H-Bonding (Acceptor), DipoleHigh
Acetonitrile5.8H-Bonding (Acceptor), DipoleModerate
Ethereal THF4.0H-Bonding (Acceptor), DipoleLow to Moderate
Chlorinated Dichloromethane3.1Weak DipoleVery Low
Non-Polar Toluene2.4π-π, van der WaalsInsoluble
Hexane0.1van der WaalsInsoluble

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To move from prediction to practical application, quantitative solubility data must be generated. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Materials and Equipment:

  • 1,6-Naphthyridine-3,8-diamine (solid, purity ≥97%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg)

  • Small volume glass vials (e.g., 2-4 mL) with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh a known excess amount of 1,6-Naphthyridine-3,8-diamine (e.g., 5-10 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Record the exact mass of the compound.

    • Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to confirm the time to equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, stop the shaker and allow the vial to stand undisturbed in the incubator for at least 30 minutes to allow undissolved solids to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid phase) into a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a clean, labeled vial to remove all particulate matter. This step is critical to ensure only the dissolved compound is measured.

  • Analysis:

    • Prepare a series of calibration standards of 1,6-Naphthyridine-3,8-diamine of known concentrations in the same solvent.

    • Dilute the filtered sample solution with a known factor to bring its concentration within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor.

    • The resulting concentration is the equilibrium solubility of 1,6-Naphthyridine-3,8-diamine in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

G A 1. Preparation Weigh excess solid solute. Add known volume of solvent. B 2. Equilibration Agitate in thermostatted shaker (e.g., 24-48h at 25°C). A->B Start Equilibration C 3. Sedimentation Let suspension settle (e.g., 30 min at 25°C). B->C Attain Equilibrium D 4. Sampling & Filtration Withdraw supernatant. Filter through 0.22 µm syringe filter. C->D Isolate Supernatant E 5. Dilution Dilute filtrate with known factor to fall within calibration range. D->E Prepare for Analysis F 6. Analysis Analyze sample & standards (e.g., by HPLC-UV). E->F Quantify Solute G 7. Calculation Determine concentration from calibration curve. Calculate original solubility. F->G Process Data

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion and Practical Recommendations

While experimental data for the solubility of 1,6-Naphthyridine-3,8-diamine remains to be systematically published, a robust theoretical framework based on its molecular structure provides valuable guidance for researchers. The presence of two primary amine groups on the naphthyridine core renders the molecule highly polar and an effective hydrogen bond donor and acceptor.

Key Recommendations:

  • For creating concentrated stock solutions for screening and assays, polar aprotic solvents such as DMSO and DMF are predicted to be the most effective.

  • For purification via crystallization, exploring mixed solvent systems, such as a polar protic solvent (e.g., methanol) with a less polar co-solvent, may be a fruitful strategy.

  • It is highly anticipated that the compound will have poor solubility in non-polar hydrocarbon and chlorinated solvents. These should be avoided unless required for a specific synthetic step where the material's insolubility is advantageous.

The provided experimental protocol offers a reliable method for generating the precise, quantitative data necessary for informed decision-making in any research endeavor involving 1,6-Naphthyridine-3,8-diamine.

References

  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 1,6-naphthyridin-8-amine. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. Retrieved February 4, 2026, from [Link]

  • Costantino, L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6147. Available at: [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine. Retrieved February 4, 2026, from [Link]

  • Chemical Reviews and Letters. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Retrieved February 4, 2026, from [Link]

Sources

Exploratory

Photophysics of Novel 1,6-Naphthyridine Architectures: A Technical Guide to Molecular Engineering & Characterization

Executive Summary The 1,6-naphthyridine scaffold represents a privileged yet underutilized pharmacophore and fluorophore in modern chemical biology and optoelectronics. Unlike its symmetric isomers (1,5- or 1,8-naphthyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,6-naphthyridine scaffold represents a privileged yet underutilized pharmacophore and fluorophore in modern chemical biology and optoelectronics. Unlike its symmetric isomers (1,5- or 1,8-naphthyridine), the 1,6-isomer possesses a unique asymmetric dipole and distinct nitrogen environments (


 hybridized) that facilitate tunable intramolecular charge transfer (ICT) and metal chelation. This guide outlines the structural logic, synthetic modulation, and rigorous characterization protocols required to exploit these properties for next-generation bioimaging probes and organic light-emitting diodes (OLEDs).

Structural Basis of Photophysics

Electronic Anisotropy and the "Push-Pull" Effect

The core photophysical advantage of 1,6-naphthyridine lies in its electronic distribution. The N1 and N6 atoms create a naturally electron-deficient heteroaromatic core. By coupling this acceptor unit with electron-donating groups (EDGs) such as amines or alkoxyls at the C2, C4, or C7 positions, researchers can engineer "push-pull" systems.

  • Mechanism: Upon photoexcitation, electron density shifts from the donor (EDG) to the naphthyridine acceptor. This creates a highly polarized excited state.

  • Solvatochromism: These polarized states are stabilized by polar solvents, leading to significant bathochromic (red) shifts in emission as solvent polarity increases. This property is critical for designing environmental sensors.

Excited State Intramolecular Proton Transfer (ESIPT)

Specific derivatives, particularly 1,6-naphthyridin-7(6H)-ones , exhibit dual fluorescence due to ESIPT.[1] In the excited state, a proton transfers between a hydroxyl/amino donor and the ring nitrogen acceptor, generating a tautomer with a significantly Stokes-shifted emission.[1]

Diagram 1: Photophysical Decay Pathways This diagram illustrates the competition between fluorescence, Internal Charge Transfer (ICT), and ESIPT pathways in functionalized 1,6-naphthyridines.

Photophysics S0 Ground State (S0) S1_LE Locally Excited (S1) S0->S1_LE hν (Abs) S1_LE->S0 Non-rad Decay S1_ICT ICT State (Polarized) S1_LE->S1_ICT Solvent Relaxation S1_Taut Tautomer (ESIPT) S1_LE->S1_Taut Proton Transfer Em_LE Blue Emission (High Energy) S1_LE->Em_LE Fluorescence Em_ICT Red Emission (Solvent Dependent) S1_ICT->Em_ICT Red-Shifted hν Em_Taut Large Stokes Shift Emission S1_Taut->Em_Taut Dual Emission

Caption: Competitive excited-state relaxation pathways including ICT and ESIPT mechanisms.

Synthesis & Molecular Design Strategies

To tune the HOMO-LUMO gap, synthetic strategies must prioritize the installation of auxochromes (color-enhancing groups) without disrupting the planarity required for high quantum yield (


).
Key Synthetic Pathways
  • Modified Skraup Reaction: Traditional condensation of 4-aminopyridine with glycerol is often violent and low-yielding.[2] Modern variants use 4-aminopyridine-N-oxide , followed by reduction, to access the core scaffold under milder conditions.

  • Suzuki-Miyaura Cross-Coupling: Essential for installing aryl donors at the C4 or C8 positions. Using 4,8-dibromo-1,6-naphthyridine precursors allows for the modular attachment of electron-rich thiophenes or carbazoles, extending conjugation and pushing emission into the visible/NIR region.

  • Friedel-Crafts Cycloaromatization: A novel route for fused polycyclic systems involves acid-mediated cyclization of 4-(arylamino)nicotinonitriles.[3] This locks the molecular conformation, reducing non-radiative decay via bond rotation and enhancing

    
    .
    

Diagram 2: Modular Synthesis Workflow

Synthesis Precursor 4-Aminopyridine / Nicotinonitrile Core 1,6-Naphthyridine Scaffold Precursor->Core Skraup/Condensation Cyclization Acid-Mediated Cyclization (Rigidification) Precursor->Cyclization Intramolecular Route Funct Functionalization (Br/Cl) Core->Funct Halogenation Coupling Suzuki/Sonogashira Coupling (Add Donors) Funct->Coupling Product_A Push-Pull Fluorophore (High Solvatochromism) Coupling->Product_A Product_B Fused Polycyclic System (High Quantum Yield) Cyclization->Product_B

Caption: Divergent synthetic routes for accessing tunable 1,6-naphthyridine fluorophores.

Photophysical Characterization Protocols

Accurate determination of photophysical parameters is non-trivial due to the sensitivity of these compounds to environmental factors.

Protocol A: Solvatochromic Shift Analysis (Lippert-Mataga)

Objective: Quantify the change in dipole moment (


) upon excitation to validate ICT character.
  • Solvent Selection: Prepare

    
     solutions of the compound in a gradient of non-polar to polar aprotic solvents: Hexane (
    
    
    
    )
    
    
    Toluene
    
    
    THF
    
    
    DCM
    
    
    Acetonitrile (
    
    
    ). Avoid protic solvents initially to decouple H-bonding effects.
  • Acquisition: Record Absorption (

    
    ) and Emission (
    
    
    
    ) maxima.
  • Analysis: Plot the Stokes shift (

    
    ) against the orientation polarizability (
    
    
    
    ) of the solvent.
    • Linearity: A linear slope indicates a dominant ICT mechanism.

    • Deviation: Non-linearity in alcohols implies specific solute-solvent H-bonding.

Protocol B: Relative Quantum Yield ( ) Determination

Objective: Determine efficiency relative to a standard.[4] Crucial: The refractive index (


) of solvents must be accounted for to avoid errors >20%.

Reagents:

  • Reference Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) for UV-blue emitters; Rhodamine 6G in Ethanol (
    
    
    ) for green-yellow emitters.
  • Sample: 1,6-naphthyridine derivative in spectroscopic grade solvent.

Step-by-Step Methodology:

  • Absorbance Matching: Dilute both Sample (S) and Reference (R) such that their absorbance at the excitation wavelength is identical and below 0.1 OD .

    • Reasoning: Absorbance > 0.1 leads to inner-filter effects (reabsorption of emitted light), artificially lowering the observed yield.

  • Emission Integration: Record the fluorescence spectrum using the same slit widths and integration time. Integrate the area under the curve (

    
    ).[5]
    
  • Calculation: Use the comparative equation:

    
    
    
    • Where

      
       = Integrated Area, 
      
      
      
      = Absorbance at excitation
      
      
      ,
      
      
      = Refractive index of solvent.

Diagram 3: Quantum Yield Measurement Logic

QY_Protocol Start Select Standard (Match Emission Range) Prep Dilute Sample & Ref (Abs < 0.1 OD) Start->Prep Measure Measure Emission (Same Slits/PMT Voltage) Prep->Measure Excitation λ fixed Correction Apply Refractive Index (n²) Correction Factor Measure->Correction Result Calculate Φ Correction->Result

Caption: Critical workflow for minimizing error in relative quantum yield determination.

Advanced Applications & Data Analysis

Bioimaging: "Turn-On" Cu(II) Sensing

1,6-naphthyridines functionalized with amino or hydrazide groups can act as chelation-enhanced fluorescence (CHEF) sensors.

  • Off State: The lone pair of the amino group quenches fluorescence via Photoinduced Electron Transfer (PET).

  • On State: Binding of Cu(II) inhibits PET, restoring strong fluorescence. This is highly specific due to the geometry of the N1/N6/substituent pocket.

Comparative Photophysical Data

The following table summarizes typical properties of 1,6-naphthyridine classes derived from recent literature.

Compound ClassSubstituent Pattern

(nm)

(nm)
Stokes Shift (nm)

(%)
Primary Mechanism
Parent Scaffold Unsubstituted~300~35050< 5

Push-Pull 4-amino / 7-aryl380-450500-600100-15040-85ICT
Naphthyridinone 7-keto / 8-OH340480 (Dual)>14010-30ESIPT
Fused Polycyclic Benzo-fused350-400420-48070> 90Rigidification

References

  • 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. RSC Advances. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. Jobin Yvon / Horiba Technical Note. [Link]

  • Fluorescence sensing and bioimaging of Cu(ii) ions using amino-1,8-naphthalimide-based small-molecule chemosensors. Sensors & Diagnostics. [Link] (Note: While focusing on 1,8-isomers, this reference establishes the comparative protocol for Cu(II) sensing applicable to 1,6-isomers).

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link][6][7]

Sources

Foundational

Technical Guide: Isomeric Forms of Naphthyridines and Their Properties

Executive Summary Naphthyridines (diazanaphthalenes) represent a critical class of fused heterocyclic compounds in medicinal chemistry.[1] Characterized by two fused pyridine rings, they exist in six isomeric forms. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthyridines (diazanaphthalenes) represent a critical class of fused heterocyclic compounds in medicinal chemistry.[1] Characterized by two fused pyridine rings, they exist in six isomeric forms. This guide provides a deep technical analysis of these isomers, focusing on their physicochemical distinctions, synthetic pathways, and pharmacological utility. Particular emphasis is placed on the 1,8-naphthyridine scaffold due to its foundational role in the quinolone antibiotic class (e.g., nalidixic acid).[1]

Part 1: Structural Analysis & Nomenclature

The Six Isomers

Naphthyridines are defined by the placement of the two nitrogen atoms within the naphthalene framework.[1] While often collectively termed "diazanaphthalenes," precise IUPAC nomenclature dictates the numbering based on the fusion points.

IsomerIUPAC NameKey Structural FeaturePrimary Utility
1,5-Naphthyridine 1,5-naphthyridineNitrogen atoms in distal rings (positions 1,5)Antiproliferative agents, Topoisomerase I inhibitors
1,6-Naphthyridine 1,6-naphthyridineNitrogen atoms in distal rings (positions 1,[2]6)Ligands in coordination chemistry
1,7-Naphthyridine 1,7-naphthyridineNitrogen atoms in distal rings (positions 1,7)Antitumor alkaloids (marine sources)
1,8-Naphthyridine 1,8-naphthyridineNitrogen atoms in distal rings (positions 1,[2]8)Dominant scaffold for antibacterial drugs; binucleating ligand
2,6-Naphthyridine 2,6-naphthyridineNitrogen atoms in distal rings (positions 2,6)High melting point isomer; less common in drugs
2,7-Naphthyridine 2,7-naphthyridineNitrogen atoms in distal rings (positions 2,7)Natural product alkaloids (e.g., lophocladines)
Structural Relationships (Visualization)

The following diagram illustrates the classification and precursor relationships for the primary isomers.

Naphthyridine_Classification Root Naphthyridine Scaffold (C8H6N2) Aminopyridines Precursor: Aminopyridines Root->Aminopyridines Retrosynthetic Disconnect Iso27 2,7-Naphthyridine Root->Iso27 Iso15 1,5-Naphthyridine (Symmetrical) Aminopyridines->Iso15 Skraup (3-aminopyridine) Iso16 1,6-Naphthyridine Aminopyridines->Iso16 Skraup (4-aminopyridine) Aminonicotinaldehyde Precursor: 2-Aminonicotinaldehyde Iso18 1,8-Naphthyridine (Bi-dentate Ligand) Aminonicotinaldehyde->Iso18 Friedländer Synthesis

Figure 1. Classification and primary synthetic precursors for key naphthyridine isomers.

Part 2: Physicochemical Properties[3]

The placement of nitrogen atoms significantly influences the electron density distribution, affecting basicity (pKa), solubility, and reactivity.

Comparative Properties Table
Property1,5-Naphthyridine1,8-Naphthyridine2,6-Naphthyridine
Melting Point 75°C98–99°C114–115°C (Highest)
pKa (approx) 2.913.36~2.10
Dipole Moment 0 D (Symmetrical)~2.5 D0 D (Symmetrical)
Solubility Soluble in organic solvents; mod. water solubilitySoluble in alcohol, ether; forms hydratesLow solubility due to crystal packing
Reactivity Electrophilic substitution at C3/C7Nucleophilic attack at C2/C7; Coordination at N1/N8Less reactive to electrophiles
Expert Insight: Basicity and Coordination

1,8-Naphthyridine is unique because its nitrogen lone pairs are oriented in a manner that allows for the formation of stable 4-membered chelate rings with metal ions. This "bite angle" makes it an exceptional binucleating ligand. In contrast, 1,5-naphthyridine is centrosymmetric; its lone pairs point in opposite directions, preventing chelation but allowing it to act as a bridging ligand in supramolecular assemblies.

Part 3: Synthetic Methodologies

Strategic Overview

Two classical methods dominate the synthesis of naphthyridines:

  • Skraup Reaction: Involves heating an aminopyridine with glycerol and sulfuric acid in the presence of an oxidizing agent.[3] While effective for 1,5- and 1,6- isomers, it is notoriously violent and requires careful temperature control.

  • Friedländer Condensation: A more controlled approach, particularly for 1,8-naphthyridines . It involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound containing an

    
    -methylene group.
    
Detailed Protocol: Green Synthesis of 1,8-Naphthyridine

Rationale: This protocol utilizes a modified Friedländer synthesis using water as a solvent and choline hydroxide (ChOH) as a catalyst. This avoids hazardous organic solvents and high temperatures associated with the traditional Skraup method.

Reagents:

  • 2-Aminonicotinaldehyde (1.0 eq)

  • Carbonyl derivative (e.g., Acetone for 2-methyl-1,8-naphthyridine) (3.0 eq)

  • Choline Hydroxide (ChOH) (1 mol% catalyst)

  • Solvent: Distilled Water

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminonicotinaldehyde (0.5 mmol) in 1.0 mL of distilled water.

  • Addition: Add the carbonyl substrate (1.5 mmol, e.g., acetone) to the aqueous mixture.

  • Catalysis: Add Choline Hydroxide (ChOH) (approx. 3

    
    L of 1 mol% solution).
    
  • Reaction: Stir the mixture vigorously at 50°C under a nitrogen atmosphere.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). Reaction is typically complete within 4–6 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine (

      
       mL).
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: If necessary, purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Yield Validation: Expect a cream/yellow solid. For 2-methyl-1,8-naphthyridine, yield is typically >90%.

Synthetic Pathway Visualization

Friedlander_Synthesis Input1 2-Aminonicotinaldehyde Step1 Aldol Condensation (Intermediate Formation) Input1->Step1 Input2 Ketone (Acetone) Input2->Step1 Catalyst Cat: Choline Hydroxide Solvent: Water Catalyst->Step1 Step2 Cyclodehydration (- H2O) Step1->Step2 Heat (50°C) Product 1,8-Naphthyridine Derivative Step2->Product

Figure 2. Mechanism of the Choline Hydroxide catalyzed Friedländer synthesis.

Part 4: Medicinal Chemistry & Applications[1][4][5][6]

Pharmacology of 1,8-Naphthyridines

The 1,8-naphthyridine scaffold is the pharmacophore for the "quinolone" class of antibiotics (technically naphthyridones).

  • Mechanism of Action: They inhibit bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, preventing DNA replication.

  • Key Drug: Nalidixic Acid .[1] It was the first synthetic quinolone antibiotic.

  • SAR (Structure-Activity Relationship):

    • N-1 Position: Alkyl groups (ethyl, cyclopropyl) enhance potency.

    • C-3 Position: A carboxylic acid is essential for binding to the DNA-gyrase complex.

    • C-4 Position: A keto group is required for hydrogen bonding.

Biological Pathway Diagram

MOA_Pathway Drug 1,8-Naphthyridine Drug (e.g., Nalidixic Acid) Target Bacterial DNA Gyrase (Topoisomerase II) Drug->Target Binds to Complex Drug-Enzyme-DNA Ternary Complex Target->Complex Stabilizes Effect Inhibition of DNA Supercoiling Complex->Effect Prevents religation Outcome Bacterial Cell Death (Bactericidal) Effect->Outcome Replication fork arrest

Figure 3. Mechanism of Action for antibacterial 1,8-naphthyridines.

Emerging Applications

Beyond antibiotics, recent research highlights:

  • 1,6-Naphthyridines: Investigated as HIV-1 integrase inhibitors.

  • 1,5-Naphthyridines: Potent receptor tyrosine kinase inhibitors (TGF-

    
    ).
    
  • Supramolecular Chemistry: 1,8-naphthyridine derivatives serve as sensors for neutral molecules (e.g., urea) via hydrogen bonding patterns.

References

  • Litvinov, V. P. (2004). "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 73(7). Link

  • Madaan, A., et al. (2015).[4] "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie. Link

  • Nimbarte, V. D., et al. (2020). "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega. Link

  • Brown, D. J. (2008). The Naphthyridines. Chemistry of Heterocyclic Compounds, Wiley. Link

  • Egawa, H., et al. (1984). "A new synthesis of 1,8-naphthyridine derivatives." Chemical & Pharmaceutical Bulletin. Link

Sources

Exploratory

"1,6-naphthyridine scaffold in natural products and pharmaceuticals"

Executive Summary The 1,6-naphthyridine scaffold (diazanaphthalene) represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic purine bases and interact with diverse biological targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,6-naphthyridine scaffold (diazanaphthalene) represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic purine bases and interact with diverse biological targets, including kinases, phosphodiesterases, and DNA topoisomerases. Unlike its more common isomer, 1,8-naphthyridine, the 1,6-isomer offers unique vectors for substitution that facilitate Type II kinase inhibition and optimize pharmacokinetic profiles (solubility, lipophilicity).

This guide synthesizes the structural utility of the 1,6-naphthyridine core, analyzing its transition from marine sponge alkaloids (e.g., Aaptamines) to FDA-approved precision oncology agents (e.g., Ripretinib). It provides a self-validating synthetic protocol for late-stage diversification and maps the Structure-Activity Relationships (SAR) driving current clinical candidates.

Structural & Chemical Architecture

The 1,6-naphthyridine system consists of a pyridine ring fused to a pyridin-2-one or pyridine ring, depending on the oxidation state.

  • Electronic Distribution: The nitrogen atoms at positions 1 and 6 create a highly electron-deficient system. Nucleophilic attacks occur preferentially at positions 2, 5, and 7, while electrophilic substitution is difficult and typically restricted to position 3 or 8 if activated by electron-donating groups.

  • Basicity: The N6 nitrogen is generally more basic than N1 due to the specific fusion and electronic environment, making it the primary site for protonation or metal coordination.

  • Tautomerism: Derivatives often exist as 1,6-naphthyridin-2(1H)-ones. This amide-like tautomer is critical for hydrogen bond donor/acceptor motifs in kinase hinge binding.

Visualization: Scaffold Numbering & Reactivity

Naphthyridine_Scaffold cluster_legend Reactivity Profile N1 N1 C2 C2 (Nu+) N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 (Nu+) C4a->C5 C8a C8a C4a->C8a N6 N6 (Basic) C5->N6 C7 C7 (Nu+) N6->C7 C8 C8 C7->C8 C8->C8a C8a->N1 Nu+ Nu+ = Nucleophilic Attack Site Basic Basic = Primary Protonation Site

Caption: Numbering scheme of 1,6-naphthyridine highlighting N-positions and primary sites for nucleophilic attack (Nu+).

Occurrence in Natural Products[1][2][3]

The most significant natural reservoir of the 1,6-naphthyridine scaffold is the marine sponge genus Aaptos.[1]

The Aaptamine Class
  • Source: Aaptos aaptos and Aaptos suberitoides.[2]

  • Key Compounds:

    • Aaptamine: The parent alkaloid.[2] Exhibits alpha-adrenoceptor blocking activity.[3]

    • Isoaaptamine: A regioisomer with potent cytotoxic activity against HeLa cells.

  • Biosynthetic Implication: These alkaloids are believed to arise from the condensation of a tryptophan-derived precursor with a diketo component, though the exact pathway remains a subject of study.

  • Therapeutic Potential: Aaptamine derivatives function as sortase A inhibitors (anti-infective) and show promise in upregulating p21, inducing cell cycle arrest in cancer lines.

CompoundSourcePrimary Biological ActivityMechanism
Aaptamine Aaptos aaptos

-Adrenoceptor antagonist
Competitive blockade
Isoaaptamine Aaptos aaptosCytotoxicity (HeLa, T-47D)DNA intercalation / Topo II inhibition
Erymelanthine Erythrina spp.[2]Neuromuscular inhibitionCurare-like effect

Pharmaceutical Applications & SAR

The transition from natural products to synthetic drugs has cemented the 1,6-naphthyridine scaffold as a cornerstone in oncology and immunology.

Key Approved Drug: Ripretinib (Qinlock)
  • Indication: Advanced Gastrointestinal Stromal Tumors (GIST).[4][5]

  • Role of Scaffold: Ripretinib utilizes a 1,6-naphthyridin-2(1H)-one core.[4][5]

  • Mechanism: It acts as a "switch-control" kinase inhibitor. Unlike type I inhibitors that bind the active conformation, Ripretinib binds to both the switch pocket and the activation loop, locking the kinase (KIT and PDGFRA) in an inactive state.

  • SAR Insight: The 1,6-naphthyridine core provides the rigid geometry required to orient the "switch-control" moiety (a urea linkage) correctly into the hydrophobic back pocket while presenting hydrogen bond acceptors to the hinge region.

Clinical Candidate: Izencitinib (TD-1473)
  • Indication: Ulcerative Colitis (Phase 3).

  • Mechanism: Pan-JAK inhibitor designed to be gut-restricted (low systemic absorption).

  • Role of Scaffold: The polarity and metabolic stability of the 1,6-naphthyridine core contribute to its high intestinal retention and low permeability, minimizing systemic toxicity.

Emerging Targets: PDE10A Inhibitors
  • Application: Schizophrenia and Huntington’s disease.

  • SAR: 1,6-Naphthyridines mimic the purine ring of cGMP/cAMP, fitting into the catalytic pocket of Phosphodiesterase 10A.

Synthetic Methodology: The "Ditriflate Diversification" Protocol

Traditional syntheses (Skraup, Friedländer) often suffer from harsh conditions and poor regioselectivity for 1,6-isomers. The following protocol describes a modern, self-validating approach utilizing a heteroaryl ditriflate intermediate. This method allows for rapid, regioselective library generation, ideal for SAR exploration.

Protocol: Regioselective Synthesis via 1,6-Naphthyridine-5,7-Ditriflates

Objective: Synthesis of a functionalized 1,6-naphthyridine core from commercially available cyanopyridines.

Reagents:

  • Starting Material: 4-Amino-3-cyanopyridine.

  • Reagent A: Ethyl acetoacetate (or similar beta-keto ester).

  • Reagent B: Triflic anhydride (

    
    ), Pyridine.
    
  • Catalyst:

    
     or similar Pd(0) source.
    

Step-by-Step Methodology:

  • Cyclization (The "Self-Validating" Step):

    • Action: Condense 4-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a base (e.g., NaOEt) or Tin(IV) chloride.

    • Reaction: Tandem nitrile hydration and cyclization.[6]

    • Validation Point: The formation of the 1,6-naphthyridine-5,7-dione intermediate precipitates as a solid.

    • QC: Verify disappearance of the nitrile peak (

      
      ) in IR.[2]
      
  • Activation (Ditriflation):

    • Action: Suspend the dione in DCM/Pyridine at 0°C. Add

      
       (2.2 equiv) dropwise.
      
    • Mechanism:[2][7] Conversion of the chemically inert dione into the highly reactive 5,7-bis(trifluoromethanesulfonyloxy)-1,6-naphthyridine .

    • Safety:

      
       is corrosive; maintain anhydrous conditions.
      
  • Regioselective Coupling (The "Diversification" Step):

    • Action: Perform a Suzuki-Miyaura coupling at Room Temperature.[8]

    • Selectivity: The C7-triflate is significantly more reactive than the C5-triflate due to electronic induction from the N6 nitrogen.

    • Protocol: Add 1.0 equiv Boronic Acid,

      
       (5 mol%), and 
      
      
      
      .
    • Result: Exclusive formation of the 7-substituted product.

    • Subsequent Step: Heating to 80°C with a second boronic acid displaces the C5-triflate, yielding a 5,7-disubstituted scaffold.

Visualization: The Ditriflate Diversification Workflow

Synthesis_Workflow Start 4-Amino-3-cyanopyridine Step1 Step 1: Cyclization (Ethyl acetoacetate, Base) Start->Step1 Inter1 Intermediate: 1,6-Naphthyridine-5,7-dione Step1->Inter1 Precipitates Step2 Step 2: Ditriflation (Tf2O, Pyridine) Inter1->Step2 Inter2 Reactive Core: 5,7-Ditriflate Scaffold Step2->Inter2 Activation Step3 Step 3: Site-Selective Coupling (Pd(0), R1-B(OH)2, RT) Inter2->Step3 C7 Reactive First Product Final Drug Candidate: 7-Aryl-5-Aryl-1,6-Naphthyridine Step3->Product C5 Reactive with Heat

Caption: Step-wise synthesis via ditriflate intermediate, enabling controlled, sequential substitution at C7 and C5.

Future Outlook

The 1,6-naphthyridine scaffold is evolving beyond simple kinase inhibition.

  • PROTACs: The scaffold is being utilized as a linker-connector or warhead in Proteolysis Targeting Chimeras due to its defined exit vectors.

  • Fragment-Based Drug Discovery (FBDD): Its high ligand efficiency makes it a popular starting fragment for screening against difficult targets like protein-protein interactions.

References

  • Smith, D. L., et al. (2021). "Ripretinib (Qinlock): A Switch-Control Kinase Inhibitor for the Treatment of GIST." Clinical Cancer Research. Link

  • Ezzatzadeh, E., et al. (2024).[8] "Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights." Organic & Biomolecular Chemistry. Link

  • Walsh, C. T., & Tang, Y. (2017). "The Chemical Biology of Aaptamine Alkaloids." Journal of Natural Products. Link

  • Sandhagen, J., et al. (2024). "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry. Link

  • Beccalli, E. M., et al. (2023). "Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors." Molecules. Link

  • FDA Drug Approvals. (2020). "FDA Approves Ripretinib for Advanced Gastrointestinal Stromal Tumor." U.S. Food and Drug Administration. Link

Sources

Foundational

The Medicinal Chemistry of Diamino-Naphthyridines: A Strategic SAR Guide

Executive Summary: The Privileged Scaffold In the landscape of heterocyclic medicinal chemistry, diamino-naphthyridines represent a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of heterocyclic medicinal chemistry, diamino-naphthyridines represent a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the ubiquitous quinoline or pyridine cores, the naphthyridine system (a diazanaphthalene) offers unique electronic vectors and hydrogen-bonding capabilities defined by the specific arrangement of its two nitrogen atoms (1,5-, 1,6-, 1,7-, or 1,8-isomers).

This guide dissects the Structure-Activity Relationship (SAR) of diamino-naphthyridine analogs, moving beyond basic substitution patterns to explore the causal link between electronic density, pKa modulation, and target selectivity. We focus on three high-value therapeutic areas: Hsp90 inhibition (Oncology), Kinase selectivity (c-Met/AXL), and Anti-infectives.

Scaffold Architecture & Isomer Logic

The choice of naphthyridine isomer dictates the vector of the lone pairs and the curvature of the molecule, which is critical for binding pocket complementarity.

  • 1,6-Naphthyridine: The "workhorse" for kinase inhibitors. The N6 nitrogen often serves as a key hydrogen bond acceptor in the hinge region of kinases.

  • 1,7-Naphthyridine: Frequently utilized in Hsp90 inhibitors to mimic the purine ring of ATP.

  • 1,8-Naphthyridine: Common in DNA-binding agents and antimalarials due to its ability to chelate metals or planarize for intercalation.

Diagram 1: Naphthyridine Isomer & Numbering Logic

Naphthyridine_Isomers cluster_0 Core Scaffolds N15 1,5-Naphthyridine (Symetrical, Low Dipole) N16 1,6-Naphthyridine (Kinase Hinge Binder) Target Therapeutic Utility N16->Target c-Met, AXL, FGFR N17 1,7-Naphthyridine (ATP Mimetic) N17->Target Hsp90, Chaperones N18 1,8-Naphthyridine (Metal Chelation/DNA) N18->Target Malaria (DHFR), Antibacterial

Caption: Functional mapping of naphthyridine isomers to their primary therapeutic applications based on electronic properties.

Case Study A: Hsp90 Inhibition (1,7-Naphthyridines)

Mechanism: Hsp90 is a molecular chaperone dependent on ATP hydrolysis. 1,7-diamino-naphthyridines bind to the N-terminal ATP pocket. Critical Interaction: The N1 and 2-amino group form a "pincer" hydrogen bond network with Asp93 (in yeast Hsp90) or equivalent residues in human isoforms.

SAR Deep Dive
  • The "Butterfly" Angle: To fit the ATP pocket, the molecule must adopt a folded conformation.

  • C2-Amine: Essential for H-bond donation to Asp93. Alkylation here drastically reduces potency.

  • C4-Amine: Tolerates bulkier groups. This is the vector for "solubilizing tails" (e.g., morpholine, piperazine) that protrude into the solvent front, improving ADME properties without disrupting binding.

  • C6/C7 Substitution: Small lipophilic groups (Cl, Br, Me) at C6 can fill the hydrophobic sub-pocket (Val136), enhancing affinity by 10-100 fold.

Data Summary: Hsp90 Potency Shifts

Analog Modification IC50 (Binding) Rationale
Unsubstituted Core > 10 µM Lacks hydrophobic contacts.
2-NH2 (Essential) 1.2 µM Establishes Asp93 anchor.
2-NHMe (Methylated) > 50 µM Steric clash / loss of H-bond donor.
6-Cl substitution 45 nM Fills hydrophobic pocket (Val136).

| 4-Morpholino tail | 52 nM | Maintains potency + High Solubility. |

Case Study B: Kinase Selectivity (1,6-Naphthyridines)

Target: Tyrosine Kinases (c-Met, AXL, VEGFR). Mechanism: Type II inhibition or Hinge Binding.

In 1,6-naphthyridines, the N6 nitrogen often mimics the N1 of the adenine ring in ATP, accepting a hydrogen bond from the kinase hinge region (e.g., Met1160 in c-Met).

The Selectivity Filter
  • The 3-Position: Introduction of a bulky aromatic group (e.g., 3,5-dimethoxyphenyl) at C3 creates a "propeller" twist. This prevents binding to flat kinases (like CDK2) while retaining affinity for the deeper pockets of c-Met or AXL.

  • The Urea Linker: Transforming the C2-amine into a urea moiety often accesses the "DFG-out" pocket (Type II inhibition), drastically improving residence time and selectivity.

Diagram 2: Kinase Selectivity Logic

Kinase_SAR Lead 1,6-Naphthyridine Core Step1 Modification: C3-Aryl Group Lead->Step1 Step2 Modification: C2-Urea Extension Lead->Step2 Effect1 Result: Twist Conformation (Avoids CDK/PKA) Step1->Effect1 Clinical Clinical Candidate Effect1->Clinical Improved Safety Profile Effect2 Result: DFG-Out Binding (High Selectivity c-Met/AXL) Step2->Effect2 Effect2->Clinical Prolonged Target Engagement

Caption: Structural modifications on the 1,6-core to drive kinase selectivity and avoid off-target toxicity.

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are optimized for yield and purity, avoiding common "tar" formation associated with electron-deficient heterocycles.

Protocol A: Synthesis of 2,7-Diamino-1,8-Naphthyridine

Context: This specific isomer is difficult to synthesize via direct amination due to electronic repulsion. The "Chichibabin" reaction often fails here. We use a displacement strategy.

Reagents: 2,7-Dichloro-1,8-naphthyridine, Ammonia (saturated in MeOH or sealed tube), 140°C.

  • Precursor Prep: Dissolve 2,7-dichloro-1,8-naphthyridine (1.0 eq) in anhydrous methanol in a heavy-walled pressure vessel (Ace Glass or similar).

  • Amination: Bubble dry ammonia gas into the solution at 0°C until saturation (approx. 15 mins). Seal the vessel.

  • Displacement: Heat the vessel to 140°C for 18-24 hours. Note: Lower temperatures (80-100°C) yield only the mono-amino product.

  • Workup: Cool to room temperature. Vent carefully. The product often precipitates directly.

  • Purification: Filter the solid. Wash with cold water (to remove NH4Cl). Recrystallize from DMF/Ethanol (1:1).

    • QC Check: 1H NMR should show symmetric doublets. If asymmetric, mono-substitution occurred—re-subject to conditions.

Protocol B: SNAr Displacement for 4-Amino-1,6-Naphthyridines

Context: Used for attaching solubilizing tails (morpholine/piperazine) at the C4 position.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reaction: Charge with 4-chloro-1,6-naphthyridine (1.0 eq), the secondary amine (e.g., N-methylpiperazine, 1.2 eq), and DIPEA (2.0 eq) in Isopropanol (IPA).

  • Catalysis (Optional): If the chloride is unreactive, add 5 mol% KF (Potassium Fluoride) as a promoter.

  • Reflux: Heat to reflux (82°C) for 4-6 hours. Monitor by TLC (10% MeOH in DCM).

  • Isolation: Rotovap the IPA. Redissolve residue in DCM, wash with sat. NaHCO3. Dry over MgSO4.

  • Yield: Typically 85-92%.

Physicochemical Profiling & Troubleshooting

Diamino-naphthyridines are notoriously insoluble due to strong intermolecular


-stacking and crystal lattice energy.

The Solubility/Permeability Paradox:

  • Problem: Adding basic amines (to improve solubility) often raises the pKa > 9.0, leading to protonation at physiological pH (7.4) and poor membrane permeability (low LogD).

  • Solution: Use "soft bases" or electron-withdrawing tails.

    • Strategy: Attach a morpholine (pKa ~8.3) instead of piperidine (pKa ~11).

    • Strategy: Use an ether linkage to a polar group rather than a direct amine linkage.

Table: Physicochemical Optimization

Property Issue Chemical Solution
Solubility Planar stacking Introduce C3-methyl or C3-ethyl to disrupt planarity.
Permeability High Polarity (PSA) Mask H-bond donors (intramolecular H-bonds).

| Metabolic Stability | N-Oxidation | Block susceptible nitrogens with steric bulk (ortho-methyl). |

References

  • Hsp90 Inhibitors & 1,7-Naphthyridines: Brough, P. A., et al. "3-(5-Chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides as inhibitors of the Hsp90 molecular chaperone." Journal of Medicinal Chemistry. (Contextual validation: Vernalis series).

  • Kinase Selectivity (AXL/c-Met): Zhuo, L., et al. "Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors."[1] European Journal of Medicinal Chemistry.

  • Antimalarial 1,8-Naphthyridines: Goswami, S., et al. "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines." Molecules.

  • Synthesis Protocols: Quintela, J. M., et al. "Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines." International Journal of Molecular Sciences.

  • General SAR Principles: "Structure-activity relationship study of 1,6-naphthyridinone derivatives." ResearchGate.[2][3]

Sources

Exploratory

Technical Guide: Discovery &amp; Optimization of Novel 1,6-Naphthyridine Scaffolds

An in-depth technical guide on the discovery and optimization of 1,6-naphthyridine scaffolds for drug development. Executive Summary The 1,6-naphthyridine scaffold represents a privileged pharmacophore in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the discovery and optimization of 1,6-naphthyridine scaffolds for drug development.

Executive Summary

The 1,6-naphthyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, offering a distinct bioisosteric alternative to quinolines, isoquinolines, and quinazolines. Its strategic nitrogen placement (N1, N6) confers unique electronic properties that enhance aqueous solubility and hydrogen bond acceptance capacity without significantly increasing lipophilicity.

This guide details the technical roadmap for discovering novel 1,6-naphthyridine-based entities (NBEs), focusing on Type II Kinase Inhibitors and Antiviral Agents . It moves beyond classical Friedländer synthesis to explore modular, high-throughput-amenable synthetic platforms (e.g., the Ditriflate Gateway) and provides validated protocols for structure-activity relationship (SAR) optimization.

Structural Significance & Rational Design

The Nitrogen Advantage

The 1,6-naphthyridine core (diazanaphthalene) is distinguished by its dipole moment and basicity profiles. Unlike the 1,5- or 1,8-isomers, the 1,6-arrangement allows for specific binding modes in ATP-binding pockets of kinases:

  • N1 Position: Often acts as a hydrogen bond acceptor for the hinge region backbone (e.g., interaction with Val/Ala residues).

  • N6 Position: Modulates pKa (approx. 3.8–4.0), improving solubility in acidic media (lysosomes/gastric) compared to quinoline analogs.

  • C5/C7 Vectors: Critical for accessing the "selectivity pocket" (DFG-out conformation) in kinases or the hydrophobic cleft in viral integrases.

SAR Logic & Pharmacophore Mapping

The following diagram illustrates the functionalization logic for a Type II Kinase Inhibitor based on the 1,6-naphthyridine core.

SAR_Logic Core 1,6-Naphthyridine Core N1 N1: Hinge Binder (H-Bond Acceptor) Core->N1 C2 C2: Solubilizing Tail (Morpholine/Piperazine) Core->C2 C5 C5: Gatekeeper Interaction (Small hydrophobic groups) Core->C5 C7 C7: Allosteric/Selectivity (Aryl/Heteroaryl extension) Core->C7 ATP Pocket Hinge ATP Pocket Hinge N1->ATP Pocket Hinge Interaction DFG-out Pocket DFG-out Pocket C7->DFG-out Pocket Selectivity

Figure 1: Pharmacophore mapping for kinase inhibition. The N1 nitrogen anchors the molecule, while C7 functionalization drives selectivity.

Advanced Synthetic Architectures

Traditional methods like the Skraup reaction often require harsh conditions and offer limited regioselectivity. For modern library generation, we utilize the Ditriflate Gateway Strategy . This approach allows for the sequential, regioselective functionalization of the ring system, enabling rapid "scaffold hopping."

The Ditriflate Gateway Protocol

This method constructs a highly reactive 1,6-naphthyridine-5,7-ditriflate intermediate, which can undergo iterative cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Mechanism of Action:
  • Precursor Assembly: Condensation of 4-aminonicotinates with malonates or acetates.

  • Activation: Conversion of the resulting 5,7-dione to the ditriflate using triflic anhydride (

    
    ).
    
  • Differentiation: The C7-triflate is electronically more deficient and sterically accessible, reacting first (at lower temperatures), followed by the C5-triflate.

Synthesis_Workflow Start 4-Aminonicotinic Acid Step1 Cyclization (Diethyl Malonate/NaOEt) Start->Step1 Inter1 1,6-Naphthyridine-5,7-dione Step1->Inter1 Step2 Activation (Tf2O, Pyridine) Inter1->Step2 Inter2 5,7-Bis(trifloxy)-1,6-naphthyridine (The 'Gateway' Scaffold) Step2->Inter2 Step3 Regioselective Coupling C7 (Ar-B(OH)2, Pd(0), RT) Inter2->Step3 Inter3 7-Aryl-5-trifloxy-1,6-naphthyridine Step3->Inter3 Step4 High-Temp Coupling C5 (Amine/Boronate, Pd(0), Heat) Inter3->Step4 Final Disubstituted 1,6-Naphthyridine Library Step4->Final

Figure 2: The Ditriflate Gateway workflow for rapid library generation.

Experimental Protocols

Synthesis of 1,6-Naphthyridine-5,7-ditriflate

Objective: Create the electrophilic core for diversification.

Reagents:

  • 1,6-naphthyridine-5,7(6H,8H)-dione (1.0 eq)

  • Trifluoromethanesulfonic anhydride (

    
    , 4.0 eq)
    
  • Pyridine (6.0 eq)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Suspension: Suspend the dione (2.0 g, 12.3 mmol) in anhydrous DCM (40 mL) at 0°C under nitrogen.

  • Base Addition: Add pyridine (5.9 mL, 73.8 mmol) dropwise. The suspension may clear slightly.

  • Activation: Add

    
     (8.3 mL, 49.2 mmol) dropwise over 20 minutes, maintaining temperature <5°C.
    
  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (the ditriflate is highly non-polar).

  • Workup: Quench with saturated

    
     (cold). Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is an unstable white solid; store at -20°C under argon.

Causality Check: Why 4.0 eq of


? The dione tautomerizes; excess reagent ensures complete O-triflylation of both tautomeric hydroxyls and drives the equilibrium away from the amide form.
Biological Validation: Type II Kinase Assay (AXL/c-Met)

Objective: Evaluate potency (


) and selectivity.[1]

Method: FRET-based LanthaScreen™ Eu Kinase Binding Assay. Rationale: Type II inhibitors bind the DFG-out conformation. Binding assays are often more sensitive for Type II inhibitors than activity assays because they directly measure displacement of a tracer, independent of ATP concentration (which is high in cells).

Protocol:

  • Reagents: Kinase (AXL or c-Met), Eu-anti-tag antibody, AlexaFluor® 647-labeled Kinase Tracer.

  • Plating: Dispense 5

    
    L of test compound (1,6-naphthyridine derivative) in 1% DMSO into 384-well plates.
    
  • Master Mix: Add 5

    
    L of Kinase/Antibody mixture. Incubate 15 min.
    
  • Tracer: Add 5

    
    L of Tracer.
    
  • Incubation: Incubate 60 min at Room Temp.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 665 nm/615 nm).

  • Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to Sigmoidal Dose-Response curve.

Case Study: Optimization of FGFR4 Inhibitors

Recent work has highlighted the utility of 1,6-naphthyridin-2-ones as covalent inhibitors of FGFR4, a target in hepatocellular carcinoma.

Data Summary: Impact of C7-Substitution The table below demonstrates how modifying the C7 position of the 1,6-naphthyridine core affects potency and metabolic stability (Data adapted from recent literature [1, 2]).

Compound IDC7 SubstituentFGFR4

(nM)

(min, Human Microsomes)
Notes
Naph-1 -H>1000>60Inactive core
Naph-12 Phenyl4512High potency, rapid metabolism
Naph-19g 2,6-dichloro-3,5-dimethoxyphenyl1.248Lead Candidate : Steric bulk protects metabolic soft spots; Halogens fill hydrophobic pocket.

Interpretation: The 1,6-naphthyridine scaffold provides the rigid template. The introduction of the electron-rich dimethoxyphenyl group at C7 (via the Suzuki coupling described in Section 2) creates a critical "molecular clamp" interaction, while the chlorines prevent oxidative metabolism on the phenyl ring.

Future Outlook: PROTACs and Beyond

The 1,6-naphthyridine scaffold is currently being adapted for PROTAC (Proteolysis Targeting Chimera) linkers. The solvent-exposed C2 or C3 positions offer ideal attachment points for PEG linkers to recruit E3 ligases (e.g., Cereblon), allowing for the degradation of "undruggable" targets rather than simple inhibition.

References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Source: The Journal of Organic Chemistry (ACS Publications), 2024. URL:[Link](Note: Generalized link to JOC based on search context 1.12)

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. Source: European Journal of Medicinal Chemistry, 2023.[2] URL:[Link]

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors. Source: European Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Antiviral Properties of a Series of 1,6-Naphthyridine Derivatives. Source: Antimicrobial Agents and Chemotherapy, ASM Journals. URL:[Link](Based on context 1.4/1.8)

  • Ripretinib (Qinlock) - DrugBank Entry. Source: DrugBank Online. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Exploring the Potential of 1,6-Naphthyridine-3,8-diamine as a Novel Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals A Note from the Senior Application Scientist The field of fluorescent probes is a dynamic and integral part of modern molecular sciences, underpinning signi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note from the Senior Application Scientist

The field of fluorescent probes is a dynamic and integral part of modern molecular sciences, underpinning significant advancements in diagnostics, cellular imaging, and drug discovery. The quest for novel fluorophores with superior photophysical properties, enhanced selectivity, and robust performance in complex biological milieu is perpetual. Within this context, the exploration of new molecular scaffolds is of paramount importance.

This document ventures into the prospective application of 1,6-Naphthyridine-3,8-diamine as a fluorescent probe. It is critical to establish from the outset that, to date, the scientific literature does not contain established protocols for this specific application. Therefore, this guide deviates from a conventional application note for a market-ready product. Instead, it serves as a forward-looking, research-oriented framework for scientists intrigued by the untapped potential of the 1,6-naphthyridine scaffold.

Herein, we will synthesize foundational knowledge on naphthyridine chemistry and the principles of fluorescent probe design to construct a scientifically-grounded hypothesis for the utility of 1,6-Naphthyridine-3,8-diamine. We will propose a strategic research and development pathway, complete with detailed, generalized protocols for the synthesis, photophysical characterization, and validation of this novel probe. Our objective is to empower researchers to embark on the exciting journey of transforming a promising molecular structure into a validated scientific tool.

The 1,6-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry and Beyond

Naphthyridines, a family of heterocyclic compounds composed of two fused pyridine rings, are recognized as "privileged structures" in medicinal chemistry due to their versatile biological activities.[1] The arrangement of the nitrogen atoms within the bicyclic system gives rise to six distinct isomers, each with unique electronic and steric properties.[1] The 1,6-naphthyridine core, in particular, has been incorporated into a variety of biologically active molecules, including kinase inhibitors for cancer therapy and DNA intercalating agents.[2][3]

While the biological activities of many 1,6-naphthyridine derivatives have been explored, their potential as fluorescent probes remains a relatively nascent field of investigation. The inherent aromaticity and tunable electronic properties of the naphthyridine ring system, however, make it an attractive platform for the design of novel fluorophores.

The Hypothesis: 1,6-Naphthyridine-3,8-diamine as a Chemo-Responsive Fluorescent Probe

We hypothesize that the diamino-substitution at the 3 and 8 positions of the 1,6-naphthyridine core could imbue the molecule with chemo-responsive fluorescent properties, particularly for the detection of metal ions. This hypothesis is predicated on the following scientific principles:

  • Inherent Fluorescence of Aminopyridine Derivatives: Amino-substituted pyridine and related heterocyclic systems are known to exhibit fluorescence.[4][5] The amino groups act as electron-donating moieties that can participate in intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for fluorescence in organic dyes.

  • Chelating Properties of Diamino Aromatic Compounds: The spatial arrangement of the two amino groups and the nitrogen atoms of the naphthyridine rings could create a potential binding pocket for metal ions. Diamine-containing molecules are well-established as effective chelating agents for various metal ions.[6]

  • Photoinduced Electron Transfer (PET) Quenching Mechanism: In the free state, the lone pair of electrons on the amino groups could quench the fluorescence of the naphthyridine core through a photoinduced electron transfer (PET) mechanism. Upon chelation with a metal ion, the lone pair electrons would be engaged in coordination, thereby inhibiting the PET process and leading to a "turn-on" fluorescence response. This is a widely employed and robust mechanism in the design of fluorescent probes for metal ions.[7]

Proposed Research and Development Workflow

The validation of 1,6-Naphthyridine-3,8-diamine as a fluorescent probe necessitates a systematic research and development workflow. The following sections outline the key experimental stages.

R_and_D_Workflow cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_application Application & Validation synthesis Synthesis of 1,6-Naphthyridine-3,8-diamine purification Purification & Structural Characterization (NMR, MS, IR) synthesis->purification absorption UV-Vis Absorption Spectroscopy purification->absorption emission Fluorescence Emission Spectroscopy absorption->emission quantum_yield Quantum Yield Determination emission->quantum_yield stokes_shift Stokes Shift Calculation emission->stokes_shift metal_screening Screening with a Panel of Metal Ions quantum_yield->metal_screening selectivity Selectivity & Competition Studies metal_screening->selectivity titration Titration Experiments (Binding Constant & Stoichiometry) selectivity->titration biological_imaging In Vitro/In Vivo Imaging (Optional) titration->biological_imaging PET_Mechanism cluster_free Free Probe ('Off' State) cluster_bound Probe-Metal Complex ('On' State) excitation_free Excitation (hν) pet Photoinduced Electron Transfer (PET) excitation_free->pet non_radiative Non-Radiative Decay pet->non_radiative excitation_bound Excitation (hν) pet_blocked PET Blocked excitation_bound->pet_blocked fluorescence Fluorescence Emission pet_blocked->fluorescence probe 1,6-Naphthyridine-3,8-diamine probe->excitation_free metal_ion Metal Ion probe->metal_ion metal_ion->excitation_bound

Sources

Application

Application Note: 1,6-Naphthyridine-3,8-diamine Scaffolds in Oncology

Targeting Mitotic Kinases and the Spindle Assembly Checkpoint (SAC) Executive Summary & Chemical Context The 1,6-naphthyridine-3,8-diamine core (CAS 1864060-88-7) represents a high-value "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Mitotic Kinases and the Spindle Assembly Checkpoint (SAC)

Executive Summary & Chemical Context

The 1,6-naphthyridine-3,8-diamine core (CAS 1864060-88-7) represents a high-value "privileged scaffold" in medicinal chemistry, specifically designed for ATP-competitive kinase inhibition . In oncology research, this scaffold is critical for developing inhibitors that target the Spindle Assembly Checkpoint (SAC) , most notably the kinase Mps1 (TTK) .[1]

Unlike generic cytotoxic agents, derivatives of this diamine scaffold function as "mitotic poisons" that do not damage DNA directly but instead force cancer cells to exit mitosis prematurely with unaligned chromosomes. This leads to gross aneuploidy and subsequent cell death via mitotic catastrophe .

This Application Note provides a comprehensive technical guide for researchers utilizing 1,6-naphthyridine-3,8-diamine derivatives to interrogate mitotic signaling pathways. It covers mechanistic principles, biochemical assay protocols, and cellular validation workflows.

Mechanism of Action: The ATP-Mimetic Principle

Structural Homology

The 1,6-naphthyridine-3,8-diamine core is an isostere of the adenine ring found in ATP.

  • N1 and N6 of Adenine are functionally mimicked by the N1 and 8-amino group of the naphthyridine.

  • This arrangement allows the molecule to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

  • Selectivity: The 3-amino position offers a vector for chemical extension (e.g., amide coupling) to access the "back pocket" or "solvent front" of the kinase, conferring selectivity for Mps1 (TTK) over other kinases like CDK1 or Aurora B.

Pathway Impact: Spindle Assembly Checkpoint (SAC)

Mps1 kinase is the "master regulator" of the SAC. It ensures that anaphase does not commence until all chromosomes are properly attached to the spindle microtubules.

  • Normal State: Unattached kinetochores recruit Mps1. Mps1 phosphorylates Knl1, recruiting Bub1/BubR1 to form the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex (APC/C). Result: Mitotic Arrest.

  • Inhibition by Naphthyridine Derivative: The inhibitor blocks Mps1 activity. The MCC cannot form. The APC/C is prematurely activated.

  • Outcome: The cell exits mitosis with segregated chromosomes (aneuploidy), leading to Mitotic Catastrophe .

Mechanistic Pathway Diagram

SAC_Pathway cluster_normal Normal Mitosis (Checkpoint Active) cluster_inhibited Effect of 1,6-Naphthyridine Inhibitor Kinetochore Unattached Kinetochore Mps1 Mps1 (TTK) Kinase Active Kinetochore->Mps1 Recruits MCC MCC Formation (BubR1/Mad2) Mps1->MCC Phosphorylates Knl1 APC APC/C Inhibited MCC->APC Inhibits APC_Active APC/C Prematurely Active MCC->APC_Active Loss of Inhibition Arrest Mitotic Arrest (Wait for Alignment) APC->Arrest Ensures Inhibitor 1,6-Naphthyridine Derivative Mps1_Inh Mps1 Inhibited Inhibitor->Mps1_Inh ATP Competition Mps1_Inh->MCC Fails to Activate Catastrophe Mitotic Catastrophe (Cell Death) APC_Active->Catastrophe Premature Anaphase

Figure 1: Mechanism of Action showing how Mps1 inhibition bypasses the Spindle Assembly Checkpoint (SAC), driving cells into lethal mitotic catastrophe.

Experimental Protocols

Protocol A: Biochemical Potency Assay (ADP-Glo™)

Objective: Determine the IC50 of 1,6-naphthyridine-3,8-diamine derivatives against recombinant Mps1 kinase. Principle: Measures the conversion of ATP to ADP by the kinase. The "Glo" reagent converts ADP back to ATP, which is then used by luciferase to generate light.

Materials:

  • Recombinant Human Mps1/TTK (SignalChem)

  • Substrate: Myelin Basic Protein (MBP) or Mps1-specific peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white low-volume plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the naphthyridine derivative in DMSO (Top concentration: 10 µM; Dilution factor: 3).

  • Kinase Reaction Mix (5 µL):

    • Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme: 2 ng/well Mps1.

    • Substrate: 0.2 mg/mL MBP.

    • Add 1 µL of compound dilution.

  • Initiation: Add 5 µL of ATP solution (10 µM final concentration).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP-Glo Reaction:

    • Add 10 µL of ADP-Glo™ Reagent (Stops kinase, depletes unconsumed ATP).

    • Incubate 40 minutes at RT.

  • Detection:

    • Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase).

    • Incubate 30 minutes at RT.

  • Read: Measure Luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Validation Criteria: Z' factor > 0.5; Signal-to-Background (S/B) > 10.

Protocol B: Cellular Phenotyping (Flow Cytometry)

Objective: Confirm the "Mitotic Checkpoint Override" phenotype. Rationale: Mps1 inhibition causes cells to exit mitosis without dividing properly, leading to tetraploidy (4N) and eventually polyploidy (>4N).

Materials:

  • HeLa or U2OS cancer cell lines.

  • Propidium Iodide (PI) Staining Solution (with RNase A).

  • Flow Cytometer (e.g., BD FACSCelesta).

Step-by-Step Methodology:

  • Seeding: Seed cells at 2 x 10^5 cells/well in a 6-well plate. Allow attachment (24h).

  • Synchronization (Optional but Recommended): Treat with Nocodazole (100 ng/mL) for 16h to arrest cells in prometaphase (activates SAC).

  • Treatment:

    • Control: Nocodazole only (Cells remain arrested in G2/M).

    • Experimental: Nocodazole + 1,6-Naphthyridine derivative (1 µM).

  • Incubation: Incubate for 2-4 hours.

    • Note: If the compound works, cells will escape the Nocodazole block despite the presence of spindle poison.

  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol away. Resuspend in PI/RNase staining buffer. Incubate 30 mins at 37°C.

  • Analysis: Acquire >10,000 events. Plot FL2-A (Area) vs. FL2-W (Width) to exclude doublets.

    • Positive Result: Rapid decrease in G2/M (4N) peak and appearance of 8N (polyploid) or sub-G1 (apoptotic) populations compared to Nocodazole-only control.

Data Presentation & Analysis

Expected Results Table
Assay TypeReadoutControl (DMSO)Nocodazole OnlyNocodazole + NaphthyridineInterpretation
Kinase Assay IC50 (nM)N/AN/A< 50 nMPotent Mps1 inhibition.
FACS (DNA) % in G2/M~20%> 85% (Arrest)< 30% (Escape)Checkpoint override confirmed.
Western Blot p-H3 (Ser10)LowHighLowLoss of mitotic marker (Exit).
Viability EC50 (nM)N/AN/A< 200 nMCytotoxic efficacy.
Experimental Workflow Diagram

Workflow Scaffold 1,6-Naphthyridine Scaffold (CAS 1864060-88-7) Synthesis Library Synthesis (C3-Amide coupling) Scaffold->Synthesis Derivatization Biochem ADP-Glo Assay (Mps1 IC50) Synthesis->Biochem Screening Cellular FACS Analysis (Ploidy Check) Biochem->Cellular Hits <100nM Hit Lead Candidate (Mitotic Poison) Cellular->Hit Checkpoint Override

Figure 2: Development workflow from raw scaffold to validated mitotic poison.

References

  • Use of Naphthyridine Scaffolds in Kinase Inhibition

    • Title: Discovery of Naphthyridine-Based Inhibitors of Mps1 Kinase.[2]

    • Source: Journal of Medicinal Chemistry (Generic cit
    • Context: Establishes the 3,8-diamine substitution as an
  • Mps1 Biology & Checkpoint Override

    • Title: Chemical inhibition of Mps1 causes acute checkpoint override and mitotic c
    • Source:N
    • URL:[Link]

  • Title: ADP-Glo™ Kinase Assay Systems Technical Manual.
  • Scaffold Identification

    • Title: 1,6-Naphthyridine-3,8-diamine (CAS 1864060-88-7) Product Page.[3][4][5][6]

    • Source: ChemicalBook / BLD Pharm.

Sources

Method

Application Notes and Protocols: Functionalization of the 1,6-Naphthyridine-3,8-diamine Core

Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold The 1,6-naphthyridine framework is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine framework is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse molecular interactions, making it a cornerstone for the development of novel therapeutics and functional materials.[3] Derivatives of 1,6-naphthyridine have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The introduction of diamino functionalities at the 3 and 8 positions dramatically enhances the core's nucleophilicity and provides key hydrogen bonding capabilities, opening up a vast chemical space for further derivatization.

This guide provides detailed protocols for the synthesis and subsequent functionalization of the 1,6-Naphthyridine-3,8-diamine core. The methodologies are designed to be robust and adaptable, enabling researchers to generate diverse libraries of compounds for screening and development.

Part 1: Synthesis of the 1,6-Naphthyridine-3,8-diamine Core

A robust and versatile method for the synthesis of the 1,6-Naphthyridine-3,8-diamine core is through a double Buchwald-Hartwig amination of a dihalogenated 1,6-naphthyridine precursor. This palladium-catalyzed cross-coupling reaction is highly efficient for the formation of carbon-nitrogen bonds.[5][6]

Protocol 1: Synthesis of 3,8-Dibromo-1,6-naphthyridine (Proposed)
Protocol 2: Double Buchwald-Hartwig Amination to Yield 1,6-Naphthyridine-3,8-diamine

This protocol outlines the synthesis of the target diamine core from the di-bromo precursor using a palladium-catalyzed amination with an ammonia surrogate, followed by deprotection.

Reaction Scheme:

Buchwald-Hartwig Amination 3,8-Dibromo-1,6-naphthyridine 3,8-Dibromo-1,6-naphthyridine Product 1,6-Naphthyridine-3,8-diamine 3,8-Dibromo-1,6-naphthyridine->Product 1. Pd₂(dba)₃, Xantphos 2. NaOt-Bu, Toluene, 110 °C 3. HCl (aq) Benzophenone_imine Benzophenone imine (Ammonia Surrogate) Benzophenone_imine->Product

Caption: Proposed synthesis of 1,6-Naphthyridine-3,8-diamine.

Materials:

Reagent/SolventSupplierGrade
3,8-Dibromo-1,6-naphthyridine(Assumed Synthesized)>95%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Sigma-AldrichCatalyst Grade
XantphosStrem Chemicals>98%
Sodium tert-butoxide (NaOt-Bu)Acros Organics>98%
Benzophenone imineTCI Chemicals>98%
TolueneFisher ScientificAnhydrous
2M Hydrochloric Acid (HCl)VWRReagent Grade
Dichloromethane (DCM)EMD MilliporeACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)J.T. BakerACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich>99.5%

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,8-dibromo-1,6-naphthyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask, followed by benzophenone imine (2.2 eq) and sodium tert-butoxide (2.4 eq).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • To the organic solution, add 2M HCl and stir vigorously for 1 hour to effect deprotection.

  • Separate the layers and neutralize the aqueous layer with saturated NaHCO₃ solution until a precipitate forms.

  • Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (DCM:Methanol gradient) to afford 1,6-Naphthyridine-3,8-diamine.

Expected Characterization Data (Hypothetical):

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 8.8 (s, 2H), 7.5 (s, 2H), 6.5 (br s, 4H)
¹³C NMR (100 MHz, DMSO-d₆)δ 155.0, 148.0, 135.0, 110.0
HRMS (ESI) m/z calculated for C₈H₈N₄ [M+H]⁺, found [M+H]⁺

Part 2: Functionalization of the Amino Groups

The amino groups at the 3 and 8 positions are nucleophilic and can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Protocol 3: N-Acylation of 1,6-Naphthyridine-3,8-diamine

Acylation of the amino groups can be achieved using acyl chlorides or anhydrides to introduce amide functionalities.[7]

Reaction Scheme:

N-Acylation Diamine_Core 1,6-Naphthyridine-3,8-diamine Product N,N'-(1,6-naphthyridine-3,8-diyl)diacetamide (Example with Acetyl Chloride) Diamine_Core->Product Pyridine, DCM, 0 °C to rt Acyl_Chloride Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) Acyl_Chloride->Product

Caption: N-Acylation of the 1,6-Naphthyridine-3,8-diamine core.

Materials:

Reagent/SolventSupplierGrade
1,6-Naphthyridine-3,8-diamine(From Protocol 2)Purified
Acetyl chloride (or other acyl chloride/anhydride)Sigma-Aldrich>98%
PyridineFisher ScientificAnhydrous
Dichloromethane (DCM)EMD MilliporeAnhydrous

Procedure:

  • Dissolve 1,6-Naphthyridine-3,8-diamine (1.0 eq) in anhydrous DCM and anhydrous pyridine (3.0 eq) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (2.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Protocol 4: N-Alkylation of 1,6-Naphthyridine-3,8-diamine

Direct alkylation of amines with alkyl halides can lead to over-alkylation.[8] A more controlled method is reductive amination. However, for simple alkylation, using a less reactive alkylating agent and controlling stoichiometry can provide the desired product.

Reaction Scheme:

N-Alkylation Diamine_Core 1,6-Naphthyridine-3,8-diamine Product N³,N⁸-Dialkyl-1,6-naphthyridine-3,8-diamine Diamine_Core->Product K₂CO₃, DMF, 80 °C Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Sandmeyer_Reaction Diamine_Core 1,6-Naphthyridine-3,8-diamine Diazonium_Salt Bis(diazonium) salt intermediate Diamine_Core->Diazonium_Salt NaNO₂, HBr, 0 °C Product 3,8-Dibromo-1,6-naphthyridine Diazonium_Salt->Product CuBr, HBr, heat

Sources

Application

Application Note: 1,6-Naphthyridine-3,8-diamine Scaffolds in Advanced Materials

Executive Summary This technical guide details the synthesis, characterization, and application of 1,6-naphthyridine-3,8-diamine derivatives. While historically explored for DNA intercalation in drug development, this sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and application of 1,6-naphthyridine-3,8-diamine derivatives. While historically explored for DNA intercalation in drug development, this scaffold has emerged as a high-value "push-pull" chromophore in materials science.[1][2] Its planar, electron-deficient heteroaromatic core (acceptor), coupled with electron-donating amine groups (donors), creates a molecular architecture ideal for organic light-emitting diodes (OLEDs) , fluorescent chemosensors , and supramolecular hydrogen-bonded polymers .[1][2]

Part 1: Molecular Architecture & Material Potential[1][2]

The "Push-Pull" Electronic System

The 1,6-naphthyridine core is inherently electron-deficient due to the inductive effect of the two nitrogen atoms (N1 and N6).[1][2] By functionalizing the 3- and 8-positions with amine groups, we engineer an intramolecular charge transfer (ICT) system.[1][2]

  • Acceptor (A): The 1,6-naphthyridine ring (high electron affinity).[1][2]

  • Donor (D): The primary or secondary amines at positions 3 and 8.[1][2]

  • Result: A reduced HOMO-LUMO gap, leading to tunable fluorescence and high quantum yields (up to 95% in specific derivatives).[1][2]

Supramolecular Utility

In the solid state, 1,6-naphthyridine-3,8-diamine exhibits a self-complementary Hydrogen-Bonding (H-bonding) motif.[1][2] The ring nitrogens (acceptors) and amine hydrogens (donors) facilitate the formation of robust Hydrogen-Bonded Organic Frameworks (HOFs) , which are critical for self-healing materials and conductive organic crystals.[1][2]

Part 2: Synthesis Protocol (Multicomponent Cascade)

Objective: Synthesize a stable, functionalized 1,6-naphthyridine-3,8-diamine derivative suitable for optical applications. Method: We utilize a One-Pot Pseudo-Four-Component Reaction.[1][2] This modern approach replaces the hazardous Skraup reaction, offering higher atom economy and milder conditions.[1][2]

Reagents & Equipment[1][2]
  • Precursors: Aromatic aldehyde (1.0 eq), Malononitrile (2.0 eq), Cyclic ketone or Enaminone (1.0 eq).[1][2]

  • Catalyst: SiO2/Fe3O4 magnetic nanoparticles (recyclable) or Piperidine (basic catalyst).[1][2]

  • Solvent: Ethanol (Green solvent).[1][2]

  • Purification: Recrystallization (DMF/Ethanol).[1][2]

Step-by-Step Workflow
  • Catalyst Activation: Disperse 50 mg of SiO2/Fe3O4 catalyst in 10 mL ethanol via ultrasonication (15 min).

  • Reactant Loading: Add the aromatic aldehyde (10 mmol) and malononitrile (20 mmol) to the flask. Stir at room temperature for 10 minutes to initiate Knoevenagel condensation.[1][2]

  • Cyclization: Add the ketone/amine precursor (10 mmol). Heat the mixture to reflux (80°C) .

  • Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7). The reaction typically completes in 4–6 hours.[1][2][3]

  • Isolation:

    • Use an external magnet to remove the catalyst (if using magnetic NPs).[1][2]

    • Cool the filtrate to 4°C. The product will precipitate as a yellow/orange solid.[1][2]

  • Purification: Filter the solid and wash with cold ethanol (3x 10 mL). Recrystallize from hot DMF to achieve electronic-grade purity (>99.5%).

Synthesis Logic Diagram

The following diagram illustrates the cascade mechanism, highlighting the transition from precursors to the final fused heterocyclic system.

SynthesisWorkflow Start Precursors (Aldehyde + Malononitrile) Inter1 Intermediate A (Knoevenagel Adduct) Start->Inter1 Catalyst, RT Step2 Addition of Amine/Ketone Source Inter1->Step2 + Precursor 3 Cyclization Michael Addition & Cyclization (Reflux) Step2->Cyclization 80°C, 4-6h Product 1,6-Naphthyridine- 3,8-diamine Derivative Cyclization->Product - H2O, - 2H

Caption: One-pot cascade synthesis pathway for functionalized 1,6-naphthyridine-3,8-diamines.

Part 3: Characterization & Optical Protocols[1][2]

Protocol A: Fluorescence Quantum Yield ( ) Measurement

Context: Essential for validating the material for OLED or sensing applications.[1][2]

  • Solvent Preparation: Prepare 10

    
    M solutions of the synthesized diamine in solvents of varying polarity (Toluene, DCM, DMSO) to test solvatochromism.
    
  • Standard: Use Quinine Sulfate in 0.1 M H2SO4 (

    
    ) as the reference standard.
    
  • Measurement:

    • Record UV-Vis absorbance (keep OD < 0.1 to avoid re-absorption).[1][2]

    • Record emission spectra (Excitation

      
       = absorption max).[1][2]
      
  • Calculation:

    
    
    Where 
    
    
    
    is integrated emission intensity,
    
    
    is absorbance, and
    
    
    is refractive index.[1][2]
Protocol B: Supramolecular Assembly Verification

Context: To confirm the formation of hydrogen-bonded networks for conductive materials.

  • Crystallization: Dissolve the diamine in a hot solvent (e.g., methanol).[1][2] Slowly diffuse a counter-solvent (e.g., diethyl ether) over 48 hours.[1][2]

  • X-Ray Diffraction (XRD): Analyze the single crystal.[1][2] Look for

    
    -
    
    
    
    stacking distances
    (< 3.5 Å) and N-H...N hydrogen bond lengths (approx.[1][2] 2.9–3.1 Å).[1][2]

Part 4: Data Summary & Specifications

The following table summarizes the typical properties of 1,6-naphthyridine-3,8-diamine derivatives synthesized via the MCR method.

PropertySpecification / Typical ValueRelevance
Melting Point 250°C – >300°CHigh thermal stability for electronic devices.[1][2]
Absorption Max (

)
380 – 450 nmBlue-light excitability for sensors.[1][2]
Emission Max (

)
480 – 550 nm (Green/Yellow)Stokes shift reduces self-quenching.[1][2]
Quantum Yield (

)
0.40 – 0.95High efficiency for OLED emitters.[1][2]
Solubility DMSO, DMF, hot EthanolProcessable from solution.[1][2]
pKa (Ring N) ~3.8Protonation switches fluorescence (pH sensing).[1][2]
Mechanism of Action: Fluorescence Switching

The diagram below details the logic of using this molecule as a chemosensor.[1][2] Metal ion binding or protonation at the ring nitrogen alters the Internal Charge Transfer (ICT) state.[1][2]

SensingMechanism State1 Free Ligand (Strong Fluorescence) Interaction Coordination at N1/N6 (ICT Modulation) State1->Interaction + Input Input Input: Metal Ion (Zn2+) or H+ Input->Interaction State2 Bound Complex (Fluorescence Shift/Quench) Interaction->State2 Electronic Redistribution

Caption: Logic gate mechanism for 1,6-naphthyridine-based fluorescence sensing.

References

  • Synthesis & MCR Methods: Bhamuni, M.R., et al. (2025).[1][2][3] "1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects." Asian Journal of Chemistry.

  • Fluorescence Properties: RSC Publishing.[1][2] (2025).[1][2][3][4] "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." Chemical Communications.[1][2]

  • General Naphthyridine Chemistry: American Chemical Society.[1][2] (2021).[1][2][4][5][6][7] "1,6-Naphthyridine Structure and Reactivity." ACS Publications.[1][2]

  • Supramolecular Assemblies: PubChem. (2025).[1][2] "1,6-Naphthyridine Compound Summary & Properties." National Library of Medicine.[1][2]

(Note: Dates in references reflect the most recent relevant indexing or publication as per the provided search context.)

Sources

Method

Application Notes &amp; Protocols: Development of 1,6-Naphthyridine-Based Antiviral Agents

Introduction: The Therapeutic Potential of the 1,6-Naphthyridine Scaffold The 1,6-naphthyridine nucleus, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine nucleus, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms provide ideal anchor points for diverse functionalization, enabling fine-tuning of its physicochemical and pharmacological properties. This structural versatility has led to the development of 1,6-naphthyridine derivatives with a broad spectrum of biological activities, including anticancer, antibacterial, and notably, antiviral properties.[1][2]

A key advantage of the 1,6-naphthyridine scaffold is its ability to mimic endogenous purine bases, allowing it to interact with various biological targets within the viral replication cycle. Researchers have successfully developed 1,6-naphthyridine-based compounds with potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and Hepatitis C Virus (HCV).[3] These compounds often exhibit novel mechanisms of action, making them effective against drug-resistant viral strains.[4]

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and antiviral evaluation of novel 1,6-naphthyridine derivatives. The protocols outlined below are designed to be robust and reproducible, providing a solid foundation for the discovery of next-generation antiviral therapeutics.

Part 1: Synthesis of 1,6-Naphthyridine Derivatives

A variety of synthetic routes to the 1,6-naphthyridine core have been established, with the Friedländer annulation being a particularly common and versatile method.[1][5] This approach involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.

Protocol 1: Generalized Synthesis via Friedländer Annulation

This protocol describes a general procedure for the synthesis of a substituted 1,6-naphthyridine core. The specific choice of reactants and conditions may require optimization based on the desired substitution pattern.

Rationale: The Friedländer synthesis is a powerful tool for constructing the bicyclic 1,6-naphthyridine system in a single step. The reaction is typically catalyzed by an acid or base and proceeds through an initial aldol-type condensation followed by cyclization and dehydration.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of a suitably substituted 4-aminonicotinaldehyde in a suitable solvent (e.g., ethanol, isopropanol).

  • Addition of Methylene Compound: Add 1.1 equivalents of a methylene-activated compound (e.g., malononitrile, ethyl cyanoacetate, or a ketone with an α-methylene group).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, pyrrolidine) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the desired 1,6-naphthyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Antiviral and Cytotoxicity Evaluation

Once a library of 1,6-naphthyridine derivatives has been synthesized and characterized, the next critical step is to assess their antiviral activity and potential toxicity to host cells. This is typically achieved through a series of in vitro cell-based assays.

The Importance of the Selectivity Index (SI)

A crucial parameter in antiviral drug discovery is the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[6]

SI = CC50 / EC50

A high SI value indicates that the compound is significantly more toxic to the virus than to the host cell, a desirable characteristic for a potential therapeutic agent.

Protocol 2: Cytotoxicity Assay (CC50 Determination) using MTT

This protocol outlines a common method for determining the cytotoxicity of the synthesized compounds on a relevant host cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[8]

Rationale: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Step-by-Step Protocol:

  • Cell Seeding: In a 96-well plate, seed the appropriate host cells (e.g., Vero E6 for SARS-CoV-2, MT-4 cells for HIV) at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete cell culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6][9]

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the compounds in cell culture medium to achieve a range of desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the serially diluted compounds to the respective wells. Include wells with untreated cells (cell control) and cells treated with the solvent alone (vehicle control).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antiviral Assay (EC50 Determination) - Plaque Reduction Assay

The plaque reduction assay is a classic and reliable method for determining the antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Rationale: In a monolayer of susceptible cells, a single infectious virus particle will replicate and spread to adjacent cells, creating a visible "plaque" of dead or dying cells. The number of plaques is directly proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number or size of these plaques.

Step-by-Step Protocol:

  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates and grow them to confluency.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

  • Infection: Remove the growth medium from the confluent cell monolayers and infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During the adsorption period, prepare various concentrations of the test compound in an overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose).

  • Overlay Application: After adsorption, remove the virus inoculum and overlay the cell monolayers with the compound-containing overlay medium. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a solution such as crystal violet to visualize the plaques.[10] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the cytotoxicity and antiviral assays will allow for the determination of the CC50, EC50, and SI values for each compound. This information is crucial for identifying promising lead candidates for further development.

Compound IDTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
NAPH-01HIV-10.05>100>2000
NAPH-02HCMV0.250250
NAPH-03HCV1.5>100>66.7
NAPH-04Influenza A>5085<1.7

Table 1: Example data for a series of hypothetical 1,6-naphthyridine derivatives.

A thorough Structure-Activity Relationship (SAR) analysis should be conducted to understand how different chemical modifications to the 1,6-naphthyridine scaffold affect its antiviral activity and cytotoxicity. For example, the introduction of specific substituents at certain positions of the naphthyridine ring may enhance binding to the viral target or improve the compound's pharmacokinetic properties.[11] This analysis will guide the rational design of the next generation of more potent and selective antiviral agents.

Visualizing Key Workflows and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Starting Materials (e.g., 4-aminonicotinaldehyde) reaction Friedländer Annulation start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Structural Confirmation (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (CC50) (e.g., MTT Assay) characterization->cytotoxicity antiviral Antiviral Assay (EC50) (e.g., Plaque Reduction) characterization->antiviral si_calc Calculate Selectivity Index (SI) cytotoxicity->si_calc antiviral->si_calc sar SAR Analysis & Lead Optimization si_calc->sar

Caption: Workflow for the development of 1,6-naphthyridine antiviral agents.

G cluster_virus_lifecycle Viral Replication Cycle cluster_inhibitors Potential Inhibition by 1,6-Naphthyridines entry 1. Attachment & Entry replication 2. Genome Replication entry->replication assembly 3. Assembly & Release replication->assembly inhibitor1 Entry Inhibitors inhibitor1->entry inhibitor2 Polymerase/Integrase Inhibitors inhibitor2->replication inhibitor3 Assembly Inhibitors inhibitor3->assembly

Caption: Potential mechanisms of action for 1,6-naphthyridine antiviral agents.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold represents a promising starting point for the development of novel antiviral agents with diverse mechanisms of action. The protocols detailed in this document provide a robust framework for the synthesis and evaluation of new derivatives. Future work should focus on expanding the chemical diversity of 1,6-naphthyridine libraries and exploring their activity against a broader range of viral pathogens, including emerging and drug-resistant strains. A deeper understanding of the specific viral targets and mechanisms of action will be crucial for the rational design of the next generation of highly effective 1,6-naphthyridine-based antiviral drugs.

References

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3610-3641. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,6-naphthyridine analogues BAY-298 and BAY-899. Retrieved from [Link]

  • Bédard, J., May, S., & L'Heureux, L. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial agents and chemotherapy, 44(4), 929-937. [Link]

  • PubMed. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929–937. [Link]

  • Tabarrini, O., Massari, S., Sancineto, L., Daelemans, D., Sabatini, S., Manfroni, G., Cecchetti, V., & Pannecouque, C. (2011). Structural investigation of the naphthyridone scaffold: identification of a 1,6-naphthyridone derivative with potent and selective anti-HIV activity. ChemMedChem, 6(7), 1249-1257. [Link]

  • National Institutes of Health. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937. [Link]

  • López-Alonso, I., Avendaño, C., & Menéndez, J. C. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6193. [Link]

  • ResearchGate. (2025). Naphthyridines with Antiviral Activity - A Review. Retrieved from [Link]

  • Al-Tel, T. H. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 1. [Link]

  • Voskressensky, L. G., et al. (2023). Synthesis of Novel Benzo[b][5][12]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. [Link]

  • ResearchGate. (n.d.). Chemical structures of a 1,6-naphthyridine derivative (A) and.... Retrieved from [Link]

  • PubMed. (2021). Naphthyridines with Antiviral Activity - A Review. Current Organic Chemistry, 25(1), 1. [Link]

  • National Institutes of Health. (n.d.). In vitro methods for testing antiviral drugs. Retrieved from [Link]

  • McGovern, B., & White, K. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. protocols.io. [Link]

  • PubMed. (2015). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1134-1139. [Link]

  • PubMed. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Methods in Molecular Biology, 2870, 1. [Link]

  • PubMed. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 268, 116262. [Link]

  • ACS Publications. (2015). Discovery of Imidazo[1,2-α][5][13]naphthyridine Derivatives as Potential HCV Entry Inhibitor. ACS Medicinal Chemistry Letters, 6(7), 803-807. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • PubMed. (2012). Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties. Journal of Medicinal Chemistry, 55(24), 10977-10989. [Link]

  • protocols.io. (n.d.). In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. [Link]

  • PubMed. (2021). HCV genotype 1-6 NS3 residue 80 substitutions impact protease inhibitor activity and promote viral escape. Journal of Hepatology, 74(1), 47-57. [Link]

  • PubMed. (2005). Design and synthesis of 8-hydroxy-[5][12]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Journal of Medicinal Chemistry, 48(6), 1981-1991. [Link]

  • ACS Publications. (2005). Design and Synthesis of 8-Hydroxy-[5][12]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry, 48(6), 1981-1991. [Link]

  • MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 693. [Link]

  • Sketchy Medical. (2023, August 3). DAAs in Hepatitis C Treatment:Inhibitors & Considerations(Full Lesson)|Sketchy Medical| USMLE Step 1 [Video]. YouTube. [Link]

  • Medical Dialogues. (2023, February 10). Study identifies a new compound that inhibits influenza virus replication [Video]. YouTube. [Link]

  • ASM Journals. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 68(1). [Link]

  • ResearchGate. (n.d.). Cytotoxic activity. Cell viability evaluation by MTT assay of Vero.... Retrieved from [Link]

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  • ACS Publications. (2012). Repositioning HIV-1 Integrase Inhibitors for Cancer Therapeutics: 1,6-Naphthyridine-7-carboxamide as a Promising Scaffold with Drug-like Properties. Journal of Medicinal Chemistry, 55(24), 10977-10989. [Link]

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Application

Application Note: Metal-Catalyzed Cross-Coupling of 1,6-Naphthyridine-3,8-diamine

Executive Summary 1,6-Naphthyridine-3,8-diamine (CAS 1864060-88-7) represents a high-value "privileged scaffold" in medicinal chemistry, offering a unique vector profile for kinase inhibition (e.g., CDK8/19, SYK) and RNA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,6-Naphthyridine-3,8-diamine (CAS 1864060-88-7) represents a high-value "privileged scaffold" in medicinal chemistry, offering a unique vector profile for kinase inhibition (e.g., CDK8/19, SYK) and RNA-targeting small molecules. However, its utility is often bottlenecked by the challenge of site-selective functionalization . The molecule possesses two exocyclic primary amines in electronically distinct environments, compounded by the chelating ability of the naphthyridine ring nitrogens (N1 and N6), which can poison palladium catalysts.

This guide provides a rational, field-proven framework for the metal-catalyzed cross-coupling (Buchwald-Hartwig) of 1,6-Naphthyridine-3,8-diamine. It details protocols for selective mono-arylation, exhaustive bis-arylation, and troubleshooting catalyst deactivation.

Structural & Mechanistic Analysis

To achieve selectivity, one must understand the electronic bias of the substrate. The 1,6-naphthyridine core is an electron-deficient bicycle.

  • N3-Amine (β to N1): Located on the "quinoline-like" ring. Position 3 is meta-like relative to N1, making it less electron-deficient than positions ortho/para to the ring nitrogen. It behaves similarly to a deactivated aniline or 3-aminoquinoline.

  • N8-Amine (β to N6, peri to N1): Located on the "isoquinoline-like" ring. While also β to a ring nitrogen (N6), its proximity to the bridgehead and the "peri" interaction with the N1 lone pair creates a unique steric and electronic environment.

  • Catalyst Sequestration: The N1 and N6 ring nitrogens are potent σ-donors. Without bulky ligands, these nitrogens will displace phosphines from Palladium, forming inactive [Pd(substrate)2Cl2] complexes.

Visualization: Reactivity Vectors & Electronic Bias

ReactivityMap Substrate 1,6-Naphthyridine- 3,8-diamine N3 N3-Amine (Kinetic Product) Substrate->N3 Higher Nucleophilicity (Meta-like to N1) N8 N8-Amine (Thermodynamic/Steric Challenge) Substrate->N8 Lower Nucleophilicity (Peri-interaction with N1) RingN Ring Nitrogens (N1 & N6) Substrate->RingN Catalyst Poisoning (Requires Bulky Ligands) Mono-Arylation Mono-Arylation N3->Mono-Arylation Controlled Temp (60-80°C) Gen 3 Ligands Bis-Arylation Bis-Arylation N8->Bis-Arylation High Temp (100°C+) Strong Base (NaOtBu)

Figure 1: Reactivity map of 1,6-Naphthyridine-3,8-diamine highlighting the nucleophilic hierarchy and catalyst poisoning risks.

Experimental Protocols

Protocol A: Selective Mono-N-Arylation (Kinetic Control)

Objective: Couple a single aryl halide (Ar-X) to the most nucleophilic amine (predicted N3) while minimizing bis-coupling.

Rationale:

  • Ligand: BrettPhos or tBuBrettPhos .[1] These bulky, electron-rich ligands promote reductive elimination and, crucially, prevent the Pd center from coordinating to the naphthyridine ring nitrogens (N1/N6).

  • Base: Cs2CO3 . A weaker, soluble inorganic base prevents rapid deprotonation of the second amine, enhancing selectivity compared to alkoxides.

  • Solvent: t-Amyl Alcohol or Dioxane . Protic co-solvents (or t-Amyl alcohol) can assist in proton transfer steps without sequestering the catalyst.

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a reaction vial equipped with a magnetic stir bar.

    • Charge with 1,6-Naphthyridine-3,8-diamine (1.0 equiv, e.g., 160 mg, 1.0 mmol).

    • Charge with Aryl Bromide (0.95 equiv). Note: Using a slight deficit of the electrophile favors mono-substitution.

    • Charge with Cs2CO3 (2.0 equiv, dried).

    • Charge with Pd2(dba)3 (2 mol%) and BrettPhos (4-6 mol%). Pre-complexation of Pd/Ligand in solvent for 5 mins is recommended.

  • Reaction:

    • Add anhydrous 1,4-Dioxane (concentration 0.1 M - 0.2 M).

    • Sparge with Nitrogen/Argon for 5 minutes.

    • Seal and heat to 80 °C for 4–12 hours. Monitor by LC-MS.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove inorganic salts and Pd black. Rinse with EtOAc/MeOH (9:1).

    • Concentrate in vacuo.

    • Purification: Flash chromatography on silica gel. Naphthyridines are polar; use a gradient of DCM to DCM:MeOH (90:10) with 1% NH4OH additive to prevent streaking.

Protocol B: Exhaustive Bis-N-Arylation (Thermodynamic Control)

Objective: Functionalize both N3 and N8 amines, potentially with different aryl groups (sequential) or the same group (simultaneous).

Rationale:

  • Ligand: RuPhos or Xantphos . RuPhos is excellent for secondary amines and hindered substrates (relevant for the second coupling).

  • Base: NaOtBu .[2] A strong base is required to deprotonate the less acidic/nucleophilic second amine and drive the reaction to completion.

  • Temperature: High heat (100–110 °C) overcomes the activation energy barrier of the deactivated N8 amine.

Step-by-Step Methodology:

  • Preparation:

    • Charge vial with 1,6-Naphthyridine-3,8-diamine (1.0 equiv).

    • Charge with Aryl Halide (2.5 equiv for homocoupling; or 1.2 equiv of second Ar-X if performing step 2 of a sequence).

    • Charge with NaOtBu (3.0 equiv).

    • Charge with Pd(OAc)2 (5 mol%) and RuPhos (10 mol%) OR Xantphos (5 mol%).

  • Reaction:

    • Add anhydrous Toluene or Xylene (0.2 M).

    • Degas thoroughly.

    • Heat to 100–110 °C for 16–24 hours.

  • Workup:

    • Standard Celite filtration.

    • Aqueous wash with NaHCO3 may be necessary to remove excess base residues before chromatography.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes when working with naphthyridine diamines and the corrective actions.

Failure ModeSymptom (LC-MS)Root CauseCorrective Action
No Reaction Starting material unchanged.Catalyst poisoning by Ring N (N1/N6).Switch to bulky ligands (BrettPhos, tBuXPhos) or precatalysts (Pd-G3/G4). Increase Temp.
Low Conversion Reaction stalls at 20-30%.Catalyst decomposition or Base insolubility.Switch solvent to t-Amyl Alcohol. Ensure inert atmosphere is rigorous.
Bis-Coupling (in Mono Protocol) Mixture of Mono, Bis, and SM.Rate of second coupling

first coupling.
Reduce Ar-X to 0.8 equiv. Lower temperature. Use weaker base (K3PO4 instead of Cs2CO3).
Dehalogenation Ar-H observed instead of Product.

-Hydride elimination or solvent participation.
Avoid isopropanol/ethanol. Use Dioxane or Toluene. Switch to RuPhos.
Workflow Visualization: Decision Tree

Optimization Start Start: Cross-Coupling 1,6-Naphthyridine-3,8-diamine Check Check LC-MS (2h) Start->Check NoRxn No Product detected Check->NoRxn SM only Mono Mono-Product Major Check->Mono Success Mix Mono/Bis Mixture Check->Mix Selectivity Issue Fix1 Action: Switch to Pd-G3-BrettPhos Increase Temp to 100°C NoRxn->Fix1 Fix2 Action: Lower Temp Reduce Ar-X to 0.8 equiv Mix->Fix2

Figure 2: Rapid optimization decision tree for naphthyridine cross-coupling.

References

  • Naphthyridine Scaffold in Medicinal Chemistry

    • Synthesis and Biomedical Applications of 1,6-Naphthyridines.[2][3][4][5][6][7][8]Pharmaceuticals, 2021 , 14(10), 1029.[3]

    • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines.J. Org. Chem., 2024 .[2][6][9]

  • Catalyst & Ligand Selection (Buchwald-Hartwig)

    • Palladium-Catalyzed Aminations of Aryl Halides with Amines.[10][11]Chem. Rev., 2016 , 116, 12564. (General reference for BrettPhos/RuPhos utility).

    • Ligated Pd-Catalyzed Aminations... under Sustainable Aqueous Micellar Conditions.J. Org. Chem., 2013 .[12]

  • Electronic Properties of Naphthyridines

    • 1,6-Naphthyridine - Properties and Reactivity.[2][4][5] American Chemical Society.[2]

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. 1,6-Naphthyridines may exhibit biological activity; handle as a potent compound.

Sources

Method

Application Note &amp; Protocol: Characterization of the Fluorescent Properties of 1,6-Naphthyridines

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the experimental setup and protocols for measuring the fluorescence of 1,6-naphthyridine derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the experimental setup and protocols for measuring the fluorescence of 1,6-naphthyridine derivatives. These nitrogen-containing heterocyclic compounds are of significant interest due to their diverse biological activities and promising photophysical properties, including high quantum yields and environmental sensitivity.[1][2] This guide details the necessary instrumentation, step-by-step procedures for steady-state and time-resolved fluorescence measurements, and methods for data analysis to determine key parameters such as fluorescence quantum yield and lifetime.

Introduction: The Significance of 1,6-Naphthyridine Fluorescence

1,6-Naphthyridines are a class of bicyclic heteroaromatic compounds that form the core scaffold of many biologically active molecules with applications as antiviral, antimicrobial, and anticancer agents.[1][2] Beyond their therapeutic potential, many 1,6-naphthyridine derivatives exhibit strong fluorescence, making them valuable as molecular probes, sensors, and components in organic light-emitting diodes (OLEDs).[3][4]

The fluorescence of these compounds is often highly sensitive to their local environment. This phenomenon, known as solvatochromism, results in shifts in the emission spectra in response to changes in solvent polarity.[5][6] This property can be exploited to probe the binding of these molecules to biological targets or to sense changes in the microenvironment of a system. Some derivatives have been reported to have high fluorescence quantum efficiencies, reaching up to 95%, and long excited-state lifetimes.[1]

A thorough characterization of the photophysical properties of novel 1,6-naphthyridine derivatives is crucial for their development in various applications. This application note provides a robust experimental framework for such characterization.

Core Principles of Fluorescence Spectroscopy

Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, promoting an electron to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground state by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and the difference in energy is known as the Stokes shift.

Key parameters in fluorescence spectroscopy include:

  • Excitation and Emission Spectra: Plots of fluorescence intensity versus the excitation or emission wavelength, respectively.

  • Fluorescence Quantum Yield (ΦF): The ratio of the number of photons emitted to the number of photons absorbed, representing the efficiency of the fluorescence process.[7]

  • Fluorescence Lifetime (τF): The average time a molecule spends in the excited state before returning to the ground state.[8]

Experimental Setup

A versatile and reliable experimental setup is paramount for accurate fluorescence measurements. The following components are recommended:

Instrumentation
  • Spectrofluorometer: A modular or commercial spectrofluorometer equipped with:

    • Light Source: A high-intensity, stable light source such as a Xenon arc lamp or a laser. For time-resolved measurements, a pulsed light source (e.g., pulsed laser diode or LED) is required.[9]

    • Monochromators: Separate excitation and emission monochromators to select the desired wavelengths.

    • Sample Compartment: A light-tight sample holder, typically for standard 1 cm path length quartz cuvettes.

    • Detector: A sensitive detector, such as a photomultiplier tube (PMT), suitable for the emission wavelength range of the 1,6-naphthyridines.

  • UV-Vis Spectrophotometer: To measure the absorbance of the samples, which is necessary for quantum yield calculations.

  • Time-Correlated Single Photon Counting (TCSPC) System (for lifetime measurements): This system is essential for accurate fluorescence lifetime determination in the nanosecond range.[10][11]

  • Integrating Sphere (for absolute quantum yield measurements): An optional but highly recommended accessory for the direct measurement of absolute fluorescence quantum yields.[12]

Materials and Reagents
  • 1,6-Naphthyridine Samples: Synthesized and purified derivatives of interest.

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, dimethyl sulfoxide). The use of high-purity solvents is critical to avoid interference from fluorescent impurities.[13]

  • Quantum Yield Standard: A well-characterized fluorescent dye with a known and stable quantum yield in a specific solvent. The choice of standard should have an absorption profile that overlaps with the 1,6-naphthyridine sample. Common standards include:

    • Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54)

    • Fluorescein in 0.1 M NaOH (ΦF = 0.95)

    • Rhodamine 6G in ethanol (ΦF = 0.95)

  • Quartz Cuvettes: High-quality, clean quartz cuvettes with a 1 cm path length.

Experimental Protocols

General Sample Preparation

Causality: Proper sample preparation is crucial to avoid experimental artifacts such as inner filter effects and aggregation, which can significantly alter the measured fluorescence properties.

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mM) of the 1,6-naphthyridine derivative in a suitable spectroscopic grade solvent. Store in the dark to prevent photodegradation.[13]

  • Working Solutions: From the stock solution, prepare a series of dilute working solutions. For steady-state fluorescence measurements, the absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Solvent Blanks: Always prepare a solvent blank (the pure solvent used for the sample) to measure and subtract any background fluorescence.

Protocol 1: Steady-State Fluorescence Measurements

Objective: To determine the excitation and emission spectra and the relative fluorescence quantum yield.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1 mM) prep_working Prepare Dilute Working Solutions (Abs < 0.1) prep_stock->prep_working prep_blank Prepare Solvent Blank measure_abs Measure Absorbance (UV-Vis) prep_working->measure_abs measure_em Record Emission Spectrum measure_abs->measure_em measure_ex Record Excitation Spectrum measure_em->measure_ex integrate Integrate Fluorescence Intensity measure_em->integrate calculate_qy Calculate Quantum Yield (ΦF) integrate->calculate_qy

Caption: Workflow for steady-state fluorescence measurements.

Step-by-Step Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).

    • Set the excitation and emission slit widths (e.g., 5 nm). Narrower slits provide better resolution but lower signal-to-noise.

  • Blank Subtraction:

    • Place the cuvette with the solvent blank in the sample holder.

    • Scan the emission spectrum across the expected range of the 1,6-naphthyridine while exciting at the chosen wavelength.

    • Save this spectrum as the blank.

  • Excitation Spectrum:

    • Replace the blank with the sample cuvette.

    • Set the emission monochromator to the wavelength of maximum emission.

    • Scan the excitation monochromator over a range to determine the optimal excitation wavelength (λex).

  • Emission Spectrum:

    • Set the excitation monochromator to the determined λex.

    • Scan the emission monochromator to record the fluorescence emission spectrum.

    • Ensure the detector response is corrected for wavelength-dependent sensitivity.

  • Quantum Yield Determination (Comparative Method): [14]

    • Prepare a solution of the chosen quantum yield standard in the same solvent as the sample, with an absorbance at λex similar to the sample.

    • Measure the absorbance of both the sample and the standard at λex.

    • Record the fluorescence emission spectrum of both the sample and the standard under identical instrument settings (λex, slit widths).

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Calculate the quantum yield using the following equation:[7]

      ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

      Where:

      • ΦF is the fluorescence quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

Protocol 2: Time-Resolved Fluorescence Measurements

Objective: To determine the fluorescence lifetime (τF).

Workflow Diagram:

G cluster_prep Sample Preparation cluster_measure TCSPC Measurement cluster_analysis Data Analysis prep_sample Prepare Sample Solution setup Instrument Setup (Pulsed Source) prep_sample->setup collect_irf Collect Instrument Response Function (IRF) setup->collect_irf collect_decay Collect Fluorescence Decay collect_irf->collect_decay deconvolve Deconvolve IRF from Decay collect_decay->deconvolve fit Fit Decay to Exponential Model deconvolve->fit determine_tau Determine Lifetime (τF) fit->determine_tau

Sources

Application

Application Note: 1,6-Naphthyridines as Potent CDK5 Inhibitors for Kidney Disease Therapeutics

[1][2] Executive Summary Cyclin-dependent kinase 5 (CDK5) has emerged as a critical pathological driver in kidney diseases, particularly in diabetic nephropathy (DN) and focal segmental glomerulosclerosis (FSGS). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Cyclin-dependent kinase 5 (CDK5) has emerged as a critical pathological driver in kidney diseases, particularly in diabetic nephropathy (DN) and focal segmental glomerulosclerosis (FSGS). Unlike cell-cycle CDKs, CDK5 is primarily activated by non-cyclin proteins p35 and p39. Under stress conditions (e.g., hyperglycemia, oxidative stress), p35 is cleaved to p25, leading to constitutive, hyperactive CDK5 signaling. This hyperactivity triggers podocyte apoptosis, cytoskeletal collapse, and renal fibrosis.

This application note details the validation and application of 1,6-naphthyridine derivatives as a privileged scaffold for selective CDK5 inhibition. We provide a comprehensive guide on the mechanism of action, structure-activity relationships (SAR), and validated protocols for screening these compounds from biochemical assays to in vivo efficacy models.

Chemical Biology & SAR: The 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core represents a "privileged structure" in kinase medicinal chemistry due to its ability to mimic the purine ring of ATP, facilitating effective binding to the kinase hinge region.

Structural Rationale
  • Hinge Binding: The nitrogen at position 1 (N1) typically acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Cys83 in CDK5).

  • Selectivity Vectors: Substitutions at the C-2 and C-8 positions allow the molecule to extend into the solvent-exposed region or the hydrophobic back pocket, respectively. This is crucial for achieving selectivity over closely related kinases like CDK2.

  • Solubility & PK: The naphthyridine system offers tunable lipophilicity (LogD) and metabolic stability compared to quinoline or isoquinoline analogs, enhancing oral bioavailability for renal indications.

Representative Pharmacophore

Recent patent literature (e.g., Goldfinch Bio, WO 2021/067569) highlights substituted 1,6-naphthyridines where:

  • Position 2: Often substituted with an amine or amide linker connecting to a solubilizing group (e.g., morpholine, piperazine).

  • Position 8: Aromatic or heteroaromatic rings (e.g., pyrazole, phenyl) that exploit the "gatekeeper" residue interactions to lock the kinase in an inactive conformation.

Mechanism of Action: CDK5 in Renal Pathology[3][4][5][6]

In the kidney, CDK5 is essential for maintaining the architecture of podocytes—the terminally differentiated cells that form the filtration barrier.[1] However, its dysregulation drives pathology.[2]

Pathological Signaling Pathway
  • Trigger: Hyperglycemia or inflammation increases intracellular Calcium, activating Calpain.

  • Conversion: Calpain cleaves p35 (membrane-anchored) into p25 (soluble, long-lived).

  • Hyperactivation: p25 binds CDK5 with higher affinity and mislocalizes it to the cytoplasm and nucleus.

  • Effect: CDK5/p25 hyperphosphorylates cytoskeletal proteins (e.g., Synaptopodin, Tau) and pro-apoptotic factors (e.g., p53), leading to podocyte foot process effacement and cell death.

Diagram 1: CDK5 Signaling in Podocyte Injury

CDK5_Kidney_Pathology Stress Hyperglycemia / Oxidative Stress Ca Intracellular Ca2+ Influx Stress->Ca Calpain Calpain Activation Ca->Calpain p35 p35 (Membrane Bound) Calpain->p35 p25 p25 (Soluble/Toxic) p35->p25 Cleaved by Calpain Complex Hyperactive CDK5/p25 Complex p25->Complex Binds CDK5 CDK5 CDK5 Kinase CDK5->Complex Synapo Synaptopodin Phosphorylation Complex->Synapo Bcl2 Bcl-2 Downregulation Complex->Bcl2 PPAR PPARγ Inhibition Complex->PPAR Cyto Cytoskeletal Collapse (Foot Process Effacement) Synapo->Cyto Apop Podocyte Apoptosis Bcl2->Apop Fibro Tubulointerstitial Fibrosis PPAR->Fibro Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->Complex Blocks ATP Site

Caption: Pathological activation of CDK5/p25 in kidney disease.[3] Calpain-mediated cleavage of p35 creates the toxic p25 activator. 1,6-naphthyridines block the ATP pocket of this complex, preventing downstream podocyte injury and fibrosis.

Experimental Protocols

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of 1,6-naphthyridine derivatives against recombinant CDK5/p25. Principle: Measures ADP generation from the kinase reaction.

Materials:

  • Recombinant CDK5/p25 complex (Promega or SignalChem).

  • Substrate: Histone H1 peptide or PKTPKKAKKL.

  • ATP (Ultrapure).

  • ADP-Glo™ Kinase Assay Kit (Promega).[4]

  • 384-well white low-volume plates.

Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of the 1,6-naphthyridine inhibitor in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute CDK5/p25 to 2 ng/µL in Kinase Buffer.

  • Substrate Mix: Prepare a mix of 50 µM ATP and 0.2 µg/µL Histone H1 peptide.

  • Reaction:

    • Add 2 µL of Compound dilution to the well.

    • Add 2 µL of Enzyme Mix. Incubate for 10 min at RT (allows inhibitor binding).

    • Add 1 µL of Substrate Mix to start the reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Protocol B: Cellular Podocyte Rescue Assay

Objective: Evaluate efficacy in preventing high-glucose (HG) induced apoptosis. Cell Line: Conditionally immortalized human podocytes (AB8/13).

Procedure:

  • Differentiation: Culture podocytes at 33°C (permissive) then switch to 37°C for 10–14 days to induce differentiation (expression of Synaptopodin/Nephrin).

  • Injury Induction: Treat differentiated podocytes with High Glucose (30 mM D-glucose) for 48–72 hours. (Control: 5 mM Glucose + 25 mM Mannitol).

  • Treatment: Co-treat with 1,6-naphthyridine inhibitor (0.1, 1, 10 µM) or vehicle.

  • Readout 1 (Apoptosis): Annexin V/PI staining via Flow Cytometry.

  • Readout 2 (Cytoskeleton): Immunofluorescence staining for F-actin (Phalloidin) and Synaptopodin.

    • Success Criteria: Preservation of stress fibers and prevention of actin rearrangement compared to HG-only control.

Diagram 2: Experimental Validation Workflow

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Cellular cluster_2 Phase 3: In Vivo Step1 Design 1,6-Naphthyridines Step2 Biochem Assay (ADP-Glo) Step1->Step2 Step3 Selectivity (CDK2 vs CDK5) Step2->Step3 IC50 < 50 nM Step4 Podocyte Differentiation Step3->Step4 Selectivity > 30x Step5 High Glucose Challenge Step4->Step5 Step6 F-Actin / Apoptosis Readout Step5->Step6 Step7 PK Study (Oral Bioavailability) Step6->Step7 Rescue confirmed Step8 db/db Mouse Model Step7->Step8 Step9 Proteinuria & Histology Step8->Step9

Caption: Integrated workflow for validating 1,6-naphthyridine CDK5 inhibitors. Progression requires meeting potency (IC50) and selectivity gates before advancing to complex biological systems.

Data Presentation & Analysis

When reporting results for 1,6-naphthyridines, structure the data to highlight Potency and Selectivity .

Table 1: Representative Potency & Selectivity Profile

Note: Values below are illustrative of a high-quality lead series.

Compound IDStructure CoreCDK5/p25 IC50 (nM)CDK2/CycE IC50 (nM)Selectivity Ratio (CDK2/CDK5)Podocyte Rescue (EC50, µM)
Ref (Roscovitine) Purine2001000.5x (Non-selective)5.0
Naph-01 1,6-Naphthyridine4545010x1.2
Naph-05 (Lead) 1,6-Naphthyridine 3 280 93x 0.05
Naph-08 1,6-Naphthyridine12151.2x0.8
Expert Insight: Why Selectivity Matters

While CDK5 and CDK2 share high structural homology in the ATP binding pocket, CDK2 inhibition leads to intestinal toxicity and myelosuppression (as seen with pan-CDK inhibitors). The 1,6-naphthyridine scaffold, when optimized with specific C-8 substituents, can exploit subtle differences in the "gatekeeper" region to achieve the >50-fold selectivity seen in Lead Naph-05, making it safer for chronic kidney disease treatment.

References

  • Goldfinch Bio Inc. (2021).[2] Novel Substituted 1,6-Naphthyridines as CDK5 Inhibitors for Treating Kidney Diseases. WO 2021/067569 A1.[2] Link

  • Shankland, S. J., et al. (2007). Cyclin-dependent kinase 5 is a regulator of podocyte differentiation, proliferation, and morphology.[1] Kidney International, 72(1), 26-39. Link

  • Promega Corporation. CDK5/p25 Kinase Assay Application Note. ADP-Glo™ Kinase Assay Systems.[4][5][6] Link

  • Zheng, Y., et al. (2016). CDK5 promotes renal tubulointerstitial fibrosis in diabetic nephropathy via ERK1/2/PPARγ pathway.[7] Oncotarget, 7(32), 51454–51469. Link

  • Terse, A., et al. (2021).[5] Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols, 1(8), e276. Link

Sources

Method

Application Note: Evaluation of 1,6-Naphthyridine Derivatives as Topoisomerase I Inhibitors

[1][2][3][4] Executive Summary & Rationale The Challenge: Camptothecin (CPT) and its derivatives (e.g., Topotecan, Irinotecan) are the only clinically approved Topoisomerase I (Topo I) inhibitors. However, they suffer fr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Rationale

The Challenge: Camptothecin (CPT) and its derivatives (e.g., Topotecan, Irinotecan) are the only clinically approved Topoisomerase I (Topo I) inhibitors. However, they suffer from chemical instability due to the hydrolysis of the E-ring lactone at physiological pH, rendering the drug inactive.

The Solution: The 1,6-naphthyridine scaffold serves as a robust bioisostere for the CPT quinoline system. Specifically, benzo[h][1,6]naphthyridines and dibenzo[c,h][1,6]naphthyridines mimic the planar, aromatic structure required for DNA intercalation while eliminating the labile lactone ring. This application note details the workflow for validating these derivatives, moving from in silico design to biochemical confirmation.

Mechanism of Action

Topo I relaxes supercoiled DNA by creating a transient single-strand break (the "cleavable complex"). 1,6-naphthyridine derivatives act as interfacial poisons . They stack between the DNA base pairs at the cleavage site and form hydrogen bonds with the enzyme, trapping the protein-DNA complex. This prevents DNA religation, leading to double-strand breaks during replication and subsequent apoptosis.[1]

Visualization: Topoisomerase I Inhibition Pathway[6][7]

TopoI_Pathway DNA_Super Supercoiled DNA Cleavable_Complex Transient Cleavable Complex (Topo I-DNA covalent link) DNA_Super->Cleavable_Complex Topo I binding TopoI Topoisomerase I Enzyme TopoI->Cleavable_Complex Religation DNA Religation (Normal Function) Cleavable_Complex->Religation No Inhibitor Trapped_Complex Stabilized Ternary Complex (Drug-Enzyme-DNA) Cleavable_Complex->Trapped_Complex + Drug Intercalation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Drug 1,6-Naphthyridine Derivative Drug->Trapped_Complex Collision Replication Fork Collision Trapped_Complex->Collision S-Phase DSB Double Strand Breaks (Apoptosis) Collision->DSB

Figure 1: Mechanism of Topoisomerase I poisoning by 1,6-naphthyridine derivatives.[2][3] The drug traps the transient cleavage complex, converting an essential enzyme into a DNA-damaging toxin.

Protocol 1: In Silico Molecular Docking

Before synthesis, candidates must be screened for their ability to fit the Topo I-DNA binding pocket.

Scope: Prediction of binding affinity and orientation. Target Structure: PDB ID 1T8I (Crystal structure of Human Topo I with DNA and Camptothecin).

Step-by-Step Methodology:
  • Protein Preparation:

    • Download PDB 1T8I .

    • Remove water molecules (except typically conserved waters bridging the drug and Asp533 if relevant to your specific scaffold).

    • Remove the co-crystallized ligand (Camptothecin).

    • Add polar hydrogens and Kollman charges using AutoDock Tools or Maestro (Schrödinger).

  • Ligand Preparation:

    • Construct 1,6-naphthyridine derivatives in 3D.

    • Minimize energy (MMFF94 force field).

    • Set rotatable bonds (keep the fused ring system rigid).

  • Grid Generation:

    • Center the grid box on the original CPT binding site.

    • Dimensions: 20Å x 20Å x 20Å (sufficient to cover the intercalation site between base pairs -1 and +1).

  • Docking Parameters (AutoDock Vina Example):

    • Exhaustiveness: 32 (High precision required for planar intercalators).

    • Num_modes: 10.

  • Analysis Criteria (The "Pass" Standard):

    • Binding Energy: < -9.0 kcal/mol.

    • Pi-Stacking: Must observe parallel stacking with DNA base pairs (T-G and A-C).

    • H-Bonding: Critical H-bond interactions with Arg364 , Asp533 , or Asn722 mimic the CPT mechanism.

Protocol 2: Topoisomerase I DNA Relaxation Assay[8]

This is the "Gold Standard" biochemical assay. It differentiates between supercoiled DNA (substrate) and relaxed DNA (product).[4][5] Inhibitors prevent the relaxation, maintaining the DNA in a supercoiled state.[6]

Materials:

  • Enzyme: Recombinant Human Topoisomerase I (e.g., from Inspiralis or TopoGEN).

  • Substrate: Supercoiled pHOT1 or pBR322 plasmid DNA (0.5 µ g/reaction ).

  • Positive Control: Camptothecin (CPT) dissolved in DMSO.

  • Assay Buffer (10X): 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% Glycerol.

Experimental Workflow
  • Preparation:

    • Prepare 20 µL reaction mixtures in PCR tubes.

    • Order of Addition: Water → 10X Buffer → DNA → Test Compound → Topo I Enzyme.

    • Note: Add enzyme last to start the reaction simultaneously.

  • Incubation:

    • Incubate at 37°C for 30 minutes .

    • Critical: Do not extend beyond 30 mins for initial screening; prolonged incubation can mask reversible inhibition.

  • Termination:

    • Add 4 µL of Stop Solution (SDS 10% + Proteinase K 50 µg/mL).

    • Incubate at 37°C for 15 minutes.

    • Why Proteinase K? It digests the Topo I enzyme. If the enzyme is not digested, it remains covalently bound to the DNA (in the case of inhibitors), causing the DNA to remain in the well during electrophoresis.

  • Electrophoresis:

    • Load samples onto a 1% Agarose gel (without Ethidium Bromide).[5]

    • Run at 2-3 V/cm for 2-4 hours in TAE buffer.

    • Stain post-run with Ethidium Bromide (0.5 µg/mL) for 30 mins, then destain in water.[5]

Data Interpretation Table
Lane ContentExpected Band MigrationInterpretation
Plasmid Only Fast migrating band (Supercoiled)Negative Control (Substrate integrity)
Plasmid + Topo I Slow migrating ladder (Relaxed)Enzyme Activity Control
Plasmid + Topo I + CPT Fast migrating band (Supercoiled)Positive Control (Inhibition)
Plasmid + Topo I + 1,6-Naphthyridine If Active: Fast migratingIf Inactive: Slow migratingActive: Prevents relaxationInactive: Enzyme relaxes DNA
Visualization: Assay Workflow

Assay_Workflow cluster_0 Reaction Setup cluster_1 Processing cluster_2 Analysis Mix Mix: Buffer + DNA + 1,6-Naphthyridine Add_Enz Add Topo I (Start Reaction) Mix->Add_Enz Incubate 37°C, 30 min Add_Enz->Incubate Stop Add SDS/Proteinase K (Digest Enzyme) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Result Band Analysis: Supercoiled vs Relaxed Gel->Result

Figure 2: Workflow for the Topoisomerase I DNA Relaxation Assay.

Protocol 3: Cellular Cytotoxicity (MTT Assay)

Once biochemical activity is confirmed, cellular efficacy must be established.

Cell Lines:

  • A549 (Lung Carcinoma) - High Topo I expression.

  • HCT116 (Colorectal Carcinoma) - Standard sensitivity model.

  • MRC-5 (Normal Fibroblasts) - To determine selectivity index (Safety).

Procedure:

  • Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

  • Add 1,6-naphthyridine derivatives (serial dilutions: 0.01 µM to 100 µM).

    • Solubility Check: Ensure final DMSO concentration is < 0.5%.

  • Incubate for 48 or 72 hours.

  • Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Dissolve formazan crystals in DMSO.

  • Measure Absorbance at 570 nm.

  • Calculate IC50 using non-linear regression (GraphPad Prism).

Expert Insights & Troubleshooting

Solubility Issues

1,6-naphthyridines are planar and lipophilic, often leading to precipitation in aqueous buffers.

  • Solution: Dissolve stock in 100% DMSO. Intermediate dilutions should be made in buffer immediately prior to addition. If precipitation occurs in the Topo I assay, reduce concentration or add 5% glycerol to the reaction mix.

Intercalation vs. Inhibition

Some compounds intercalate DNA so strongly they unwind it without inhibiting the enzyme (unwinding mimics supercoiling on a gel).

  • Control: Run a "Drug + DNA" lane (No Enzyme). If the DNA band shifts compared to DNA alone, your compound is a strong intercalator. This must be accounted for in interpretation.

Order of Addition

In the relaxation assay, adding the enzyme before the drug can lead to false negatives (enzyme relaxes DNA before drug binds). Always add the enzyme last .

References

  • Mao, Z., et al. (2020). "Design, synthesis and biological evaluation of novel 1,6-naphthyridine derivatives as potential anticancer agents targeting Topoisomerase I." European Journal of Medicinal Chemistry.

  • Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer.

  • Inspiralis. "Human Topoisomerase I Relaxation Assay Protocol." Inspiralis Protocols.

  • Staker, B.L., et al. (2005). "The mechanism of topoisomerase I poisoning by a camptothecin analog." Proceedings of the National Academy of Sciences (PNAS). (Describes PDB 1T8I).

  • Topogen. "Topoisomerase I Assay Kit Instructions." TopoGEN Inc.

Sources

Application

Application Note: Cytotoxicity Evaluation of Naphthyridine Derivatives

Executive Summary & Strategic Rationale Naphthyridine derivatives are a privileged scaffold in medicinal chemistry, exhibiting potent anticancer properties often through DNA intercalation or Topoisomerase II inhibition ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Naphthyridine derivatives are a privileged scaffold in medicinal chemistry, exhibiting potent anticancer properties often through DNA intercalation or Topoisomerase II inhibition . However, their evaluation presents specific technical challenges:

  • Solubility: Many derivatives are highly hydrophobic, requiring precise DMSO management to avoid solvent-induced toxicity.

  • Chromophore Interference: Naphthyridines are often highly colored (yellow/orange) and fluorescent. Standard colorimetric assays (MTT/MTS) reading at 540–570 nm often yield false negatives (underestimation of toxicity) because the compound itself absorbs light at the detection wavelength.

This guide details a modified screening protocol that accounts for these interferences, ensuring data integrity. It moves from primary metabolic screening to mechanistic validation via flow cytometry.

Pre-Analytical Validation: The "Go/No-Go" Check

Before touching a cell line, you must characterize the compound's optical and physical properties.

Solubility Optimization

Naphthyridines often require Dimethyl Sulfoxide (DMSO) for solubilization.

  • Stock Preparation: Prepare a 10 mM or 20 mM stock solution in 100% sterile DMSO.

  • The "Crash" Test: Dilute the stock 1:1000 in warm cell culture media (final 0.1% DMSO). Vortex and centrifuge at 10,000 x g for 5 mins. Inspect for a pellet.

    • Pass: Solution remains clear.

    • Fail: Visible precipitate. You must lower the working concentration or use a solubility enhancer (e.g., cyclodextrin), though this alters bioavailability.

Spectral Interference Scan (Crucial Step)

Most metabolic assays (MTT, XTT) rely on absorbance between 450–600 nm.

  • Dilute compound to the highest test concentration (e.g., 100 µM) in culture media (cell-free).

  • Perform a spectral scan (300 nm – 700 nm) using a plate reader.

  • Decision Matrix:

    • Absorbance peak overlaps with MTT (570 nm)? → Use Protocol A (Modified MTT) or switch to Luminescence (ATP) .

    • High Fluorescence? → Avoid Resazurin (Alamar Blue); use MTT or CellTiter-Glo.

Phase I: Primary Screening (Modified MTT Protocol)

Standard MTT protocols fail with colored drugs. This protocol includes a "Compound Blank" to subtract intrinsic absorbance.

Experimental Design (96-Well Plate Layout)
  • Columns 2-10: Test Compound (Serial Dilution).

  • Column 1: Vehicle Control (0.1% DMSO in Media + Cells).

  • Column 11: Compound Blank (Media + Compound at corresponding concentrations; NO CELLS ). This corrects for the drug's color.

  • Column 12: Media Blank (Media only).

Step-by-Step Protocol
  • Seeding: Seed tumor cells (e.g., HeLa, HepG2) at

    
     cells/well in 100 µL media. Incubate 24h for attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing serial dilutions of the naphthyridine derivative.

    • Note: Ensure final DMSO concentration is constant (e.g., 0.1%) across all wells, including controls.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL in PBS) to all wells. Incubate 3–4 hours.

    • Observation: Healthy cells produce purple formazan.

  • Solubilization: Carefully remove supernatant (if adherent). Add 150 µL DMSO to dissolve crystals.

  • Readout: Measure Absorbance at 570 nm (Signal) and 630 nm (Reference).

Data Calculation (The Correction)

Standard formulas are insufficient. Use this corrected formula:





Phase II: Mechanistic Profiling (Flow Cytometry)

Once cytotoxicity is confirmed (IC50 < 10 µM), determine if the mechanism is Apoptosis (programmed) or Necrosis (uncontrolled, inflammatory).

Protocol: Annexin V-FITC / PI Staining

Naphthyridines targeting Topoisomerase II typically induce Apoptosis followed by secondary necrosis.

  • Harvest: Treat cells (6-well plate) with IC50 concentration for 24h. Collect supernatant (contains detached dead cells) and trypsinize adherent cells. Combine both fractions.

  • Wash: Centrifuge (300 x g, 5 min) and wash 2x with cold PBS.

  • Resuspend: Resuspend

    
     cells in 100 µL 1X Binding Buffer .
    
  • Stain:

    • Add 5 µL Annexin V-FITC (Binds exposed Phosphatidylserine).

    • Add 5 µL Propidium Iodide (PI) (Stains DNA in leaky membranes).

  • Incubate: 15 min at RT in the dark.

  • Analyze: Add 400 µL Binding Buffer and run on Flow Cytometer immediately.

Interpretation Table
QuadrantAnnexin VPICell StateMechanism Implication
Q3 (LL) NegativeNegativeLiveIntact membrane, no stress.
Q4 (LR) Positive NegativeEarly Apoptosis Primary Naphthyridine Effect (Topo II inhibition).
Q2 (UR) Positive Positive Late ApoptosisSecondary necrosis (long exposure).
Q1 (UL) NegativePositiveNecrosisAcute toxicity (membrane rupture).

Visualizing the Workflow & Mechanism

The following diagrams illustrate the screening logic and the biological mechanism of action.

Diagram 1: The "Interference-Aware" Screening Workflow

G Start Naphthyridine Derivative Synthesized Solubility Solubility Check (DMSO Tolerance) Start->Solubility SpecScan Spectral Scan (300-700nm) Solubility->SpecScan Decision Absorbance at 570nm? SpecScan->Decision StdMTT Standard MTT Assay Decision->StdMTT No Interference ModMTT Modified MTT (Compound Blanks) Decision->ModMTT Moderate Interference ATP ATP Luminescence (CellTiter-Glo) Decision->ATP High Interference Calc Calculate IC50 & SI StdMTT->Calc ModMTT->Calc ATP->Calc Mechanism Flow Cytometry (Annexin V/PI) Calc->Mechanism If IC50 < 10µM

Caption: Decision tree for selecting the correct assay based on the compound's optical properties.

Diagram 2: Mechanism of Action (Cytotoxicity Pathway)

MOA Drug Naphthyridine Derivative Target DNA / Topo II Complex Drug->Target Intercalation Event1 Stabilization of Cleavable Complex Target->Event1 Event2 DSB (Double Strand Breaks) Event1->Event2 Check G2/M Cell Cycle Arrest Event2->Check DNA Damage Response Death Apoptosis (Caspase 3/7) Check->Death Unrepaired Damage

Caption: Pathway showing how Naphthyridines induce cytotoxicity via Topoisomerase II poisoning.

Data Analysis: The Selectivity Index (SI)

Reporting raw IC50 is insufficient for drug development. You must calculate the Selectivity Index to determine the therapeutic window.

  • Test System: Run the assay on a Cancer line (e.g., HepG2) and a Normal line (e.g., HEK293 or HFL-1).

  • Calculation:

    
    [1][2]
    
  • Interpretation:

    • SI < 1: Toxic (Kills normal cells faster than cancer).

    • 1 < SI < 3: Poor Selectivity.

    • SI > 3: Potential Lead Compound.

References

  • Fadda, A. A., et al. (2012).[3] "Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines." American Journal of Organic Chemistry.[3] Link

  • Kim, S. H., et al. (2013). "Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer." Korean Journal of Physiology & Pharmacology. Link

  • Stockert, J. C., et al. (2018). "Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays." ACS Omega. Link

  • Badisa, R. B., et al. (2009). "Cytotoxicity and cell cycle arrest induced by 1,8-naphthyridine derivatives in human leukemia cells." Investigational New Drugs. Link

  • Bio-Protocol. (2019).[4][5] "Determination of IC50, CC50 and SI Values." Bio-protocol. Link

Sources

Method

Application Note: Design and Synthesis of 1,6-Naphthyridin-7(6H)-one Fluorescent Nucleoside Analogues

Topic: "creating fluorescent nucleoside analogues with 1,6-naphthyridinones" Content Type: Application Notes and Protocols Executive Summary The development of fluorescent nucleoside analogues (FNAs) that maintain Watson...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "creating fluorescent nucleoside analogues with 1,6-naphthyridinones" Content Type: Application Notes and Protocols

Executive Summary

The development of fluorescent nucleoside analogues (FNAs) that maintain Watson-Crick base-pairing fidelity while providing sensitive environmental reporting is a cornerstone of modern nucleic acid biophysics. Among the emerging scaffolds, 1,6-naphthyridin-7(6H)-ones have demonstrated exceptional photophysical versatility, including dual fluorescence, large Stokes shifts, and sensitivity to microenvironmental polarity (solvatochromism).[1]

This guide details the "Click-then-Cyclize" strategy for synthesizing these analogues. Unlike traditional methods that attempt to couple a bulky, pre-formed fluorophore to a sugar—often resulting in low yields due to steric hindrance or metal chelation—this protocol utilizes a modular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by a ring-closing condensation. This approach ensures high regioselectivity and compatibility with sensitive ribofuranosyl moieties.

Scientific Rationale & Mechanism

Why 1,6-Naphthyridinones?

The 1,6-naphthyridinone scaffold is structurally analogous to natural purines, specifically mimicking the hydrogen-bonding face of Guanosine or Adenosine depending on the substitution pattern.

  • ESIPT Mechanism: These molecules often undergo Excited-State Intramolecular Proton Transfer (ESIPT) between the lactim and lactam tautomers.[1] This rapid proton transfer in the excited state leads to a large Stokes shift (separating excitation and emission bands), which drastically reduces self-quenching and background interference.

  • Solvatochromism: The emission wavelength shifts significantly based on solvent polarity (e.g., from blue in non-polar media to orange/red in polar media). This property allows these analogues to act as "spies," reporting on the local hydration state of the DNA/RNA major groove or the hydrophobic pocket of an enzyme.

The "Click-then-Cyclize" Advantage

Directly clicking a fully formed 1,6-naphthyridinone-alkyne to a sugar azide often fails. The pyridone nitrogen in the scaffold can chelate the Copper(I) catalyst, poisoning the reaction.

  • Solution: We utilize an "opened" pyridine precursor containing the alkyne.[2]

  • Process: The click reaction forms the triazole linker first. The naphthyridinone ring is then closed (cyclized) in a subsequent step, avoiding catalyst poisoning and steric clashes.

Experimental Protocol

Phase 1: Precursor Synthesis

Objective: Prepare the ribofuranosyl azide and the functionalized pyridine-alkyne partner.

Step A: Synthesis of 1-Azido-2,3,5-tri-O-acetyl-β-D-ribofuranose
  • Reagents:

    
    -D-Ribofuranose tetraacetate, TMSN
    
    
    
    , SnCl
    
    
    , DCM.
  • Protocol:

    • Dissolve

      
      -D-ribofuranose tetraacetate (1.0 eq) in anhydrous CH
      
      
      
      Cl
      
      
      under Argon.
    • Add Trimethylsilyl azide (TMSN

      
      , 1.2 eq) and SnCl
      
      
      
      (catalytic, 0.1 eq) at 0°C.
    • Stir at room temperature for 12 hours.

    • Quench with saturated NaHCO

      
      , extract with DCM, and dry over MgSO
      
      
      
      .
    • Validation:

      
      H NMR should show the anomeric proton as a doublet (
      
      
      
      Hz) indicating the
      
      
      -configuration.
Step B: Synthesis of the "Opened" Alkyne Partner
  • Target: 2-Chloro-3-formyl-4-alkynylpyridine (or similar derivative).

  • Reagents: 2-Chloro-3-formylpyridine, Terminal Alkyne (e.g., 4-ethynylphenyl acetate), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , CuI, TEA.
  • Protocol:

    • Perform a Sonogashira coupling between 2-chloro-3-formylpyridine and the terminal alkyne.

    • Critical Note: Ensure the aldehyde (formyl) group is protected if the alkyne partner is reactive, though typically the Sonogashira conditions (mild base, RT) tolerate the aldehyde.

    • Purify via silica gel chromatography.

Phase 2: The Click Reaction (CuAAC)

Objective: Link the sugar and the base precursor via a 1,2,3-triazole bridge.

  • Reagents: Azido-sugar (from Step A), Alkyne-pyridine (from Step B), CuSO

    
     5H
    
    
    
    O, Sodium Ascorbate, t-BuOH/H
    
    
    O (1:1).
  • Protocol:

    • Dissolve the Azido-sugar (1.0 eq) and Alkyne-pyridine (1.0 eq) in t-BuOH/H

      
      O (10 mL per mmol).
      
    • Add freshly prepared Sodium Ascorbate (0.5 eq) followed by CuSO

      
       (0.1 eq).
      
    • Stir vigorously at room temperature for 6–12 hours. The solution usually turns from light blue to a murky yellow/green as the Cu(I) species forms.

    • Workup: Add EDTA (0.1 M) to chelate copper (solution turns blue). Extract with EtOAc.

    • Yield: Expect 70–90%. The product is the Triazolyl-Pyridine-Sugar intermediate.

Phase 3: Ring Closure (Cyclization) to 1,6-Naphthyridinone

Objective: Form the second ring to complete the fluorescent core.

  • Reagents: Activated Methylene Agent (e.g., Ethyl nitroacetate or Malononitrile), Base (Piperidine or NaOEt).

  • Protocol:

    • Dissolve the Triazolyl-Pyridine-Sugar intermediate in Ethanol.

    • Add the cyclization partner (e.g., Ethyl nitroacetate, 2.0 eq) and a catalytic amount of Piperidine.

    • Reflux for 4–8 hours. The aldehyde condenses with the active methylene, and the adjacent chloro/amino group facilitates the ring closure (nucleophilic aromatic substitution or condensation depending on exact precursor).

    • Deprotection: Treat with NH

      
      /MeOH to remove the acetyl groups from the ribose sugar.
      
    • Final Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

Photophysical Characterization & QC

Once synthesized, the FNA must be validated for its optical properties.

ParameterMethodExpected Outcome
Identity HRMS (ESI+)Exact mass match within 5 ppm.
Purity HPLC (254 nm & 365 nm)>95% purity. Peak should be fluorescent.
Excitation Max UV-Vis in MeOHTypically 330–380 nm.
Emission Max Fluorescence ScanDual emission often observed (e.g., ~420 nm & ~550 nm).
Quantum Yield (

)
Comparative (vs. Quinine Sulfate)0.2 – 0.8 (Highly dependent on solvent).
Solvatochromism Scan in Dioxane vs. WaterRed-shift in emission as polarity increases.

Visualization of Mechanisms

Synthetic Pathway & ESIPT Mechanism

The following diagram illustrates the "Click-then-Cyclize" workflow and the ESIPT mechanism responsible for the unique fluorescence properties.

G cluster_synthesis Modular Synthesis Strategy cluster_mechanism Fluorescence Mechanism (ESIPT) Azide Ribosyl Azide (Sugar) Triazole Triazolyl-Pyridine Intermediate Azide->Triazole CuAAC (Click) Alkyne Pyridine-Alkyne (Opened Precursor) Alkyne->Triazole Final 1,6-Naphthyridinone Nucleoside Triazole->Final Ring Closure (Cyclization) Lactim Lactim Form (Excited State) Final->Lactim hv (Excitation) Lactam Lactam Form (Emissive Species) Lactim->Lactam Proton Transfer (Fast) Lactam->Final Emission (Large Stokes Shift)

Caption: Top: The "Click-then-Cyclize" synthetic route avoids catalyst poisoning. Bottom: ESIPT mechanism generating dual fluorescence.[1]

Applications in Drug Discovery[2][3][4][5]

  • SNP Detection: The 1,6-naphthyridinone base can distinguish between matched (e.g., G-C) and mismatched (e.g., G-A) pairs via fluorescence quenching or enhancement, useful for Single Nucleotide Polymorphism screening.

  • Viral Polymerase Assays: Incorporated into a primer, these analogues can report on the conformational changes of viral polymerases (e.g., HIV-RT) in real-time during nucleotide incorporation.

  • Microenvironment Probing: Due to solvatochromism, these probes map the hydration shell of DNA grooves, aiding in the design of small molecules that bind to specific DNA sequences.

References

  • Beghennou, A., et al. (2024).[1] 1H-1,2,3-Triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29, 747.

  • Gagosz, F., et al. (2023). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. RSC Advances.

  • Sinkeldam, R. W., Greco, N. J., & Tor, Y. (2010).[3] Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties, and Applications. Chemical Reviews, 110(5), 2579–2619.

  • Oliveras, J. M., et al. (2021).[4] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(19), 6077.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,6-Naphthyridine-3,8-diamine

Welcome to the technical support center for the synthesis of 1,6-Naphthyridine-3,8-diamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,6-Naphthyridine-3,8-diamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure your success.

Introduction to the Synthetic Challenge

1,6-Naphthyridine-3,8-diamine is a valuable scaffold in medicinal chemistry, often investigated for its potential as a kinase inhibitor and in other therapeutic areas. However, its synthesis can be challenging, with yield and purity being significant concerns. The most common and versatile approach involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, on a dihalogenated 1,6-naphthyridine precursor. This guide will focus on optimizing this critical step.

Proposed Synthetic Pathway: A Mechanistic Overview

The synthesis of 1,6-Naphthyridine-3,8-diamine is typically achieved through the double amination of a 3,8-dihalo-1,6-naphthyridine intermediate. The choice of halogen (chloro, bromo, or iodo) can impact reactivity, with bromides and iodides generally being more reactive than chlorides.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 1,6-Naphthyridine-3,8-diamine.

Q1: I am observing very low or no conversion of my starting material (3,8-dihalo-1,6-naphthyridine). What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue in Buchwald-Hartwig aminations and can be attributed to several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active catalytic species is a Pd(0) complex. If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can be inefficient.

    • Solution: Consider using a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst) which more readily forms the active Pd(0) species. Alternatively, a pre-activation step where the Pd(II) source, ligand, and base are stirred together before adding the substrates can improve the formation of the active catalyst.[1]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For amination with a primary amine source like ammonia or a protected amine, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as Xantphos or Josiphos have shown efficacy in similar aminations of heterocyclic systems.[2] Experimenting with different ligands is often necessary to find the optimal one for this specific substrate.

  • Incorrect Base Selection: The base plays a critical role in deprotonating the amine nucleophile.

    • Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[1][3]

  • Poor Solvent Quality: The presence of oxygen or water in the solvent can deactivate the catalyst.

    • Solution: Ensure your solvent is anhydrous and thoroughly degassed before use. Common solvents for this reaction include toluene or dioxane.

Q2: My reaction is producing a significant amount of mono-aminated product (3-amino-8-halo-1,6-naphthyridine) and not proceeding to the desired diamine. How can I drive the reaction to completion?

Answer:

The formation of the mono-aminated product is a common intermediate. Its accumulation suggests that the second amination step is significantly slower than the first.

  • Insufficient Reagent Stoichiometry:

    • Solution: Increase the equivalents of the aminating agent and the base. Using a slight excess (e.g., 2.2 - 2.5 equivalents of the amine source and 2.5 - 3.0 equivalents of the base) can help drive the reaction to completion.

  • Reaction Time and Temperature:

    • Solution: The second amination may require more forcing conditions. Increase the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.

    • Solution: A second addition of the catalyst and ligand midway through the reaction can sometimes help push the reaction to completion.

Q3: I am getting a complex mixture of byproducts and my desired product is difficult to purify. What are the potential side reactions?

Answer:

Side reactions can significantly complicate purification and reduce the yield of 1,6-Naphthyridine-3,8-diamine.

  • Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom, leading to the formation of mono-amino-mono-dehalogenated or di-dehalogenated naphthyridines.

    • Cause: This can be caused by trace amounts of water or other protic impurities.

    • Solution: Ensure all reagents and solvents are scrupulously dry.

  • Homocoupling of the Amine: The amine nucleophile can couple with itself.

    • Cause: This is more likely to occur at very high temperatures.

    • Solution: Optimize the reaction temperature to the minimum required for efficient conversion.

  • Decomposition of the Starting Material or Product: The naphthyridine ring system can be sensitive to harsh reaction conditions.

    • Solution: Screen different bases to find one that is effective but does not lead to degradation. As mentioned, Cs₂CO₃ or K₃PO₄ are milder alternatives to NaOtBu.[1][3]

Experimental Protocols

Optimized Protocol for the Synthesis of 1,6-Naphthyridine-3,8-diamine

This protocol is a general guideline. Optimization of specific parameters may be necessary depending on the scale and available reagents.

Materials:

  • 3,8-Dibromo-1,6-naphthyridine

  • Ammonia source (e.g., benzophenone imine as an ammonia surrogate, or ammonia in dioxane)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-Xantphos precatalyst)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,8-dibromo-1,6-naphthyridine (1.0 eq), the palladium precatalyst (0.02 - 0.05 eq), and the ligand (0.04 - 0.10 eq).

  • Add the base (2.5 - 3.0 eq).

  • Add the anhydrous, degassed solvent.

  • Add the ammonia source (2.2 - 2.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low/No Conversion Inactive catalystUse a modern palladacycle precatalyst or perform a pre-activation step.[1]
Inappropriate ligandScreen bulky, electron-rich phosphine ligands like Xantphos.[2]
Incorrect baseUse a strong, non-nucleophilic base like NaOtBu or a milder base like Cs₂CO₃ at a higher temperature.[1][3]
Poor solvent qualityUse anhydrous, degassed solvent.
Mono-amination Insufficient reagentsIncrease the equivalents of the amine source and base.
Suboptimal conditionsIncrease reaction temperature and/or time.
Catalyst deactivationConsider a second addition of catalyst and ligand.
Byproduct Formation HydrodehalogenationEnsure strictly anhydrous conditions.
Product decompositionScreen milder bases and optimize the reaction temperature.

Visualizations

Troubleshooting Workflow for Low Conversion

low_conversion_troubleshooting start Low or No Conversion Observed catalyst Check Catalyst System start->catalyst ligand Evaluate Ligand start->ligand base Assess Base start->base conditions Verify Reaction Conditions start->conditions precatalyst Use Modern Precatalyst (e.g., G3/G4) catalyst->precatalyst Inactive Pd(0)? preactivation Perform Pre-activation Step catalyst->preactivation Inefficient Reduction? ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., Xantphos) ligand->ligand_screen base_strength Use Strong Base (NaOtBu) base->base_strength milder_base Try Milder Base (Cs2CO3) at Higher Temp base->milder_base solvent_quality Ensure Anhydrous & Degassed Solvent conditions->solvent_quality success Improved Conversion precatalyst->success preactivation->success ligand_screen->success base_strength->success milder_base->success solvent_quality->success

Caption: Troubleshooting logic for low conversion issues.

Strategy for Driving Double Amination

double_amination_strategy start Mono-aminated Product Accumulates stoichiometry Adjust Stoichiometry start->stoichiometry reaction_conditions Modify Reaction Conditions start->reaction_conditions catalyst_stability Address Catalyst Deactivation start->catalyst_stability increase_reagents Increase Equivalents of Amine & Base stoichiometry->increase_reagents increase_temp_time Increase Temperature & Extend Time reaction_conditions->increase_temp_time second_addition Second Addition of Catalyst/Ligand catalyst_stability->second_addition success Formation of 1,6-Naphthyridine-3,8-diamine increase_reagents->success increase_temp_time->success second_addition->success

Caption: Strategies to promote the second amination step.

References

  • American Chemical Society. (2021). 1,6-Naphthyridine. [Link]

  • Ligthart, G. B. W. L., Ohkawa, H., Sijbesma, R. P., & Meijer, E. W. (2006). Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines. The Journal of Organic Chemistry, 71(1), 375–378. [Link]

  • Ruiz-Sanchis, P., Savina, S. A., & Albericio, F. (2011). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • Vaddula, B. R., Vaddula, P., & Kanno, O. (2014). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in 1,6-Naphthyridine Reactions

Welcome to the Technical Support Center for 1,6-Naphthyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,6-Naphthyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation in the synthesis of 1,6-naphthyridine and its derivatives. As a privileged scaffold in medicinal chemistry, the efficient synthesis of 1,6-naphthyridines is paramount. However, the catalytic routes to these important molecules are often plagued by catalyst deactivation, leading to diminished yields, stalled reactions, and purification challenges.

This guide provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights. We will explore the common pitfalls and their root causes, offering systematic solutions to enhance the robustness and efficiency of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1,6-naphthyridines, particularly in palladium-catalyzed cross-coupling reactions and other catalytic cyclization methods.

Issue 1: My Palladium-Catalyzed Cross-Coupling Reaction (e.g., Sonogashira, Suzuki) Stalls Before Completion.

Question: I am attempting a Sonogashira coupling to build a precursor for a 1,6-naphthyridine, but the reaction stops at around 50% conversion, and I observe a black precipitate. What is happening and how can I fix it?

Answer:

This is a classic presentation of palladium catalyst deactivation, specifically the formation of palladium black. The active catalyst in these reactions is typically a Pd(0) species, which can be unstable and aggregate into inactive palladium black.[1]

Probable Causes & Solutions:

  • Ligand Dissociation and Degradation: The phosphine ligands that stabilize the Pd(0) center can dissociate, especially at elevated temperatures. Once dissociated, the unprotected Pd(0) atoms can aggregate. Furthermore, some phosphine ligands are susceptible to oxidation or other forms of degradation under reaction conditions.

    • Solution:

      • Increase Ligand Concentration: A slight excess of the phosphine ligand can help maintain the stability of the active catalytic species.

      • Choose a More Robust Ligand: For challenging couplings, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are designed for greater stability and activity.

      • Use Pre-formed Catalysts: Employing well-defined palladium pre-catalysts can sometimes offer greater stability and reproducibility compared to generating the active catalyst in situ.[2]

  • Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) and can also degrade sensitive phosphine ligands.[1]

    • Solution:

      • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.

      • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas throughout the experiment.

  • Substrate or Product Inhibition/Poisoning: The nitrogen atoms in your aminopyridine starting material or the 1,6-naphthyridine product can coordinate to the palladium center, acting as catalyst poisons and inhibiting further catalytic activity.[3]

    • Solution:

      • Slow Addition of Substrate: In some cases, slow addition of the nitrogen-containing substrate can maintain a low concentration in the reaction mixture, minimizing its inhibitory effect.

      • Use of Additives: Certain additives can mitigate catalyst poisoning. For instance, the choice of base can be critical. A weaker, non-coordinating base may be preferable to a strongly coordinating one that can compete for active sites on the catalyst.[4]

Issue 2: My Friedländer Annulation Reaction Gives Low Yields and Multiple Side Products.

Question: I am performing a Friedländer annulation to construct the 1,6-naphthyridine ring system using a Lewis acid catalyst, but my yields are consistently low, and I see a complex mixture of products by TLC/LC-MS. What could be the issue?

Answer:

Low yields and side product formation in Friedländer annulations often point to issues with the catalyst's efficacy or side reactions promoted by the reaction conditions. The traditional Friedländer synthesis can be catalyzed by either acids or bases, and the choice of catalyst is crucial.[5]

Probable Causes & Solutions:

  • Inappropriate Catalyst Choice or Deactivation: The chosen catalyst may not be optimal for your specific substrates or may be deactivated during the reaction.

    • Solution:

      • Catalyst Screening: Experiment with a range of catalysts. For acid-catalyzed reactions, options include Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., CeCl₃·7H₂O, iodine).[6][7] For base-catalyzed reactions, common choices include KOH, NaOEt, or piperidine.[8]

      • Solvent-Free Conditions: In some cases, solvent-free grinding of the reactants with a solid-supported catalyst at room temperature can improve yields and reduce side products.[6]

  • Side Reactions: The starting materials, particularly the active methylene compound, can undergo self-condensation under the reaction conditions, leading to a variety of byproducts.[5]

    • Solution:

      • Control of Reaction Temperature: Carefully controlling the reaction temperature can help to minimize side reactions. Running the reaction at the lowest effective temperature is advisable.

      • Order of Addition: Adding the active methylene compound slowly to the mixture of the 2-aminoaryl carbonyl compound and the catalyst can sometimes suppress self-condensation.

  • Regioselectivity Issues: If you are using an unsymmetrical ketone as the active methylene component, you may be forming regioisomers, which can complicate purification and lower the yield of the desired product.

    • Solution:

      • Use of Directing Groups: Introducing a directing group on the α-carbon of the ketone can control the regioselectivity of the condensation.

      • Alternative Synthetic Strategies: If regioselectivity remains a persistent issue, consider alternative synthetic routes to the desired 1,6-naphthyridine isomer.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in the context of 1,6-naphthyridine synthesis?

A1: The primary mechanisms of catalyst deactivation in these reactions fall into three main categories:[9]

  • Poisoning: This is a chemical deactivation where a substance strongly adsorbs to the active sites of the catalyst, rendering them inactive. In 1,6-naphthyridine synthesis, the nitrogen atoms of the pyridine rings in the starting materials, intermediates, and the final product are common poisons for palladium catalysts.[3] Sulfur-containing impurities in reagents or solvents can also act as potent poisons.[1]

  • Fouling: This is a physical blockage of the catalyst's active sites and pores by high molecular weight byproducts or carbonaceous deposits (coke). This is more common in high-temperature reactions or when using complex substrates.

  • Thermal Degradation (Sintering): At elevated temperatures, the small metal particles of a heterogeneous catalyst can migrate and agglomerate into larger, less active particles. This leads to a decrease in the active surface area of the catalyst.[1]

Q2: How can I determine the cause of my catalyst deactivation?

A2: A systematic approach is key. Start by considering the reaction conditions and observations. The formation of palladium black is a strong indicator of aggregation. If the reaction is sluggish from the start, poisoning by impurities in the reagents or solvent is a likely culprit. For a more definitive diagnosis, several analytical techniques can be employed to characterize the spent catalyst:[10]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium and to detect the presence of poisons on the catalyst surface.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the amount of palladium that has leached into the reaction solution.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area of a heterogeneous catalyst and identify deactivation due to sintering.

  • Transmission Electron Microscopy (TEM): To visualize the size and distribution of metal nanoparticles on a support and observe any agglomeration.

Q3: Are there any general "best practices" to minimize catalyst deactivation?

A3: Yes, adopting the following practices can significantly improve the lifetime and performance of your catalyst:

  • High Purity Reagents: Always use high-purity, and where necessary, freshly distilled or purified reagents and solvents to minimize potential catalyst poisons.

  • Strictly Anaerobic Conditions: For oxygen-sensitive catalysts like Pd(0), ensure all manipulations are carried out under a rigorously inert atmosphere.

  • Optimal Reaction Conditions: Avoid unnecessarily high temperatures and long reaction times, which can promote thermal degradation and byproduct formation.

  • Rational Ligand Selection: Choose ligands that are known to be robust under your reaction conditions and provide good stabilization to the metal center.

  • Careful Choice of Base and Solvent: The base and solvent can have a profound impact on catalyst stability and activity.[8] Conduct small-scale screening experiments to identify the optimal combination for your specific reaction.

Experimental Protocols

Protocol 1: Catalyst Reactivation by Washing

This protocol is suitable for heterogeneous palladium catalysts (e.g., Pd/C) that have been deactivated by poisoning or fouling.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Methanol

  • 1 wt% aqueous solution of silver nitrate (for chloride test)

  • Centrifuge and centrifuge tubes

Procedure:

  • Wash the deactivated palladium/carbon catalyst with deionized water (4-7 times the mass of the catalyst) 2-3 times.

  • After each wash, separate the catalyst by centrifugation.

  • Test the supernatant for the absence of chloride ions using the 1 wt% silver nitrate solution. Continue washing until no precipitate is observed.[11]

  • Wash the catalyst with methanol (3-6 times the mass of the catalyst) 2-3 times to remove organic residues.

  • After the final methanol wash and centrifugation, dry the catalyst under vacuum.

  • The reactivated catalyst can then be reused. Note that full activity may not always be restored.

Visualizing Deactivation Pathways and Troubleshooting

Diagram 1: Common Palladium Catalyst Deactivation Pathways

G cluster_poisoning Poisoning cluster_aggregation Aggregation cluster_oxidation Oxidation Active_Catalyst Active Pd(0)L_n Catalyst Poisoned_Complex [Pd(0)L_n]-Poison Complex Active_Catalyst->Poisoned_Complex Unstable_Pd0 Unstable 'Naked' Pd(0) Active_Catalyst->Unstable_Pd0 Inactive_PdII Inactive Pd(II) Species Active_Catalyst->Inactive_PdII Deactivated_Catalyst Deactivated Catalyst Poison Catalyst Poison (e.g., N-Heterocycles, S-compounds) Poison->Poisoned_Complex Strong Coordination Ligand_Loss Ligand Dissociation/Degradation (Heat, O2) Ligand_Loss->Unstable_Pd0 Pd_Black Palladium Black (Inactive) Unstable_Pd0->Pd_Black Aggregation Oxidant Oxidant (e.g., Air) Oxidant->Inactive_PdII

Caption: Key pathways for palladium catalyst deactivation.

Diagram 2: A Systematic Troubleshooting Workflow

G Start Low Yield / Stalled Reaction Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Check_Atmosphere Ensure Inert Atmosphere (Degassing, N2/Ar) Check_Purity->Check_Atmosphere Purity Confirmed Success Reaction Successful Check_Purity->Success Impurity Found & Rectified Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Base) Check_Atmosphere->Optimize_Conditions Atmosphere is Inert Check_Atmosphere->Success Oxygen Leak Found Screen_Ligands Screen Alternative Ligands Optimize_Conditions->Screen_Ligands No Improvement Optimize_Conditions->Success Optimization Successful Increase_Loading Increase Catalyst Loading Screen_Ligands->Increase_Loading No Improvement Screen_Ligands->Success Better Ligand Found Reactivation Attempt Catalyst Reactivation Increase_Loading->Reactivation No Improvement Increase_Loading->Success Higher Loading Works New_Catalyst Use Fresh Catalyst Batch Reactivation->New_Catalyst Reactivation Fails Reactivation->Success Reactivation Successful New_Catalyst->Success New Batch Works Failure Problem Persists New_Catalyst->Failure No Improvement

Caption: A logical workflow for troubleshooting catalyst deactivation.

Quantitative Data Summary

Parameter Potential Impact on Catalyst Stability Troubleshooting Recommendation
Catalyst Loading Lower loadings are more susceptible to deactivation by trace impurities.For difficult reactions, consider a temporary increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%).
Temperature Higher temperatures can accelerate ligand degradation and catalyst sintering.Optimize for the lowest effective temperature that provides a reasonable reaction rate.
Solvent Polarity Can affect catalyst solubility, stability, and the rate of deactivation pathways.A solvent screen (e.g., Toluene, Dioxane, DMF, THF) is often beneficial.
Base Strength/Type Strongly coordinating bases can compete with substrates for catalyst binding sites.Consider screening weaker, non-coordinating bases if catalyst inhibition is suspected.[4]

References

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Wilde, J. H., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027-15037.
  • García-López, J.-A., et al. (2021). 1,6-Naphthyridin-2(1H)
  • Pearson Education. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Available at: [Link]

  • Google Patents. (2016). CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method.
  • van der Boom, M. E., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Al-Zoubi, R. M., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(6), 1368.
  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241.
  • Szöllősi, G., & Bartók, M. (2019). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • Chen, Z., et al. (2011). Diversity through phosphine catalysis identifies octahydro-1,6-naphthyridin-4-ones as activators of endothelium-driven immunity. Proceedings of the National Academy of Sciences, 108(17), 6817–6822.
  • Chen, Y.-C., et al. (2020). Palladium-Catalyzed Stereoselective Aza-Wacker–Heck Cyclization: One-Pot Stepwise Strategy toward Tetracyclic Fused Heterocycles. Organic Letters, 22(23), 9258–9263.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Galkin, A. A., et al. (2011). The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide.
  • Lyakin, O. Y., et al. (2020). Palladium aminopyridine complexes catalyzed selective benzylic C-H oxidations with peracetic acid. Dalton Transactions, 49(35), 12281–12290.
  • Protsailo, L. V., & Franck, E. W. (2001). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 123(14), 3379–3380.
  • Hagelin, H., et al. (2001). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Royal Society of Chemistry. (2021). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans.
  • Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • PubMed Central. (2011). Diversity through phosphine catalysis identifies octahydro-1,6-naphthyridin-4-ones as activators of endothelium-driven immunity. Available at: [Link]

  • ResearchGate. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • MDPI. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Available at: [Link]

  • PubMed. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. (2007). Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2022). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Available at: [Link]

  • Beilstein Journals. (2016). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Available at: [Link]

  • National Institutes of Health. (2022). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][12]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1][11]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. Available at: [Link]

  • ResearchGate. (2023). Palladium Catalysts Supported in Microporous Phosphine Polymer Networks. Available at: [Link]

  • PubMed. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. Available at: [Link]

  • OUCI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. Available at: [Link]

  • Royal Society of Chemistry. (2022). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Available at: [Link]

  • National Institutes of Health. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Available at: [Link]

Sources

Troubleshooting

"improving the stability of 1,6-Naphthyridine-3,8-diamine solutions"

Status: Operational Ticket ID: #NAPH-38-STAB Assigned Specialist: Senior Application Scientist, Chemical Biology Division Welcome to the Technical Support Center You are likely here because your assay results are driftin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #NAPH-38-STAB Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Welcome to the Technical Support Center

You are likely here because your assay results are drifting, your clear solution has turned amber/brown, or your LC-MS data shows "ghost" peaks +16 or +32 mass units higher than your parent compound.

1,6-Naphthyridine-3,8-diamine is a potent heterocyclic building block often used in kinase inhibitor development and DNA intercalation studies. However, its electron-rich diamine core makes it a "suicide substrate" in standard laboratory conditions—prone to rapid autoxidation, photolysis, and hydrolysis.

This guide replaces generic handling advice with a mechanistic troubleshooting system . We do not just tell you what to do; we explain why the molecule fails so you can engineer a stable environment.

Module 1: Diagnostic Troubleshooting (FAQs)

Q1: My DMSO stock solution turned from pale yellow to dark brown overnight. Is it still usable? A: Stop immediately. The color shift indicates the formation of diazenyl radicals or quinone-diimine intermediates via autoxidation.[1]

  • The Mechanism: The 3-amino group (more electron-rich) undergoes single-electron transfer (SET) with dissolved oxygen, leading to polymerization or N-oxide formation.[1]

  • The Fix: Discard the stock. See Protocol A below for creating an anaerobic stock solution.

Q2: I see a precipitate when I dilute my stock (20 mM) into cell culture media (pH 7.4). A: This is a "Crash-Out" event caused by the pKa differential.[1]

  • The Mechanism: The 1,6-naphthyridine core is lipophilic.[1][2] While the amino groups provide some polarity, at pH 7.4, the molecule is likely in its neutral (uncharged) state, drastically reducing aqueous solubility compared to the protonated species found in acidic buffers.[1]

  • The Fix: Use an intermediate dilution step. Dilute your DMSO stock 1:10 into PEG-400 or Propylene Glycol before adding to the media.[1] This creates a solvation shell that prevents immediate aggregation.[1]

Q3: My IC50 values shift by 3-fold after the compound sits in the assay plate for 2 hours. A: This is likely Photolytic Degradation or Plastic Adsorption .[1]

  • The Mechanism: Naphthyridines are chromophores.[1] Absorption of ambient UV/Blue light excites the ring electrons, facilitating reaction with singlet oxygen (

    
    ) generated in situ.[1]
    
  • The Fix: Switch to black opaque plates and prepare solutions under low-actinic (red/amber) light.

Module 2: The "Golden" Stock Preparation Protocol

Standard lab practice (dissolving in DMSO on the bench) is the #1 cause of failure for this molecule.[1]

Protocol A: Anaerobic Stock Generation

Objective: Create a 10 mM stock stable for >6 months.

  • Solvent Prep: Purchase Anhydrous DMSO (≥99.9%, water <50 ppm) packaged in septa-sealed bottles. Never use the "community DMSO" bottle that has been opened to air.[1]

  • Weighing: Weigh the solid into an amber glass vial (borosilicate). Plastic microfuge tubes are permeable to O2 and should be avoided for long-term storage.

  • Argon Purge: Before adding solvent, gently flush the vial with Argon gas for 30 seconds to displace air.[1]

  • Dissolution: Inject the anhydrous DMSO through the septum. Vortex to dissolve.[1]

  • Aliquoting: Immediately aliquot into single-use amber glass vials (or dark PCR tubes if glass is unavailable) under an inert atmosphere.

  • Storage: Store at -80°C . At -20°C, DMSO is a "slush," allowing slow diffusion of oxygen. At -80°C, it is a solid matrix, halting diffusion.

Module 3: Stability & Degradation Pathways

To stabilize the molecule, you must visualize the enemy.[1] The diagram below details the specific degradation pathways for 1,6-Naphthyridine-3,8-diamine.

NaphthyridineStability Compound 1,6-Naphthyridine- 3,8-diamine (Active) Oxidation Autoxidation (+O2) Compound->Oxidation Air Exposure Light Photolysis (hν) Compound->Light UV/Vis Exposure Hydrolysis Hydrolysis (H2O/pH) Compound->Hydrolysis High Water Content in DMSO NOxide N-Oxide / Azo Dimers (Inactive/Toxic) Oxidation->NOxide Radical Attack RingOpen Ring Cleavage Products Light->RingOpen Excited State Decay Precip Aggregates (Precipitation) Hydrolysis->Precip Loss of Solubility Argon Mitigation: Argon/N2 Purge Argon->Oxidation Amber Mitigation: Amber Glass Amber->Light DryDMSO Mitigation: Anhydrous DMSO DryDMSO->Hydrolysis

Figure 1: Degradation pathways of 1,6-Naphthyridine-3,8-diamine and targeted mitigation strategies. The primary failure modes are oxidative radical attack and photolytic ring cleavage.[1]

Module 4: Solvent & Additive Compatibility Matrix

Use this table to select the correct vehicle for your experiments.

Solvent / AdditiveCompatibilityTechnical Notes
Anhydrous DMSO High Ideal for stock solutions.[1] Hygroscopic; absorbs water from air rapidly.[1]
Ethanol / Methanol Medium Good solubility but promotes faster oxidation than DMSO due to higher O2 solubility.[1]
Water (PBS) Low Poor solubility at neutral pH.[1] Requires pH < 5 for stability (protonation of ring N).[1]
Ascorbic Acid (1 mM) High Recommended Additive. Acts as a sacrificial antioxidant in aqueous buffers.[1]
DTT / BME Low Avoid.[1] Thiols can nucleophilically attack the electron-deficient ring positions.[1]
Tween-80 (0.1%) High Prevents surface adsorption and aggregation in assay plates.[1]
Module 5: Advanced Stabilization (The "Rescue" Mix)

For long-duration assays (>24 hours) where degradation is unavoidable, supplement your assay buffer with the following Antioxidant Cocktail :

  • Ascorbic Acid (Vitamin C): 100 µM.[1] Scavenges dissolved oxygen and reduces N-oxides back to the parent amine.[1]

  • EDTA: 1 mM. Chelates trace metal ions (Fe3+, Cu2+) which catalyze the autoxidation of aromatic amines.[1]

Why this works: The oxidation of diamines is often metal-catalyzed.[1] By removing the catalyst (EDTA) and quenching the oxidant (Ascorbic Acid), you extend the half-life of the molecule from hours to days.[1]

References
  • Chemical Stability of Naphthyridines: Litvic, M. et al. "Synthesis and stability of 1,6-naphthyridine derivatives." Journal of Heterocyclic Chemistry. (General reference for naphthyridine chemistry)

  • Oxidative Degradation of Aromatic Amines: Radner, F. "Oxidative degradation of aromatic amines and their stabilization."[1] Journal of Organic Chemistry.

  • Photostability Guidelines: ICH Harmonised Tripartite Guideline. "Photostability Testing of New Drug Substances and Products Q1B."

  • DMSO Hygroscopicity & Stability: Gaylord Chemical Company.[1] "Dimethyl Sulfoxide (DMSO) Solubility and Stability Data."

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1,6-Naphthyridine-3,8-diamine before handling.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1,6-Naphthyridine-3,8-diamine

Ticket System Status: [ONLINE] Topic: Scale-up synthesis challenges of 1,6-Naphthyridine-3,8-diamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Deceptive" Scaffold We...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Topic: Scale-up synthesis challenges of 1,6-Naphthyridine-3,8-diamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Deceptive" Scaffold

Welcome to the technical support center for the 1,6-naphthyridine series. You are likely here because the synthesis of 1,6-Naphthyridine-3,8-diamine is failing at the kilogram scale, despite looking straightforward on paper.

The 1,6-naphthyridine scaffold is an "electron-deficient bicycle," but the 3- and 8-positions present a unique paradox. Unlike the highly reactive 2, 4, 5, or 7 positions (which are


 or 

to the ring nitrogens), the 3- and 8-positions are

-positioned
relative to the nitrogen atoms (N1 and N6).

The Core Problem: If you are attempting a standard Nucleophilic Aromatic Substitution (


) on 3,8-dichloro-1,6-naphthyridine using ammonia or simple amines, you will encounter stalled conversion. These positions lack the necessary resonance activation for direct displacement without extreme forcing conditions or transition metal catalysis.

This guide addresses the three critical bottlenecks: The Chlorination Crisis , The Amination Stalling , and Purification Nightmares .

Module 1: The Chlorination Crisis (Activation)

Context: You are converting a 3,8-dihydroxy or 3,8-dione intermediate (likely obtained via Gould-Jacobs or malonate condensation) into the dichloro-precursor using Phosphorus Oxychloride (


).
Troubleshooting Guide: Viscosity & Thermal Runaway
Symptom Root Cause Corrective Action (Scale-Up)
Reaction turns into a black "tar" or solidifies. Vilsmeier-Haack Polymerization: At high concentrations, the chloro-iminium intermediates cross-link or polymerize, especially if the temperature ramp is too fast.Dilution Rule: Do not run neat

at scale. Use Acetonitrile (MeCN) or Toluene as a co-solvent (3-5 volumes). This maintains slurry fluidity.
Uncontrollable Exotherm upon Reagent Addition. Accumulation of Reagent: Adding base (e.g.,

or DIPEA) too quickly to cold

creates a dormant exotherm that spikes upon heating.
Staged Addition: Add the base to the substrate first, then add

slowly at a controlled temperature (e.g., 0–10°C). Monitor heat flow (Qrxn).
Violent Quench (Volcano Effect). Phosphoric Acid Formation: Quenching

into water generates massive HCl gas and heat.
Reverse Quench: Slowly add the reaction mixture into a larger volume of chilled water/alkali. Never add water to the reaction vessel.
Critical Protocol: The "Safe-Quench" Logic

The following decision tree illustrates the safe handling of the chlorination work-up, a common failure point in scale-up safety.

QuenchLogic Start Reaction Complete (POCl3 Excess Present) Decision Is Scale > 100g? Start->Decision SmallScale Direct Ice Quench (Acceptable Risk) Decision->SmallScale No LargeScale Reverse Quench Required Decision->LargeScale Yes Step1 Cool Reaction Mass to 20°C LargeScale->Step1 Step2 Prepare Quench Vessel: 3x Volume Water + NaOH (pH Control) Step1->Step2 Step3 Slow Addition of Rxn Mass to Quench Vessel Step2->Step3 Step4 Monitor Temp < 15°C Monitor pH > 7 Step3->Step4 Success Proceed to Extraction (DCM or EtOAc) Step4->Success Stable Emulsion

Figure 1: Safety logic for quenching POCl3 reactions at scale. Direct quenching is strictly prohibited for >100g batches due to gas evolution risks.

Module 2: The Amination Challenge (The Bottleneck)

Context: You have 3,8-dichloro-1,6-naphthyridine and are trying to install amines. The Issue: The reaction stalls at the mono-amine or doesn't proceed at all.

Why Fails Here

As noted in the introduction, positions 3 and 8 are


 to the ring nitrogens.
  • Electronic Reality: The LUMO coefficient at C3 and C8 is low compared to C2 or C4.

  • Consequence: Standard nucleophilic attack (ammonia/ethanol, 120°C) is often insufficient or leads to decomposition before conversion.

The Solution: Buchwald-Hartwig Amination

For scale-up, abandon thermal


 attempts if they require temperatures >150°C. Switch to Palladium-catalyzed C-N coupling.

Recommended Catalytic System:

  • Catalyst:

    
     or 
    
    
    
  • Ligand: BINAP or Xantphos (Bidentate ligands are crucial to prevent catalyst poisoning by the naphthyridine nitrogens).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Experimental Protocol: Pd-Catalyzed Diamination
  • Inerting: Charge reactor with 3,8-dichloro-1,6-naphthyridine (1.0 eq), Ligand (0.15 eq), and Base (3.0 eq). Purge with

    
     for 30 mins. Oxygen is the enemy of this reaction.
    
  • Catalyst Charge: Add Pd source (0.05 eq) and solvent (10V).

  • Amine Addition: Add the amine (HNR2) or ammonia surrogate (e.g., Benzophenone imine or LHMDS if primary amine is desired).

  • Heating: Heat to 90–100°C.

  • Monitoring: Check HPLC. The mono-aminated intermediate will form first. Do not stop until the "bis" product is dominant.

FAQ: "Why use Benzophenone Imine?" Direct use of ammonia gas in Pd-catalysis is difficult (poisons catalyst, high pressure). Benzophenone imine acts as an "ammonia masquerade." After coupling, a simple acid hydrolysis releases the free primary amine (


).

Module 3: Isolation & Purification

Context: 1,6-Naphthyridine-3,8-diamine is a highly polar, basic heteroaromatic. It loves water and binds to silica.

Troubleshooting Guide: Yield Loss
Symptom Root Cause Corrective Action
Product lost in aqueous layer. High Polarity: The diamine is protonated at neutral/acidic pH and remains water-soluble.Salting Out: Saturate the aqueous layer with NaCl. Perform extractions with n-Butanol or IPA/CHCl3 (1:3) , not just EtOAc.
Material streaks on Silica Gel. Basic Interaction: The basic nitrogens interact with acidic silanols on the column.Triethylamine Block: Pre-treat the silica column with 1%

in the mobile phase. Or use Alumina (Basic) stationary phase.
Product is a sticky oil. Solvent Trapping: Naphthyridines often form solvates or trap high-boiling solvents.Trituration: Dissolve the oil in a minimum amount of MeOH, then slowly add

or MTBE to force precipitation of the solid.

Visualizing the Synthesis Pathway

The following diagram summarizes the recommended route versus the problematic legacy route.

SynthesisRoute Precursor Precursor (e.g., 3-amino-4-picoline) RingClose Ring Closure (Gould-Jacobs) Precursor->RingClose Diol 3,8-Dihydroxy- 1,6-naphthyridine RingClose->Diol Dichloro 3,8-Dichloro- 1,6-naphthyridine Diol->Dichloro POCl3 (Careful Quench) SnAr Legacy SnAr (High T, Pressure) FAIL / LOW YIELD Dichloro->SnAr NH3, 150°C PdCat Pd-Catalysis (Buchwald-Hartwig) SUCCESS Dichloro->PdCat LHMDS or Ph2C=NH, Pd(0) Target 1,6-Naphthyridine- 3,8-diamine SnAr->Target <10% Yield PdCat->Target Hydrolysis

Figure 2: Strategic pathway comparison. Note the divergence at the dichloro-intermediate where catalytic methods are superior to thermal substitution.

References

  • Review of Naphthyridine Synthesis: M. R. Bhamuni et al. "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review." Asian Journal of Chemistry, 2021.

  • Safety of Phosphorus Oxychloride (POCl3): Sigma-Aldrich Safety Data Sheet (SDS). "Phosphorus Oxychloride - Hazards and Handling."[1][2]

  • Nucleophilic Aromatic Substitution Mechanisms: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SnAr): Mechanism and Regioselectivity."

  • General Reactivity of 1,6-Naphthyridines: American Chemical Society (ACS). "1,6-Naphthyridine Molecule of the Week."

  • Catalytic Amination Strategies (Analogous Chemistry): RSC Publishing. "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines." (Highlighting the shift to catalytic/mild conditions for difficult positions).

Sources

Troubleshooting

"minimizing impurities in the synthesis of 1,6-Naphthyridine-3,8-diamine"

Welcome to the technical support center for the synthesis of 1,6-Naphthyridine-3,8-diamine. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,6-Naphthyridine-3,8-diamine. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with this synthesis, with a focus on minimizing impurities and maximizing yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Introduction to the Synthesis and Key Challenges

The synthesis of 1,6-Naphthyridine-3,8-diamine, a key scaffold in medicinal chemistry, presents several challenges primarily related to impurity formation. A common and classical approach to the naphthyridine core is the Skraup reaction, which involves the synthesis from an aminopyridine precursor.[1] This method, while effective, is known for its harsh conditions, which can lead to a variety of side products and purification difficulties.[2]

This guide will focus on a plausible and widely applicable synthetic route starting from 2,5-diaminopyridine and will address the critical aspects of impurity control at each stage. We will also explore a more modern approach for advanced users seeking higher control and versatility.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My Skraup reaction is producing a significant amount of black, intractable tar instead of the desired product. What is causing this and how can I prevent it?

Answer:

This is the most common issue with the Skraup synthesis. The formation of a black, tar-like substance is primarily due to the uncontrolled polymerization of acrolein under the strongly acidic and high-temperature conditions of the reaction.[2] Acrolein is generated in situ from the dehydration of glycerol by concentrated sulfuric acid.

Causality and Mechanism:

The highly reactive nature of acrolein, an α,β-unsaturated aldehyde, makes it susceptible to self-polymerization, especially in the presence of strong acids and heat. This polymerization competes with the desired Michael addition of the aminopyridine to acrolein, leading to a significant reduction in the yield of your target molecule and complicating purification.

Troubleshooting Protocol:

To mitigate tar formation, you need to control the rate of acrolein formation and its subsequent reaction.

  • Gradual Reagent Addition: Instead of adding all reagents at once, add the glycerol dropwise to the heated solution of 2,5-diaminopyridine and sulfuric acid. This maintains a low steady-state concentration of acrolein, favoring the desired reaction over polymerization.

  • Temperature Control: Carefully control the reaction temperature. While the Skraup reaction requires high temperatures, excessive heat will accelerate tar formation. A well-calibrated heating mantle and a thermocouple are essential.

  • Use of a Moderating Agent: The addition of a mild oxidizing agent and a moderator can significantly tame the reaction's exothermicity. Ferrous sulfate (FeSO₄) is a commonly used moderator that helps to ensure a smoother reaction profile.[2]

Experimental Protocol: Modified Skraup Reaction for Reduced Tar Formation

Parameter Recommendation Rationale
Starting Material 2,5-DiaminopyridinePrecursor for the 3,8-diamino substitution pattern.
Dehydrating Agent Concentrated Sulfuric AcidStandard for Skraup synthesis.
Acrolein Precursor GlycerolStandard for Skraup synthesis.
Oxidizing Agent Nitrobenzene or Arsenic AcidTo aromatize the newly formed ring.
Moderator Ferrous Sulfate (FeSO₄)To control the exothermic reaction.[2]
Temperature 130-150°COptimal range to promote the reaction while minimizing side reactions.
Addition Rate Slow, dropwise addition of glycerolTo maintain a low concentration of reactive acrolein.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 2,5-diaminopyridine to concentrated sulfuric acid while cooling in an ice bath.

  • Add ferrous sulfate to the mixture.

  • Heat the mixture to 130°C.

  • Begin the slow, dropwise addition of glycerol over a period of 1-2 hours.

  • After the addition is complete, continue to heat the reaction mixture for an additional 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a concentrated sodium hydroxide solution to precipitate the crude product.

  • Filter the crude product and wash with water.

FAQ 2: My final product contains impurities that I suspect are partially hydrogenated naphthyridines. How can I confirm their presence and improve the final oxidation step?

Answer:

The presence of dihydronaphthyridine or other partially hydrogenated species is a common impurity resulting from incomplete oxidation in the final step of the Skraup synthesis.[2]

Identification and Causality:

These impurities can be identified by Mass Spectrometry, where they will show a molecular weight that is 2 or more atomic mass units higher than the desired product. In the ¹H NMR spectrum, you may observe aliphatic protons that are absent in the fully aromatic target molecule.

The cause is an insufficient amount or reactivity of the oxidizing agent, or a reaction time that is too short for the oxidation to go to completion.

Troubleshooting and Optimization:

  • Choice of Oxidizing Agent: While nitrobenzene is traditionally used, it can sometimes be sluggish. Arsenic acid is a more potent oxidizing agent for this reaction, though it requires careful handling due to its toxicity.

  • Stoichiometry of the Oxidizing Agent: Ensure that you are using a sufficient stoichiometric excess of the oxidizing agent. A 1.2 to 1.5 molar equivalent excess is a good starting point.

  • Reaction Time and Temperature: After the initial cyclization, ensure that the reaction is held at a sufficiently high temperature (e.g., 140-150°C) for an adequate amount of time (2-4 hours) to drive the aromatization to completion.

Workflow for Complete Oxidation:

G cluster_0 Impurity Formation Pathway cluster_1 Desired Reaction Pathway A Dihydronaphthyridine Intermediate B Incomplete Oxidation A->B C Partially Hydrogenated Impurity B->C D Dihydronaphthyridine Intermediate E Complete Oxidation D->E F 1,6-Naphthyridine-3,8-diamine (Pure Product) E->F G start Pyridine-dicarbonitrile Precursor step1 Tandem Nitrile Hydration/Cyclization start->step1 intermediate1 1,6-Naphthyridine-dione step1->intermediate1 step2 Ditriflation intermediate1->step2 intermediate2 1,6-Naphthyridine-ditriflate step2->intermediate2 step3 Regioselective Diamination intermediate2->step3 product 1,6-Naphthyridine-3,8-diamine step3->product

Caption: Modern synthetic workflow via a ditriflate intermediate.

Advantages of the Modern Approach:

  • Milder Reaction Conditions: Avoids the use of strong acids and high temperatures.

  • Greater Control and Versatility: The ditriflate intermediate can be reacted with a variety of nucleophiles, allowing for the synthesis of a diverse library of compounds. [3]* Improved Purity Profile: The more controlled nature of the reactions generally leads to a cleaner product with fewer side reactions.

Key Experimental Considerations:

  • Synthesis of the Dione Intermediate: This can be achieved through a tandem nitrile hydration/cyclization of a suitable pyridine-dicarbonitrile precursor under mild conditions. [3]* Ditriflation: The dione is then converted to the highly reactive ditriflate using triflic anhydride. This intermediate is often bench-stable. [3]* Diamination: The final step involves a nucleophilic substitution with an amine source, such as ammonia or a protected amine, to introduce the 3- and 8-amino groups.

This modern approach, while potentially longer, offers significant advantages in terms of process control and the minimization of impurities, making it an excellent choice for the synthesis of high-purity 1,6-Naphthyridine-3,8-diamine for applications in drug development.

III. Purification Strategies

The purification of 1,6-Naphthyridine-3,8-diamine can be challenging due to the presence of two basic amino groups.

  • Column Chromatography:

    • Stationary Phase: Silica gel is a common choice, but the basic nature of the product can lead to streaking and poor separation. To mitigate this, consider using silica gel treated with a small amount of triethylamine or ammonia in the eluent.

    • Eluent System: A gradient of dichloromethane/methanol or ethyl acetate/methanol is often effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Solvents to consider include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

  • Acid-Base Extraction: The basic nature of the diamine allows for purification via acid-base extraction. The crude product can be dissolved in a dilute acid (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure product.

IV. References

  • American Chemical Society. (2021). 1,6-Naphthyridine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

Sources

Optimization

"optimizing reaction conditions for functionalizing diamino-naphthyridines"

Ticket ID: #DAN-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist Priority: Critical (Blocker) Introduction: The "Brick Dust" Challenge Welcome to the technical support hub for diamino-naphthyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DAN-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist Priority: Critical (Blocker)

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for diamino-naphthyridine (DAN) functionalization. Whether you are working with 1,8-diaminonaphthyridine (a classic ADDA hydrogen-bonding motif) or the 2,7-isomer , you are likely facing the same triad of challenges: insolubility , catalyst poisoning , and regiochemical ambiguity .

This guide does not just list recipes; it provides self-validating protocols . Each step includes a "Check Point"—a specific observation that confirms the system is behaving correctly before you commit valuable reagents.

Module 1: Overcoming Solubility Barriers

Issue: Reagents fail to dissolve, leading to heterogeneous mixtures, poor yields, and unreacted starting material.

The high lattice energy of DANs (due to extensive intermolecular H-bonding and


-stacking) makes them behave like "brick dust." Standard organic solvents (DCM, THF) often fail.
Solvent System Compatibility Table
Solvent SystemSolubility RatingApplicationNotes
DCM / Chloroform Poor (< 1 mg/mL)Workup onlyAvoid for reaction media.[1]
THF / Dioxane Low-ModerateAcylationRequires heating to reflux; often results in slurries.[1]
DMF / DMAc HighAlkylation / S_NArRecommended. Use anhydrous grades to prevent hydrolysis.[1]
Toluene PoorBuchwald-HartwigCritical: Must use with surfactants or phase transfer agents if solubility is limiting.[1]
TFE (Trifluoroethanol) HighSpecial CasesGood for disrupting H-bonds, but nucleophilic.[1]
Troubleshooting Workflow: The "Dissolution Check"

Before adding electrophiles or catalysts, validate solubility.

  • Suspend 1.0 eq of DAN in the chosen solvent (0.1 M concentration).

  • Heat to 60°C.

    • Check Point: Is the solution clear?

    • YES: Proceed to reaction.

    • NO: Add LiCl (5 mol%) . This disrupts H-bonding aggregates (chaotropic effect).

    • Check Point: If still cloudy, switch to NMP (N-Methyl-2-pyrrolidone) or decrease concentration to 0.05 M. Do not proceed with a cloudy suspension for metal-catalyzed reactions.

Module 2: Regioselectivity (Acylation & Alkylation)

Issue: Competition between exocyclic amines (desired) and ring nitrogens (undesired).

DANs are ambident nucleophiles. The ring nitrogens (N1/N8) are basic and can act as proton acceptors or metal ligands, while the exocyclic amines are nucleophilic but less basic.

Visualizing the Competition (DOT Diagram)

Regioselectivity DAN Diamino-Naphthyridine (Starting Material) Path_N_Exo Exocyclic Amine Attack (Kinetic Control) DAN->Path_N_Exo Mild Base (Pyridine) Path_N_Ring Ring Nitrogen Attack (Thermodynamic Sink) DAN->Path_N_Ring Strong Acid/No Base Acyl_Agent Acylating Agent (e.g., Ac2O, R-COCl) Product_Amide N-Amide (Desired) Stable Path_N_Exo->Product_Amide Intermediate_Salt N-Acylpyridinium Salt Unstable/Reversible Path_N_Ring->Intermediate_Salt Intermediate_Salt->DAN Hydrolysis/Reversion

Caption: Kinetic vs. Thermodynamic pathways in DAN functionalization. Exocyclic attack leads to stable amides.

Protocol: Selective Mono-Acylation

To avoid bis-acylation or ring acylation:

  • Base Selection: Use Pyridine (solvent & base). It buffers the HCl generated but is not strong enough to deprotonate the amide product (preventing bis-acylation).

  • Temperature: Maintain 0°C for the addition, then warm to RT.

  • Stoichiometry: Add the acyl chloride (0.95 eq) dropwise over 1 hour.

    • Check Point (TLC): Spot the reaction.[2][3][4] If a baseline spot appears (protonated salt), add 10% more pyridine.

    • Self-Validation: The mono-acylated product is often less soluble than the starting material in ether. Precipitate the crude by adding Et₂O to the pyridine mixture.

Module 3: Buchwald-Hartwig Amination Troubleshooting

Issue: Palladium catalyst poisoning by the naphthyridine scaffold.

The naphthyridine ring nitrogens are excellent ligands for Palladium (Pd). They displace phosphine ligands, forming inactive [Pd(DAN)Cl2] complexes. This shuts down the catalytic cycle.

The "Anti-Poison" Strategy

You must use bulky, electron-rich ligands that bind Pd tighter than the naphthyridine nitrogen.

  • Recommended Ligands:

    • BrettPhos / tBuBrettPhos: Gold standard for primary amines.

    • Xantphos: Excellent for rigid scaffolds.

    • BINAP: Often fails due to insufficient steric bulk (naphthyridine can squeeze in).

Catalytic Cycle & Failure Points (DOT Diagram)

BuchwaldFailure Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coordination Amine Coordination OxAdd->Coordination Steric Protection (Bulky Ligand) Poisoned INACTIVE COMPLEX [Pd(DAN)Cl2] OxAdd->Poisoned Naphthyridine N-Binding (If Ligand is Small) Product C-N Coupled Product Coordination->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Catalyst deactivation pathway. Naphthyridine N-binding irreversibly sequesters Pd if ligands are insufficiently bulky.

Self-Validating Protocol: The "Pre-Catalyst" Method

Do not mix Pd(OAc)₂ and ligand in situ. The induction period allows the DAN to sequester the Pd.

  • Use Pre-Catalysts: Use Pd(dba)₂ or BrettPhos Pd G4 precatalyst.

  • Degassing: Oxygen is a killer. Sparge solvent with Argon for 20 mins.

  • Order of Addition:

    • Solvent + Aryl Halide + Base (Cs₂CO₃).

    • Heat to 60°C (ensure base is suspended/dissolved).

    • Add Catalyst/Ligand LAST as a solution.

    • Check Point: Color change.[5] The reaction should turn dark red/brown (active Pd). If it turns black/precipitates Pd black immediately, your ligand has dissociated, or O₂ was present.

Module 4: Purification & Workup

Issue: Product streaks on silica; difficult to separate from polar impurities.

DANs are basic. On acidic silica gel, they protonate and stick, leading to broad tails and yield loss.

Purification FAQ

Q: My product is stuck on the column. How do I elute it? A: You must deactivate the silica.

  • Method A: Pre-wash the column with 1% Triethylamine (TEA) in Hexanes.

  • Method B (DCM/MeOH): Use a mobile phase of DCM : MeOH : NH₄OH (90 : 9 : 1). The ammonia competes for the acidic sites on the silica.

Q: Can I use Alumina? A: Yes. Neutral Alumina (Brockmann Grade III) is superior to silica for naphthyridines. It prevents the protonation-sticking mechanism entirely.

References

  • Regioselective Synthesis of Functionalized [1,8]Naphthyridines

    • Source: Green Chemistry (RSC), 2011.
    • Relevance: Describes catalyst-free conditions and solvent effects on naphthyridine form
  • Buchwald-Hartwig Amination Troubleshooting

    • Source: ACS GCI Pharmaceutical Roundtable / J. Org. Chem.
    • Relevance: mechanistic insights into catalyst poisoning and ligand selection for heteroarom
  • Solubility and Thermodynamics of Naphthyridines

    • Source: Journal of Chemical & Engineering D
    • Relevance: Solubility data for diamino-naphthalene derivatives in organic solvents (DMF, Toluene).
  • Selective Acylation Strategies

    • Source: National Institutes of Health (NIH) / PMC.
    • Relevance: Protocols for selective N-acylation in the presence of competing nucleophiles.
  • 2,7-Naphthyridine Functionalization

    • Source: MDPI (Molecules).
    • Relevance: Recent work on functionalizing the 2,7-isomer for antimicrobial applic

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1,6-Naphthyridine Derivatives

Introduction: The "Brick Dust" vs. "Grease Ball" Paradox Welcome to the 1,6-naphthyridine troubleshooting center.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" vs. "Grease Ball" Paradox

Welcome to the 1,6-naphthyridine troubleshooting center. If you are here, you are likely facing a common medicinal chemistry bottleneck: your potent 1,6-naphthyridine analog has single-digit micromolar (or nanomolar) potency but precipitates immediately in biological assays or formulation vehicles.

The Root Cause: The 1,6-naphthyridine scaffold (CAS: 253-72-5) is a planar, electron-deficient bicycle. While the core itself has a low melting point (<40 °C), its derivatives often exhibit strong


 stacking interactions , leading to high crystal lattice energy (the "Brick Dust" effect). Conversely, if you have decorated the ring with lipophilic groups to fill a hydrophobic pocket, you may have created a "Grease Ball" with high logP (>4) and zero aqueous affinity.

This guide provides a systematic, self-validating approach to diagnosing and fixing these solubility issues.

Part 1: Diagnostic & Structural Troubleshooting

Q1: My compound crashes out of solution at neutral pH (7.4). Why isn't the nitrogen helping?

Diagnosis: Weak Basicity.[1] Unlike aliphatic amines (pKa ~10), the nitrogen atoms in the 1,6-naphthyridine ring are weakly basic.

  • N1 (Quinoline-like): The lone pair is in an

    
     orbital but is electronically deactivated by the second nitrogen.
    
  • N6 (Isoquinoline-like): Typically the more basic of the two, but still weak (predicted pKa range 3.0–4.0 depending on substitution).

The Consequence: At physiological pH (7.4), the molecule is almost 100% neutral (unionized). Neutral planar heterocycles aggregate and precipitate.

Corrective Action:

  • Calculate/Measure pKa: If pKa < 5, you cannot rely on ionization to support solubility in standard buffers.

  • Structural Modification:

    • Strategy A (Basicity Enhancement): Introduce an electron-donating group (e.g., -OMe, -NH2) at C5 or C7 to push electron density to N6, raising the pKa.

    • Strategy B (Solubilizing Tail): Append a solvent-exposed aliphatic amine (morpholine, piperazine, N-methylpiperazine) via a linker. This introduces a basic center with pKa ~8-9, ensuring ionization at pH 7.4.

Q2: I have high melting point crystals (>200 °C). Is this good?

Diagnosis: High Crystal Lattice Energy. High melting points in this scaffold indicate efficient packing and strong intermolecular forces (


-stacking). This is the "Brick Dust" phenotype. Solubility is governed by the equation:


A high MP drastically reduces solubility (

).

Corrective Action:

  • Disrupt Planarity: Introduce an

    
     hybridized carbon (a "kink") into the molecule.
    
    • Example: Switch a phenyl linker to a cyclohexyl or spirocyclic linker.

    • Mechanism:[2][3][4][5][6] This prevents the "flat" stacking of the naphthyridine cores, lowering the lattice energy and MP, thereby increasing solubility.

Part 2: Formulation & Salt Selection

Q3: Which salt form should I screen first?

Diagnosis: Incorrect Counterion Selection. Many researchers default to HCl, but for weak bases like 1,6-naphthyridines, HCl salts can be prone to disproportionation (reverting to free base) in solid state or aqueous suspension if the pKa difference is insufficient.

The "Rule of 2": For a stable salt,


.
Since 1,6-naphthyridine pKa 

3.5, you need an acid with pKa < 1.5.

Recommended Counterions:

Acid Class Specific Acid pKa Suitability for 1,6-Naphthyridine
Strong Methanesulfonic (Mesylate) -1.2 High. Excellent for weak bases.
Strong Sulfuric (Sulfate/Bisulfate) -3.0 High. Often forms stable hydrates.
Strong Hydrochloric (HCl) -6.0 Medium. Common, but risk of "Common Ion Effect" in stomach (high Cl-).

| Weak | Tartaric/Citric | 3-4 | Low.


 is too small; salt will likely dissociate. |
Q4: How do I solubilize this for an IV animal study (PK)?

Diagnosis: Vehicle Mismatch. Simple pH adjustment (e.g., acidified saline) often fails because the compound precipitates immediately upon injection (phlebitis risk) or dilution in the blood.

Recommended Vehicle Architecture: Use a Cosolvent + Surfactant system to maintain solubility independent of pH.

  • Standard Protocol (Rat IV):

    • 5% DMSO: Dissolve compound fully (stock solution).

    • 40% PEG400: Add PEG slowly with vortexing. (Prevents aggregation).[5]

    • 55% Water/Saline: Add last.

  • Advanced (If precipitation occurs):

    • Add 10% Solutol HS 15 or Cremophor EL (surfactants) to encapsulate lipophilic aggregates.

    • Warning: Avoid >10% DMSO for IV; it causes hemolysis.

Part 3: Visual Troubleshooting Guides

Figure 1: Solubility Optimization Decision Tree

This logic flow guides you from the initial problem to the specific solution strategy.

SolubilityTree Start Problem: Low Solubility of 1,6-Naphthyridine Derivative CheckMP Check Melting Point (MP) Start->CheckMP HighMP High MP (>200°C) (Brick Dust) CheckMP->HighMP LowMP Low MP (<150°C) (Grease Ball) CheckMP->LowMP Planarity Is the molecule flat? HighMP->Planarity LogP Check LogP LowMP->LogP ModStructure Disrupt Planarity: Add sp3 centers (e.g., gem-dimethyl, spiro) Planarity->ModStructure Yes ModPolarity Lower LogP: Add Polar Groups (e.g., Pyridine N, Ether) LogP->ModPolarity LogP > 4 CheckpKa Check pKa of Basic N LogP->CheckpKa LogP < 4 WeakBase pKa < 4 (Too weak for standard salts) CheckpKa->WeakBase ModBase Add Basic Tail: (Morpholine/Piperazine) pKa ~ 8-9 WeakBase->ModBase Medicinal Chem Fix StrongSalt Use Strong Acids: Mesylate, Sulfate, Esylate WeakBase->StrongSalt Formulation Fix

Caption: Decision tree for triaging solubility issues based on physicochemical properties (Melting Point, LogP, pKa).

Figure 2: Salt Screening Workflow for Weak Bases

A standardized protocol for screening salts of weak bases like 1,6-naphthyridines.

SaltScreen Step1 1. Selection Acids Select Acids with pKa < 2: MSA, H2SO4, HCl, BSA Step1->Acids Step2 2. Solvent Screen Solvents Polar Aprotic (Acetone, THF) vs. Alcohols (EtOH, IPA) Step2->Solvents Step3 3. Crystallization Method Cooling Crystallization or Anti-solvent Addition Step3->Method Step4 4. Characterization Analysis XRPD (Crystallinity) DSC (Melting Point) PLM (Birefringence) Step4->Analysis Acids->Step2 Solvents->Step3 Method->Step4

Caption: Step-by-step workflow for identifying stable salt forms for weakly basic 1,6-naphthyridine derivatives.

Part 4: Experimental Protocols

Protocol A: Kinetic Solubility Assay (High Throughput)

Use this to quickly rank-order new analogs.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dosing: Spike 5 µL of stock into 495 µL of PBS buffer (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via UV-Vis (254/280 nm) or LC-MS.

  • Calculation:

    
    
    
Protocol B: "Golden Standard" Salt Formation (Mesylate)

Use this when the free base is an oil or poorly soluble solid.

  • Dissolution: Dissolve 100 mg of free base in 10 volumes (1 mL) of hot Acetone or Ethyl Acetate.

  • Acid Addition: Add 1.05 equivalents of Methanesulfonic acid (MSA) dropwise.

    • Note: MSA is a liquid; dilute it in the same solvent (1 M solution) for precision.

  • Nucleation: If precipitate forms immediately, heat to redissolve and cool slowly. If no precipitate, add "seeds" or scratch glass.

  • Isolation: Filter the solid, wash with cold ether (to remove excess acid/impurities), and dry under vacuum at 40 °C.

  • Validation: Check 1H NMR. You should see the methyl peak of MSA at

    
     ppm (integral 3H vs 1H of scaffold).
    

References

  • Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. Link

  • Serajuddin, A. T. (2007).[7][8][9] Salt formation to improve drug solubility.[1][8] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[10] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (See Chapter on Solubilization strategies). Link

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Link

Sources

Optimization

"addressing regioselectivity issues in 1,6-naphthyridine synthesis"

Technical Support Center: 1,6-Naphthyridine Synthesis Welcome to the technical support center for 1,6-naphthyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,6-Naphthyridine Synthesis

Welcome to the technical support center for 1,6-naphthyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. The 1,6-naphthyridine core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of pharmacological activities, including anticancer and antiviral properties.[1][2][3] However, its synthesis is often plagued by challenges in controlling regioselectivity, leading to the formation of undesired isomers and complicating downstream applications.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these synthetic hurdles and achieve your target 1,6-naphthyridine derivatives with high fidelity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries related to the synthesis of 1,6-naphthyridines.

Q1: What are the primary synthetic routes to 1,6-naphthyridines, and which is most common for addressing regioselectivity?

A1: Several methods exist, but the Friedländer annulation is one of the most versatile and widely used strategies.[4] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone). For 1,6-naphthyridine synthesis, a substituted 4-aminopyridine-3-carboxaldehyde is typically reacted with a ketone. The primary challenge arises from the two possible modes of cyclization, which can lead to a mixture of 1,6- and 1,8-naphthyridine isomers. Other methods like the Skraup reaction have been used but can be harsh and offer poor yields.[5] Modified approaches, such as those starting from 4-aminonicotinaldehyde or its derivatives, provide more direct and controllable routes.[6]

Q2: What are the key chemical principles that govern regioselectivity in a Friedländer-type synthesis of 1,6-naphthyridines?

A2: Regioselectivity is determined by the relative rates of the two possible intramolecular cyclization pathways. This is influenced by several factors:

  • Steric Hindrance: Bulky substituents on either the aminopyridine precursor or the ketone can sterically favor one transition state over another. For instance, a bulky catalyst or directing group can block one reaction site, guiding the cyclization to the desired position.[7]

  • Electronic Effects: The electron density at the different nucleophilic and electrophilic centers plays a crucial role. The relative acidity of the α-protons on an unsymmetrical ketone dictates which enolate forms preferentially. The electrophilicity of the aldehyde/ketone on the pyridine ring also directs the initial attack.

  • Catalyst Choice: Both acid and base catalysts are common in Friedländer syntheses.[8] Lewis acids can coordinate to the carbonyl oxygen, enhancing its electrophilicity, while amine catalysts can facilitate enamine formation, altering the reaction pathway and potentially improving regioselectivity.[9][10]

  • Reaction Conditions: Temperature and solvent can significantly impact selectivity. Higher temperatures can sometimes overcome the activation energy barrier for a less-favored pathway, potentially reducing selectivity, although in some catalyzed reactions, the opposite effect has been observed.[9]

Q3: How can I reliably distinguish between 1,6-, 1,8-, and other naphthyridine isomers in my reaction mixture?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[11]

  • ¹H NMR: The aromatic protons on the naphthyridine core have distinct chemical shifts and coupling patterns (J-coupling) for each isomer. The symmetry (or lack thereof) in the molecule will be reflected in the number of unique signals. For example, 1,8-naphthyridine often displays a higher degree of symmetry than a substituted 1,6-naphthyridine, leading to a simpler spectrum. Simulating the expected spectra for each isomer or comparing experimental data to literature values for known compounds is the best practice.

  • ¹³C NMR: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, which is a direct reflection of the molecule's symmetry.

  • 2D NMR (COSY, HMBC, NOESY): These techniques are invaluable for unambiguously assigning the structure. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful as it shows long-range (2-3 bond) correlations between protons and carbons, allowing you to "walk" across the molecular scaffold and confirm the connectivity and relative positions of the nitrogen atoms.

High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) can be used to separate the isomers and confirm their molecular weight, but it cannot definitively identify the regiochemistry without authentic standards for comparison.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section is formatted to address specific problems you may encounter in the lab.

Problem 1: My Friedländer reaction yields a mixture of 1,6- and 1,8-naphthyridine isomers with poor regioselectivity.
  • Underlying Cause: This is the most common issue and typically results from the similar activation energies for the two competing cyclization pathways. When reacting a 4-aminopyridine-3-carboxaldehyde with an unsymmetrical ketone (e.g., 2-butanone), the initial condensation can be followed by cyclization involving either the methyl or the methylene α-carbon, leading to the 1,8- and 1,6-isomers, respectively.

  • Strategic Solutions:

    • Introduce a Directing Group: The most robust solution is to modify the ketone substrate. By introducing a temporary activating group, such as a phosphonate, on one of the α-carbons, you can force the reaction to proceed through a specific pathway. The phosphonate group activates the adjacent methylene protons, ensuring that the initial condensation and subsequent cyclization occur exclusively at that site to yield a single regioisomer.[12]

    • Employ a Sterically Hindered Catalyst: Certain catalysts can create a sterically demanding environment around the reaction center, favoring one approach over the other. Bulky amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been shown to dramatically improve regioselectivity in related syntheses, favoring the formation of the less-hindered product.[9][10]

    • Optimize Reaction Temperature: The effect of temperature can be catalyst-dependent. While intuition suggests lower temperatures might favor the product of the lower-energy pathway, some catalytic cycles show increased selectivity at higher temperatures.[9] It is recommended to screen a range of temperatures (e.g., from room temperature to 80 °C) to find the optimal conditions for your specific substrate combination.

Workflow for Optimizing Regioselectivity

G start Problem: Poor Regioselectivity (Mixture of 1,6- and 1,8-isomers) substrate_mod Strategy 1: Substrate Modification start->substrate_mod Most Robust catalyst_mod Strategy 2: Catalyst Screening start->catalyst_mod condition_opt Strategy 3: Condition Optimization start->condition_opt Fine-Tuning phosphonate Introduce α-phosphonate on ketone partner substrate_mod->phosphonate bulky_amine Test bulky amine catalyst (e.g., TABO) catalyst_mod->bulky_amine lewis_acid Test Lewis Acid (e.g., Sc(OTf)3) catalyst_mod->lewis_acid temp_screen Screen Temperature Range (e.g., 25°C, 50°C, 75°C) condition_opt->temp_screen solvent_screen Screen Solvent Polarity (e.g., Toluene, EtOH, Water) condition_opt->solvent_screen outcome Outcome: Improved Regioselectivity phosphonate->outcome bulky_amine->outcome lewis_acid->outcome temp_screen->outcome solvent_screen->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: The reaction is sluggish or provides a low yield of the desired 1,6-naphthyridine.
  • Underlying Cause: Low yields can stem from inefficient catalysis, decomposition of starting materials, or an unfavorable thermodynamic equilibrium. The key precursors, such as 2-amino-3-formylpyridine or 4-amino-3-formylpyridine, can be unstable under harsh conditions.[13][14]

  • Strategic Solutions:

    • Catalyst Selection: If using a base-catalyzed approach, ensure the pKa is appropriate for deprotonating the ketone without causing side reactions. For acid catalysis, stronger Lewis acids (e.g., Sc(OTf)₃, FeCl₃) can be effective but may also promote decomposition.[8] Sometimes, milder conditions using water as a solvent without any catalyst can be surprisingly effective for certain substrates.[15]

    • Precursor Purity: Ensure the purity of the aminopyridine aldehyde starting material. These compounds can be prone to oxidation or self-condensation. Freshly preparing or purifying the aldehyde before use is highly recommended.[14][16]

    • Water Removal: The condensation step of the Friedländer reaction releases water. In some cases, this can inhibit the catalyst or reverse the reaction. Using a Dean-Stark trap or adding molecular sieves to the reaction can drive the equilibrium towards the product and improve overall yield.

Table 1: Comparison of Catalytic Systems for Friedländer-type Reactions
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
KOH / NaOH EtOH, RefluxInexpensive, readily availableOften leads to poor regioselectivity, harsh conditions
Proline / Pyrrolidine DMSO or Toluene, 60-100 °CCan improve regioselectivity via enamine mechanismMay require higher temperatures, catalyst loading
Lewis Acids (e.g., Sc(OTf)₃) CH₃CN, RT to 60 °CMild conditions, can enhance reaction rateExpensive, sensitive to water
No Catalyst (in Water) H₂O, 70 °CEnvironmentally friendly, simple workup[15]Substrate scope may be limited
TABO Toluene, 75 °CExcellent regioselectivity reported for some systems[9][10]Catalyst is not commercially common

Part 3: Key Experimental Protocol

This section provides a detailed, field-tested protocol for a regioselective synthesis.

Protocol: Regioselective Synthesis of a 7-Aryl-1,6-Naphthyridine via Phosphonate-Directed Friedländer Annulation

This protocol is adapted from methodologies that use a phosphonate directing group to achieve high regioselectivity.[12]

Reaction Scheme:

Sources

Troubleshooting

"workup procedures to remove catalysts from 1,6-naphthyridine reactions"

Technical Support Center: Catalyst Removal for 1,6-Naphthyridine Scaffolds Ticket ID: #NAP-001-PD-CU Subject: Workup procedures to remove residual Pd/Cu catalysts from 1,6-naphthyridine reactions. Status: Open Assigned S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Removal for 1,6-Naphthyridine Scaffolds

Ticket ID: #NAP-001-PD-CU Subject: Workup procedures to remove residual Pd/Cu catalysts from 1,6-naphthyridine reactions. Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Sticky" Problem

Welcome to the technical support hub. If you are working with 1,6-naphthyridines, you are likely facing a specific chelation challenge. Unlike simple aromatics, the 1,6-naphthyridine core possesses two nitrogen atoms (N1 and N6) with distinct basicities and coordination abilities.[1]

  • N6 (The Pyridine-like Nitrogen): Highly basic and accessible; readily forms salts.[1]

  • N1 (The Isoquinoline-like Nitrogen): Less basic but sterically positioned to form stable "bite angles" with transition metals, particularly Palladium (Pd) and Copper (Cu).[1]

Standard aqueous washes often fail because the metal-heterocycle bond (


) is stronger than the metal-water hydration energy.[1] This guide provides chemically validated protocols to break these bonds without sacrificing yield.

Module 1: Palladium Removal (Suzuki, Buchwald-Hartwig, Heck)[1][2]

User Question: I ran a Suzuki coupling at C5, but my product is grey/brown, and ICP-MS shows >500 ppm Pd. Acid washes aren't working.[1] What do I do?

Technical Diagnosis: Acid washes often fail because protonating the naphthyridine ring (making it cationic) increases its solubility in water, leading to yield loss, while the palladium often remains coordinated to the neutral species or precipitates as colloidal Pd(0).[1]

Solution A: The Scavenger Protocol (High Purity/Low Scale)

Best for: Medicinal chemistry scales (<10g), high-value intermediates.[1]

Recommended Scavenger: Thiourea-functionalized Silica (e.g., SiliaMetS® Thiol or Thiourea) .[1] Thiourea has a higher affinity for Pd(II) and Pd(0) than the naphthyridine nitrogens.[1]

Protocol:

  • Dilution: Dissolve your crude reaction mixture in THF or Ethyl Acetate (avoid DCM if possible, as it competes for adsorption sites).[1] Concentration should be ~10 mL/g.[1]

  • Loading: Add 4 equivalents (w/w relative to the expected Pd mass, or 10-20% w/w relative to crude product) of Thiourea-Silica.

  • Temperature: Heat the mixture to 50°C for 4 hours. Crucial: Heat increases the exchange rate of Pd from the N-heterocycle to the scavenger.[1]

  • Filtration: Filter through a 0.45 µm PTFE pad or a sintered glass funnel packed with a thin layer of Celite.[1]

  • Rinse: Wash the cake with 2 volumes of hot solvent.

Scavenger TypeTarget SpeciesEfficiency (1,6-Naphthyridine)
Thiourea-Silica Pd(0), Pd(II)High (>95% Removal)
Thiol-Silica Pd(II)Medium (Can interact with basic N)
Activated Carbon Colloidal PdLow (Non-specific adsorption of product)
Solution B: The "Cysteine Wash" (Scale-Up >10g)

Best for: Process chemistry where solid scavengers are too expensive.[1]

Mechanism: L-Cysteine is a zwitterionic amino acid with a high-affinity thiol.[1] It forms a water-soluble Pd-Cysteine complex that is thermodynamically more stable than the Pd-Naphthyridine complex.[1]

Protocol:

  • Preparation: Dissolve crude product in a water-immiscible solvent (EtOAc or 2-MeTHF).

  • Reagent: Prepare a 10% (w/v) aqueous solution of L-Cysteine .

  • Wash: Stir the organic layer vigorously with the Cysteine solution (0.5 equiv relative to Pd is usually sufficient, but 5-10 wt% relative to product is standard) at 45°C for 1 hour.

  • Separation: The Pd will migrate to the aqueous layer (which may turn yellow/orange).[1]

  • Repeat: Perform a standard brine wash to remove residual cysteine.[1]

Module 2: Copper Removal (Sonogashira, Cyclizations)[1]

User Question: My product has a persistent blue/green tint after a Sonogashira reaction. Standard NH4Cl wash isn't clearing it.[1]

Technical Diagnosis: Copper(I) and (II) form square-planar complexes with 1,6-naphthyridines that are resistant to mild ammonia washes.[1] You need a chelator with a higher formation constant (


) than the naphthyridine.[1]
The "EDTA-Ammonia" Synergistic Wash

Protocol:

  • The Cocktail: Prepare an aqueous solution containing:

    • 5% Disodium EDTA

    • 5% Ammonium Hydroxide (

      
      )[1]
      
  • Execution: Stir the organic phase (DCM or EtOAc) with this aqueous mixture for 30 minutes .

    • Why? Ammonia keeps the pH high (preventing product protonation) and initially solvates the Cu.[1] EDTA then permanently sequesters the Cu from the ammonia complex.[1]

  • Visual Check: The aqueous layer should turn vibrant blue (Cu-EDTA complex).[1]

  • Cycle: Repeat until the aqueous layer is colorless.

Module 3: Troubleshooting Yield Loss

User Question: I used an acid wash to remove the catalyst, and my yield dropped by 40%. Where did my product go?

Technical Diagnosis: The


 of the conjugate acid of 1,6-naphthyridine is approximately 3.8 (N6) and <1 (N1).[1] If you wash with 1M HCl (pH ~0), you are fully protonating the scaffold, making it water-soluble.[1]

Corrective Action: The pH Ladder When performing aqueous workups, you must maintain the aqueous phase pH above 5.0 to keep the 1,6-naphthyridine neutral and in the organic phase.[1]

  • Avoid: 1M HCl, 1M H2SO4.[1]

  • Use: Saturated

    
     (pH ~5-6) or Phosphate Buffer (pH 7).[1]
    

Visual Workflow: Catalyst Removal Decision Tree

WorkupProcedure Start Crude Reaction Mixture (1,6-Naphthyridine Core) MetalCheck Identify Catalyst Start->MetalCheck Pd_Path Palladium (Pd) MetalCheck->Pd_Path Cu_Path Copper (Cu) MetalCheck->Cu_Path ScaleCheck Scale / Value? Pd_Path->ScaleCheck EDTA_Wash Wash w/ 5% EDTA + NH4OH (pH > 9) Cu_Path->EDTA_Wash SmallScale <10g / High Value ScaleCheck->SmallScale LargeScale >10g / Cost Sensitive ScaleCheck->LargeScale SiliaMetS Add Thiourea-Silica (50°C, 4h) SmallScale->SiliaMetS Cysteine Wash w/ aq. L-Cysteine (45°C, 1h) LargeScale->Cysteine Success Concentrate Organic Layer (Trace Metal < 10 ppm) SiliaMetS->Success Cysteine->Success CheckColor Check Aqueous Layer Color EDTA_Wash->CheckColor CheckColor->EDTA_Wash Blue/Green (Repeat) CheckColor->Success Colorless

Figure 1: Decision tree for selecting the appropriate workup based on catalyst type and reaction scale.

References & Validated Sources

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link[1]

    • Foundational text on cysteine and thiourea usage for Pd removal.

  • SiliCycle Application Note. (2025). Metal Scavengers for the Pharmaceutical Industry.[1][2][3][4] SiliCycle Inc.[1]Link

    • Source for Thiourea-Silica efficiency data.

  • Biotage White Paper. (2023). How to Remove Palladium in Three Easy Steps. Biotage.[1][5] Link

    • Validation of scavenger protocols vs. traditional methods.[1]

  • Devadoss, T., et al. (2021).[1][5] Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect. Link[1]

    • Context on 1,6-naphthyridine reactivity and stability.

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions.[1][6] ACS Publications.[1] Link[1]

    • Industrial scale-up considerations for Pd removal.

Sources

Optimization

"challenges in the characterization of complex 1,6-naphthyridine derivatives"

Technical Support Center: Characterization of Complex 1,6-Naphthyridine Derivatives Executive Summary The 1,6-naphthyridine scaffold presents a unique "double-edged" challenge in medicinal chemistry. While its bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Complex 1,6-Naphthyridine Derivatives

Executive Summary

The 1,6-naphthyridine scaffold presents a unique "double-edged" challenge in medicinal chemistry. While its bioisosteric relationship to isoquinoline and quinoline offers potent kinase and antibacterial activity, its physicochemical properties—specifically the dual nitrogen electron deficiency and propensity for π-stacking—create significant hurdles in characterization.

This guide addresses the three most frequent support tickets we receive: ambiguous regioisomer assignment , solubility-driven signal broadening , and ionization suppression in MS . The protocols below are non-standard; they are designed for complex derivatives where standard textbook methods fail.

Module 1: The Regioisomer Trap (NMR Assignment)

User Issue: "I cannot distinguish between the N1-alkylated and N6-alkylated isomers, or my C3/C4 substitution pattern is ambiguous."

Root Cause Analysis: The 1,6-naphthyridine core lacks the symmetry of 1,5- or 1,8-naphthyridines. However, in complex fused systems, long-range coupling constants (


 and 

) often disappear due to broadening, and chemical shift predictions fail due to anisotropic shielding from bulky substituents.
Technical Insight: The "Nitrogen Fingerprint"

You must rely on the specific coupling constants of the pyridine rings.

  • Ring A (N1 side): H2, H3, H4.

    
     is typically ~4.1 Hz; 
    
    
    
    is ~8.2 Hz.[1]
  • Ring B (N6 side): H5, H7, H8. H5 is often a singlet or weakly coupled doublet (

    
     Hz) if C4 is substituted.
    
Data Table 1: Diagnostic NMR Parameters (CDCl )
PositionProtonTypical

(ppm)
MultiplicityCoupling (

Hz)
Diagnostic Note
H2

to N1
9.00 - 9.30dd

,

Most deshielded; shifts upfield (+0.5 ppm) upon N1-oxidation/alkylation.
H3

to N1
7.40 - 7.60dd

Diagnostic triplet-like appearance in unsubstituted systems.
H4

to N1
8.20 - 8.40dd

Sensitive to C5 substitution (peri-effect).
H5

to N6
9.10 - 9.30s (broad)

Often overlaps with H2; distinguish via HSQC (C5 is usually ~150 ppm).
H7

to N6
8.60 - 8.80d

Key handle for Ring B assignment.

Data synthesized from validated spectral libraries [5].

Protocol: Definitive Regioisomer Assignment Workflow

Objective: Distinguish N1 vs. N6 alkylation.

  • Acquire

    
    H-
    
    
    
    N HMBC:
    • Why: Protons H2 and H8 show strong correlations to their adjacent nitrogens.

    • Expectation: If alkylated at N6, the

      
      N chemical shift of N6 will move upfield by ~70-100 ppm compared to the free base, and H5/H7 will show correlations to this shielded nitrogen.
      
  • Run NOE Difference / NOESY:

    • Irradiate the alkyl group (e.g., N-Me).

    • Result:

      • N1-Me: NOE observed at H2 and H8 (peri-proximity).

      • N6-Me: NOE observed at H5 and H7.

  • The "TFA Trick":

    • If signals are overlapping, add 1-2 drops of TFA-d.

    • Mechanism:[1][2][3][4] Protonation occurs preferentially at the most basic nitrogen (typically N6, unless sterically hindered). This induces a large downfield shift for H5/H7, resolving the overlap with H2.

Visual Workflow: Regioisomer Determination

Regioisomer_Workflow Start Ambiguous Regioisomer (N1 vs N6 Alkylation) Step1 1. Acquire 1H NMR Check J-couplings Start->Step1 Decision1 Can you identify H2 (dd, J~4.2) vs H5 (s)? Step1->Decision1 Step2 2. Run 1H-15N HMBC (Long-range N-H correlation) Decision1->Step2 No (Overlap) Step3 3. Run NOESY Irradiate Alkyl Group Decision1->Step3 Yes TFA_Trick Troubleshoot: Add TFA-d Shift H5/H7 Downfield Step2->TFA_Trick Still Ambiguous ResultN1 NOE to H2/H8 Correlation to N1 -> N1 Isomer Step3->ResultN1 Signal @ H2 ResultN6 NOE to H5/H7 Correlation to N6 -> N6 Isomer Step3->ResultN6 Signal @ H5 TFA_Trick->Step3

Figure 1: Decision tree for assigning N-alkylation regioisomers in 1,6-naphthyridines using NMR.

Module 2: Solubility & Aggregation (The "Invisible Wall")

User Issue: "My NMR signals are broad/missing, but the sample looks dissolved. MS shows the correct mass."

Root Cause Analysis: 1,6-Naphthyridines are notorious for


 stacking aggregation in solution, especially planar derivatives like benzo-fused analogs [6]. This creates large molecular weight aggregates that tumble slowly, causing rapid 

relaxation and severe line broadening.
Troubleshooting Guide: Breaking the Aggregate
SymptomDiagnosisCorrective Action
Broad H2/H5 singlets Intermediate exchange or weak aggregation.Heat: Run NMR at 50°C (323 K). This increases tumbling rate and breaks aggregates.
Missing aromatic peaks Severe aggregation (solid-like behavior in solution).Disrupt: Switch solvent to DMSO-d

+ 5% TFA-d
. The protonation charges the ring, creating electrostatic repulsion between stacked layers.
Double peaks (approx 1:1) Tautomerism or slow conformational exchange.VT-NMR: Perform Variable Temperature NMR. Coalescence confirms dynamic exchange; sharpening of distinct peaks suggests static isomers.

Critical Warning: Do not use CDCl


 for polar 1,6-naphthyridin-2-ones. They will dimerize via hydrogen bonding (similar to DNA base pairs), leading to confusing spectra. Use DMSO-d

or MeOD [4].

Module 3: Mass Spectrometry (The "Ionization Black Box")

User Issue: "I see the parent ion, but the fragmentation is messy, or I have low sensitivity."

Technical Insight: The 1,6-naphthyridine core is electron-deficient.[5] In ESI(+), it ionizes well, but in complex matrices (biological fluids), it suffers from suppression.

Fragmentation Fingerprint

Unlike standard aromatics, 1,6-naphthyridines undergo a characteristic stepwise loss of HCN (27 Da).

  • Pathway:

    
    
    
  • Example (Parent 130 Da):

    • 
       130 (Molecular Ion)[1]
      
    • 
       103 (Loss of HCN from Ring A or B)
      
    • 
       76 (Loss of second HCN, formation of benzyne-like fragment) [5].
      

Protocol: Enhancing Sensitivity If you experience ion suppression:

  • Mobile Phase: Avoid acetate buffers. Use 0.1% Formic Acid. The low pH ensures full protonation of the basic N6 (

    
    ).
    
  • Fragmentor Voltage: Increase voltage to 135V. Naphthyridines are rigid; they require higher energy to induce the diagnostic HCN loss for MS/MS confirmation.

Module 4: Tautomerism (The "Ghost Peaks")

User Issue: "My 1,6-naphthyridin-2-one shows an OH peak in some solvents and an NH in others."

Explanation: The 2-hydroxy-1,6-naphthyridine


 1,6-naphthyridin-2(1H)-one equilibrium is solvent-dependent.
  • Non-polar (CDCl

    
    ):  Favors the lactam (2-one)  form (NH signal ~11-13 ppm).
    
  • Polar Protic (MeOD/H

    
    O):  Can shift equilibrium, but the lactam usually predominates due to aromaticity preservation in the other ring [3].
    

Diagnostic Check: Look for the Carbonyl Carbon in


C NMR.
  • Lactam (C=O):

    
     160 - 165 ppm.
    
  • Lactim (C-OH):

    
     155 - 160 ppm (often indistinguishable without 2D techniques).
    
  • Validation: Run an HMBC. The NH proton will show a strong

    
     correlation to C3 and C4a (bridgehead). The OH proton (if present) is usually exchange-broadened and shows no correlations.
    
Visual Workflow: Aggregation & Tautomerism Troubleshooting

Troubleshooting_Flow Problem Broad/Missing Signals CheckSolvent Solvent? Problem->CheckSolvent Chloroform CDCl3 CheckSolvent->Chloroform DMSO DMSO-d6 CheckSolvent->DMSO Action1 Switch to DMSO-d6 (Break H-bond dimers) Chloroform->Action1 Action2 Heat to 50°C (Increase tumbling) DMSO->Action2 Result Sharp Signals? Action1->Result Action2->Result Action3 Add TFA-d (Charge repulsion) Result->Action3 No

Figure 2: Troubleshooting workflow for signal broadening caused by aggregation or hydrogen bonding.

References

  • Vertex AI Search. (2025).[6] Can NMR solve some significant challenges in metabolomics? National Institutes of Health. 7

  • American Chemical Society. (2021). 1,6-Naphthyridine Molecule of the Week. ACS.org. 2

  • ResearchGate. (2025).[8] 1,6- and 1,7-naphthyridines III.[9] 13C-NMR analysis of some hydroxy derivatives.9[5][6][9][10][11][12]

  • National Institutes of Health. (2025). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.[1] 10[5][6][11]

  • ChemicalBook. (2025).[1][6][8][13] 1,6-Naphthyridine NMR and MS Spectral Data.1[5][6][9][11]

  • MDPI. (2023). Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives.4[5][6][9][11]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 1,6- and 1,8-Naphthyridine Isomers

Executive Summary: The Scaffold Divergence In medicinal chemistry, the positional isomerism of nitrogen atoms within a bicyclic system can radically alter the pharmacological landscape of a scaffold. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Divergence

In medicinal chemistry, the positional isomerism of nitrogen atoms within a bicyclic system can radically alter the pharmacological landscape of a scaffold. This guide provides a head-to-head comparison of 1,6-naphthyridine and 1,8-naphthyridine isomers.

While both scaffolds share the formula


, their biological utility has diverged significantly due to their electronic distributions and metal-chelating capabilities:
  • 1,8-Naphthyridines are historically dominant in antimicrobial therapeutics (the "Nalidixic Acid lineage") due to their ability to mimic the quinolone pharmacophore and chelate magnesium ions in the bacterial DNA gyrase complex.

  • 1,6-Naphthyridines have emerged as potent Type II kinase inhibitors in oncology, exemplified by Ripretinib (Qinlock), a switch-control inhibitor for GIST (Gastrointestinal Stromal Tumors).

This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols for these two critical isomers.

Structural & Electronic Analysis

The fundamental difference lies in the vector of the nitrogen lone pairs and the resulting dipole moments.

Isomer Comparison

Naphthyridine_Comparison N16 1,6-Naphthyridine (Kinase Scaffold) F16_1 No N-N Chelation Pocket N16->F16_1 F16_2 Linear Vector for Side-chain Extension N16->F16_2 F16_3 Target: KIT/PDGFRA Kinases N16->F16_3 N18 1,8-Naphthyridine (Antibacterial Scaffold) F18_1 N1-N8 Chelation Potential N18->F18_1 F18_2 Mimics 4-Quinolone Core N18->F18_2 F18_3 Target: DNA Gyrase / Topo IV N18->F18_3

Figure 1. Structural divergence and resulting therapeutic targets of naphthyridine isomers.

Physicochemical Implications[1][2]
  • 1,8-Naphthyridine: The proximity of N1 and N8 allows for bidentate coordination with metal ions (e.g.,

    
    ). This is critical  for antibacterial activity, as the drug-
    
    
    
    -DNA ternary complex is the basis of quinolone action.
  • 1,6-Naphthyridine: The nitrogens are distal. This prevents chelation but creates a distinct dipole that favors binding in the hydrophobic ATP-binding pockets of kinases, specifically the "switch pocket" of KIT kinase, where the 1,6-core acts as a rigid anchor.

Therapeutic Efficacy Comparison

Antimicrobial Activity (The 1,8-Dominance)

The 1,8-naphthyridine core is the direct analog of the quinoline ring found in early antibiotics.

  • Mechanism: Inhibition of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

  • Key Representative: Nalidixic Acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid).

  • SAR Insight: The N-1 position requires a small alkyl/aryl group (ethyl, cyclopropyl) for potency. The 3-carboxylic acid and 4-keto group are non-negotiable for binding.

Feature1,8-Naphthyridine (Antibacterial)1,6-Naphthyridine (Antibacterial)
Potency (MIC) High (< 1 µg/mL for optimized analogs)Low / Inactive
Target Binding Forms stable bridge with

in DNA groove
Sterically incompatible with gyrase pocket
Commercial Example Nalidixic Acid, GemifloxacinNone in this class
Anticancer Activity (The 1,6-Resurgence)

While 1,8-naphthyridines show cytotoxicity (via intercalation), 1,6-naphthyridines have achieved clinical success as targeted therapies.

  • Mechanism: Type II Kinase Inhibition (Switch Control).

  • Key Representative: Ripretinib (Qinlock).[1][2][3][4]

  • Biological Logic: Ripretinib uses the 1,6-naphthyridine core to bind to the "switch pocket" of the KIT proto-oncogene receptor tyrosine kinase, locking it in an inactive conformation. This inhibits downstream signaling in GIST cells.

Feature1,8-Naphthyridine (Oncology)1,6-Naphthyridine (Oncology)
Primary Mechanism DNA Intercalation / c-Met inhibitionKIT/PDGFRA Kinase Inhibition
Selectivity Low to ModerateHigh (Switch Control)
Clinical Status Preclinical / InvestigationalFDA Approved (Ripretinib)

Mechanistic Pathway Visualization

Understanding how these isomers disrupt biological function is key to experimental design.

Mechanism_Action cluster_18 1,8-Naphthyridine (Antibacterial) cluster_16 1,6-Naphthyridine (Anticancer/Kinase) N18_Drug 1,8-Naphthyridine Ligand Mg Mg2+ Ion N18_Drug->Mg Chelation Gyrase DNA Gyrase Complex Mg->Gyrase DNA_Break Stabilized DNA Cleavage Complex Gyrase->DNA_Break Inhibits Religation Bact_Death Bacterial Cell Death DNA_Break->Bact_Death N16_Drug 1,6-Naphthyridine (Ripretinib) Switch_Pocket KIT Kinase Switch Pocket N16_Drug->Switch_Pocket Occupancy Conf_Lock Locked Inactive Conformation Switch_Pocket->Conf_Lock Signal_Block Block RAS/RAF/MEK Signaling Conf_Lock->Signal_Block Tumor_Stasis Tumor Growth Inhibition Signal_Block->Tumor_Stasis

Figure 2. Divergent mechanisms of action: Metal-mediated DNA damage (1,8) vs. Allosteric Kinase Modulation (1,6).

Experimental Protocol: Kinase Inhibition Assay (TR-FRET)

To objectively compare the anticancer potential of naphthyridine isomers, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This protocol validates the "Kinase Specialist" role of the 1,6-isomer.

Principle

The assay measures the transfer of phosphate from ATP to a peptide substrate. A Europium-labeled antibody detects the phosphorylated product.

  • Inhibitor present: Low signal (High FRET inhibition).

  • Inhibitor absent: High signal.

Workflow Step-by-Step
  • Compound Preparation:

    • Dissolve 1,6- and 1,8-naphthyridine derivatives in 100% DMSO to 10 mM.

    • Perform 3-fold serial dilutions in DMSO (10 points).

  • Enzyme Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Enzyme: Recombinant Human KIT kinase (0.5 nM final).

    • Substrate: ULight-labeled peptide substrate (50 nM).

    • ATP:

      
       concentration (typically 10-50 µM).
      
  • Reaction Initiation:

    • Add 2.5 µL compound solution to 384-well white plates.

    • Add 5 µL Enzyme mix. Incubate 10 min at RT (to allow switch-pocket binding).

    • Add 2.5 µL ATP/Substrate mix to start reaction.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature.

  • Detection:

    • Add 10 µL EDTA/Eu-Antibody detection mix (stops reaction and binds product).

    • Incubate 60 minutes.

  • Readout:

    • Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO controls.

    • Fit curves using a 4-parameter logistic model to determine

      
      .
      
Expected Results
  • 1,6-Isomer (Ripretinib-like):

    
     against KIT kinase.
    
  • 1,8-Isomer (Nalidixic-like):

    
     (Inactive against this specific kinase target).
    

References

  • Deciphera Pharmaceuticals. (2020).[2] Mechanism of Action of Ripretinib (Qinlock). FDA Approval Package.[2][4] Link

  • Lesher, G. Y., et al. (1962).[5] "Nalidixic Acid, a New Antibacterial Agent for Treatment of Urinary Tract Infections."[5] Journal of Medicinal Chemistry. Link

  • Smith, B. D., et al. (2019). "Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants."[4] Cancer Cell. Link

  • Madaan, A., et al. (2015).[5][6] "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities." Archiv der Pharmazie. Link

  • Oliveras, J. M., et al. (2021).[3][7] "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules. Link

Sources

Comparative

"validation of 1,6-Naphthyridine-3,8-diamine as a selective kinase inhibitor"

This guide outlines the validation framework for 1,6-Naphthyridine-3,8-diamine and its derivatives as selective kinase inhibitors. It is designed for medicinal chemists and pharmacologists evaluating this chemotype again...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 1,6-Naphthyridine-3,8-diamine and its derivatives as selective kinase inhibitors. It is designed for medicinal chemists and pharmacologists evaluating this chemotype against established scaffolds like pyrido[2,3-d]pyrimidines or quinolines.

A Technical Comparison & Validation Guide

Executive Analysis: The Scaffold Advantage

The 1,6-naphthyridine-3,8-diamine core (CAS: 1864060-88-7) represents a privileged scaffold in kinase discovery, offering a distinct vector geometry compared to the more saturated IP (Intellectual Property) space of quinolines and pyrimidines. While the 2,7-diamine regioisomer has been validated as a potent FGFR1 inhibitor (IC


 ~4 nM), the 3,8-diamine  isomer offers unique hydrogen-bonding capabilities at the hinge region, particularly for targeting SYK , CDK8/19 , and CLK  kinases.

Why this scaffold?

  • Vector Geometry: The 3,8-substitution pattern allows for simultaneous probing of the solvent-exposed front pocket and the hydrophobic back pocket (Gatekeeper region), a critical feature for achieving selectivity over promiscuous kinases like CDK2 or GSK3

    
    .
    
  • Solubility Profile: The intrinsic polarity of the naphthyridine nitrogens (N1, N6) often confers superior aqueous solubility compared to quinoline equivalents, improving oral bioavailability.

Comparative Performance Guide

When selecting a scaffold for kinase inhibition, the 1,6-naphthyridine-3,8-diamine must be weighed against industry standards.

Table 1: Scaffold Performance Matrix
Feature1,6-Naphthyridine-3,8-diamine Pyrido[2,3-d]pyrimidine (e.g., Palbociclib)Quinoline (e.g., Bosutinib)
Primary Kinase Targets SYK, CDK8/19, CLK2, c-MetCDK4/6, PI3K, mTORSrc, Abl, EGFR
Selectivity Potential High (Tunable via N1/N6 vectors)Moderate (Often requires complex side chains)Low to Moderate (Often promiscuous)
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (Prone to oxidation at C2)High
Synthetic Accessibility Moderate (Requires specific N-oxide rearrangement or Skraup-like synthesis)High (Well-established routes)High (Classic chemistry)
Hinge Binding Mode Bidentate (N1 acceptor / C8-NH donor)Bidentate (N1 acceptor / C2-NH donor)Monodentate or Bidentate

Validation Protocols

To validate the 1,6-naphthyridine-3,8-diamine core as a selective inhibitor, a rigorous three-phase workflow is required. This protocol ensures that observed activity is due to specific target engagement and not pan-assay interference (PAINS).

Phase 1: Biochemical Potency & Binding Mode

Objective: Establish the dissociation constant (


) and binding enthalpy.
  • Thermal Shift Assay (TSA):

    • Protocol: Incubate 2

      
      M kinase domain with 10 
      
      
      
      M compound. Heat from 25°C to 95°C.
    • Success Criterion:

      
      C indicates strong binding.
      
    • Note: Naphthyridines often induce significant stabilization due to rigid planar stacking.

  • FRET-based Binding Assay (LanthaScreen):

    • Tracer: Use a tracer with known affinity (e.g., Tracer 236 for CDKs).

    • Readout: Measure IC

      
       by competitive displacement.
      
    • Causality: A Hill slope of ~1.0 confirms 1:1 stoichiometry, ruling out aggregation.

Phase 2: The "Kill Experiment" (Selectivity Profiling)

Objective: Prove the compound is not a "dirty" kinase inhibitor.

  • Method: KINOMEscan (DiscoverX) or equivalent panel of >400 kinases.

  • Critical Comparison:

    • Hit: 1,6-Naphthyridine-3,8-diamine derivative.[1][2][3][4][5][6]

    • Control: Staurosporine (Pan-kinase inhibitor).

  • Selectivity Score S(35): Calculate the percentage of kinases inhibited >65% at 1

    
    M.
    
    • Target: S(35) < 0.05 (inhibits <5% of kinome).

    • Failure Mode: If S(35) > 0.2, the 3,8-diamine core requires optimization of the C3-substituent to clash with non-target P-loops.

Phase 3: Cellular Target Engagement

Objective: Confirm the inhibitor enters the cell and engages the target (e.g., SYK or CDK).

Protocol: NanoBRET Target Engagement

  • Transfection: Transfect HEK293 cells with N-terminal NanoLuc-Kinase fusion plasmid.

  • Tracer Addition: Add cell-permeable fluorescent tracer.

  • Treatment: Treat with 1,6-naphthyridine-3,8-diamine (dose-response: 0.1 nM – 10

    
    M).
    
  • Measurement: Measure BRET ratio (Acceptor/Donor).

  • Validation: A decrease in BRET signal confirms the compound displaces the tracer inside the living cell.

Visualizations

Diagram 1: Kinase Selectivity Validation Workflow

This flowchart illustrates the critical decision gates for validating the scaffold.

ValidationWorkflow Start 1,6-Naphthyridine-3,8-diamine Scaffold Synthesis Step1 Thermal Shift Assay (TSA) (Binding Check) Start->Step1 Decision1 ΔTm > 4°C? Step1->Decision1 Step2 Biochemical IC50 (FRET/Luminescence) Decision1->Step2 Yes Fail Redesign C3/C8 Vectors Decision1->Fail No Step3 Kinome Profiling (Selectivity S(35)) Step2->Step3 Decision2 S(35) < 0.05? Step3->Decision2 Step4 NanoBRET (Cellular Engagement) Decision2->Step4 Yes (Selective) Decision2->Fail No (Promiscuous)

Caption: Decision-gated workflow for validating kinase inhibitor candidates. Failure at 'Selectivity' necessitates structural redesign.

Diagram 2: SYK Signaling Pathway (Target Context)

Given the prominence of 1,6-naphthyridines in SYK inhibition (see Reference 1), this diagram details the downstream effects of successful inhibition.

SYKPathway BCR BCR / FcR LYN LYN BCR->LYN Phosphorylation SYK SYK (Target) LYN->SYK Recruitment BLNK BLNK SYK->BLNK BTK BTK BLNK->BTK PLCg PLCγ2 BTK->PLCg Calcium Ca2+ Flux PLCg->Calcium NFkB NF-κB Activation PLCg->NFkB Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->SYK Blocks

Caption: Mechanism of action for SYK inhibition. The 1,6-naphthyridine scaffold blocks the phosphorylation cascade upstream of PLC


2.

Supporting Experimental Data (Representative)

The following data represents the expected performance of a validated 1,6-naphthyridine-3,8-diamine derivative compared to a standard 2,7-isomer (FGFR inhibitor) and a known SYK inhibitor.

AssayMetric3,8-Diamine Derivative (Target Profile)2,7-Diamine Isomer (Ref. 3)Fostamatinib (SYK Std)
Enzymatic IC

Potency< 10 nM (SYK/CDK)4 nM (FGFR1)28 nM (SYK)
Cellular EC

Efficacy< 100 nM15 nM (HUVEC)~200 nM
Selectivity S(10)0.02 (High)0.05 (Moderate)0.15 (Moderate)
Solubility LogS-3.5 (Good)-4.2 (Moderate)-3.8

Note: The 2,7-diamine data serves as a structural benchmark, demonstrating the high potency achievable with the 1,6-naphthyridine ring system.

References

  • Cywin, C. L., et al. "1,6-Naphthyridines useful as inhibitors of SYK kinase." U.S. Patent 7,678,911, 2010.

  • Luo, Z., et al. "Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Organic & Biomolecular Chemistry, 2019.

  • Thompson, A. M., et al. "3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase." Journal of Medicinal Chemistry, 2000.

  • Malojcic, G., et al. "Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases." PCT/US2020/053746, 2021.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Diamino-naphthyridines as Kinase Inhibitors

Introduction: The Versatility of the Naphthyridine Scaffold in Kinase Inhibition The naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Naphthyridine Scaffold in Kinase Inhibition

The naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged scaffold in medicinal chemistry.[1] Its rigid structure and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, make it an ideal starting point for the design of potent and selective enzyme inhibitors.[1][2] Among the various classes of enzymes targeted by naphthyridine derivatives, protein kinases have emerged as a particularly important family.[2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of different diamino-naphthyridine isomers, with a particular focus on their activity as kinase inhibitors. We will explore how the arrangement of the nitrogen atoms within the naphthyridine core and the positioning of the amino substituents influence inhibitory potency and selectivity. This analysis is supported by experimental data from the literature, and we will provide detailed protocols for key assays used to evaluate these compounds.

Comparative Structure-Activity Relationship (SAR) of Diamino-naphthyridine Isomers

The biological activity of naphthyridine derivatives is highly dependent on the isomeric form of the core and the substitution pattern.[1] There are six possible isomers of naphthyridine, each with a unique arrangement of the two nitrogen atoms.[1] The introduction of amino groups into the naphthyridine scaffold can significantly enhance their biological activity, particularly as kinase inhibitors.[4] These amino groups can act as crucial hydrogen bond donors and acceptors, facilitating strong interactions with the ATP-binding pocket of kinases.

1,6-Naphthyridine Derivatives: Targeting SYK and c-Met Kinases

The 1,6-naphthyridine scaffold has been extensively explored for the development of kinase inhibitors.[5] A key SAR finding for 5,7-disubstituted-1,6-naphthyridines is the importance of a 7-aryl group, with a preference for para-substitution, for potent inhibition of Spleen Tyrosine Kinase (SYK).[4] The addition of a 5-aminoalkylamino substituent further enhances the potency of these compounds.[4]

For instance, a comprehensive SAR study on 1H-imidazo[4,5-h][5][6]naphthyridin-2(3H)-ones as c-Met kinase inhibitors revealed several critical structural features for activity. These include an N-1 alkyl substituent with a terminal free amino group and a hydrophobic substituted benzyl group at the N-3 position. The tricyclic core itself was also found to be essential for maintaining effective c-Met inhibition.

1,8-Naphthyridine Derivatives: Broad Anticancer Activity

The 1,8-naphthyridine core is another prominent scaffold in the design of anticancer agents.[2] The broad-spectrum biological activities of 1,8-naphthyridine derivatives include anticancer, anti-inflammatory, and antimicrobial effects.[2]

A study on the cytotoxicity of various naphthyridine derivatives against several cancer cell lines highlighted the importance of specific substitutions on the 1,8-naphthyridine ring.[7] For example, 3D-QSAR contour maps suggested that a C-1 NH group, a C-4 carbonyl group, and a C-2 naphthyl ring were crucial for the cytotoxic effects in HeLa, HL-60, and PC-3 cancer cell lines.[7] This indicates that the presence and position of hydrogen bond donors and acceptors, as well as bulky hydrophobic groups, are key determinants of activity.

2,7-Naphthyridine Derivatives: Exploring Novel Chemical Space

Recent research has also focused on the synthesis and biological evaluation of 2,7-naphthyridine derivatives.[8] The synthesis of 1,3-diamino-2,7-naphthyridines has been achieved through a Smiles rearrangement, opening up new avenues for exploring the SAR of this particular isomer.[8] While detailed comparative SAR data for diamino-2,7-naphthyridines as kinase inhibitors is still emerging, the synthetic accessibility of these compounds makes them an interesting area for future investigation.

Quantitative Comparison of Diamino-naphthyridine Derivatives as Kinase Inhibitors

To facilitate a direct comparison of the inhibitory activities of different diamino-naphthyridine derivatives, the following table summarizes their IC50 values against various kinases and cancer cell lines.

Compound IDNaphthyridine CoreTarget Kinase/Cell LineIC50 (µM)Reference
Compound 16 NaphthyridineHL-60 (Leukemia)0.1[7]
HeLa (Cervical Cancer)0.7[7]
PC-3 (Prostate Cancer)5.1[7]
HSN608 AminonaphthyridineCCDC6-RET driven LC-2/ad~0.003[9]
Bisleuconothine A 1,7-NaphthyridineHT29 (Colon Cancer)1.09[10]
SW480 (Colon Cancer)2.74[10]
SW620 (Colon Cancer)3.05[10]
HCT116 (Colon Cancer)3.18[10]

Experimental Protocols

The following are detailed protocols for assays commonly used to evaluate the activity of diamino-naphthyridine derivatives.

Kinase Inhibition Assay (SYK Example)

This protocol describes a luminescent kinase assay to measure the activity of SYK kinase.[11][12]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection prep_reagents Prepare Kinase Buffer, ATP, Substrate, and SYK Enzyme Solutions add_enzyme Add 2 µL of SYK Enzyme prep_reagents->add_enzyme add_substrate_atp Add 2 µL of Substrate/ATP Mix prep_reagents->add_substrate_atp prep_compounds Serially Dilute Test Compounds in DMSO add_inhibitor Add 1 µL of Inhibitor or DMSO to 384-well Plate prep_compounds->add_inhibitor add_inhibitor->add_enzyme add_enzyme->add_substrate_atp incubate_reaction Incubate at Room Temperature for 60 minutes add_substrate_atp->incubate_reaction add_adp_glo Add 5 µL of ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp_glo Incubate at Room Temperature for 40 minutes add_adp_glo->incubate_adp_glo add_kinase_detection Add 10 µL of Kinase Detection Reagent incubate_adp_glo->add_kinase_detection incubate_detection Incubate at Room Temperature for 30 minutes add_kinase_detection->incubate_detection read_luminescence Record Luminescence incubate_detection->read_luminescence

Caption: Workflow for the SYK Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock.

    • Prepare the required concentrations of ATP and substrate (e.g., Poly(Glu, Tyr) 4:1) in 1x Kinase Buffer.

    • Dilute the SYK enzyme to the desired concentration in 1x Kinase Buffer.

    • Perform serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.[13]

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compounds or DMSO (for controls) to the wells of a 384-well plate.[11]

    • Add 2 µL of the diluted SYK enzyme solution to each well.[11]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[11]

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[11]

    • Incubate the plate at room temperature for 40 minutes.[11]

    • Convert the generated ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.[11]

    • Incubate the plate at room temperature for 30 minutes.[11]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.[11] The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.[14]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the diamino-naphthyridine compounds on cancer cell lines.[7]

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_incubation MTT Incubation cluster_formazan_solubilization Formazan Solubilization & Measurement seed_cells Seed Cells in a 96-well Plate and Incubate Overnight treat_cells Treat Cells with Diamino-naphthyridine Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent to Each Well treat_cells->add_mtt incubate_mtt Incubate for 2-4 Hours at 37°C add_mtt->incubate_mtt add_solvent Add Solubilization Solution (e.g., DMSO or SDS-HCl) incubate_mtt->add_solvent incubate_solvent Incubate in the Dark at Room Temperature add_solvent->incubate_solvent read_absorbance Measure Absorbance at ~570 nm incubate_solvent->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the diamino-naphthyridine compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells as a control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for 2-4 hours, with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways Modulated by Diamino-naphthyridines

Several diamino-naphthyridine derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Wnt Signaling Pathway:

Some naphthyridine alkaloids, such as Bisleuconothine A, have been shown to inhibit the Wnt signaling pathway, leading to cell cycle arrest at the G0/G1 phase in cancer cells.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Frizzled->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation APC APC Axin Axin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocation Degradation Degradation BetaCatenin->Degradation TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Naphthyridine Bisleuconothine A (Naphthyridine Alkaloid) Naphthyridine->Dsh Inhibition

Sources

Comparative

"head-to-head comparison of 1,6-naphthyridine and quinoline scaffolds"

Topic: Head-to-Head Comparison: 1,6-Naphthyridine vs. Quinoline Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers, Pharmacologists[1] Executive Summary: The Nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison: 1,6-Naphthyridine vs. Quinoline Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers, Pharmacologists[1]

Executive Summary: The Nitrogen Walk

In the optimization of heteroaromatic drug candidates, the transition from Quinoline to 1,6-Naphthyridine is a classic "scaffold hop" designed to alter physicochemical properties without disrupting the core binding vector.

While Quinoline remains a privileged scaffold due to its synthetic maturity and lipophilic binding efficiency, it often suffers from high logP and metabolic liabilities on the carbocyclic ring. 1,6-Naphthyridine , a diazanaphthalene bioisostere, offers a strategic solution: it lowers lipophilicity (logP), improves aqueous solubility, and provides an additional hydrogen bond acceptor (HBA).[1]

The Critical Trade-off: The shift to 1,6-naphthyridine frequently solves CYP450-mediated metabolic instability but introduces a new, often overlooked liability: Aldehyde Oxidase (AO) susceptibility .[1] This guide details the structural, synthetic, and biological nuances of this transition.[1][2]

Physicochemical & Structural Analysis

The introduction of the second nitrogen atom at position 6 fundamentally alters the electronic landscape of the scaffold.

Table 1: Head-to-Head Property Comparison
FeatureQuinoline1,6-NaphthyridineImpact on Drug Design
Structure Benzene fused to PyridinePyridine fused to PyridineBioisosteric replacement.
cLogP ~2.6 – 2.7~1.6 – 1.81,6-Naphthyridine significantly lowers lipophilicity, improving solubility.[1]
H-Bond Acceptors 1 (N1)2 (N1, N6)N6 provides a new vector for solvent interaction or active site binding.[1]
Basicity (pKa) ~4.9 (N1)~3.8 (N6 dominant)The inductive effect of the second nitrogen lowers the pKa of both centers compared to parent quinoline/isoquinoline.[1]
Dipole Moment 2.19 D3.85 DHigher polarity aids in solvation but may reduce passive permeability if not balanced.
Aromatic Character HighModerateReduced electron density on the rings makes 1,6-naphthyridine less prone to electrophilic attack but more prone to nucleophilic attack.
Structural Logic Diagram

The following diagram visualizes the "Scaffold Hop" logic, highlighting the vector changes and electronic shifts.

ScaffoldComparison Quinoline QUINOLINE (Lipophilic, CYP Prone) Naphthyridine 1,6-NAPHTHYRIDINE (Polar, AO Prone) Quinoline->Naphthyridine Nitrogen Walk (Scaffold Hop) Lipophilicity High LogP (Permeability Risk) Quinoline->Lipophilicity Intrinsic Property Solubility Improved Solubility (+1 HBA) Naphthyridine->Solubility Effect Metabolism Metabolic Switch (CYP -> AO) Naphthyridine->Metabolism Major Liability Lipophilicity->Solubility Inverse Relation

Figure 1: The structural transition from Quinoline to 1,6-Naphthyridine involves a trade-off between lipophilicity and metabolic susceptibility pathways.[1]

Metabolic Stability: The "Hidden" Liability

This is the most critical section for the medicinal chemist. Replacing the carbon at position 6 with nitrogen reduces the electron density of the ring system.

The CYP vs. AO Switch
  • Quinoline (CYP450): The electron-rich carbocycle (positions 5, 6, 7,[1] 8) is a "soft spot" for CYP-mediated oxidation (epoxidation/hydroxylation).[1]

  • 1,6-Naphthyridine (Aldehyde Oxidase): The electron-deficient nature of the diazanaphthalene system activates the carbon adjacent to the nitrogen (C2, C5, or C7) for nucleophilic attack by the molybdenum cofactor of Aldehyde Oxidase (AO).[1]

Experimental Insight: Standard liver microsome assays (which rely on NADPH) often miss AO metabolism because AO functions independently of NADPH (using water as the oxygen source).[1]

  • Protocol Recommendation: Always screen 1,6-naphthyridine derivatives in cytosol (where AO resides) in addition to microsomes.[1]

Mitigation Strategy

To block AO metabolism in 1,6-naphthyridines, introduce steric bulk or electron-donating groups (e.g., -NH2, -OMe) at the sensitive C2 or C5 positions.[1]

MetabolicPathways Q_Core Quinoline Scaffold CYP CYP450 (Microsomes) Oxidative Attack Q_Core->CYP Primary Clearance N_Core 1,6-Naphthyridine Scaffold AO Aldehyde Oxidase (Cytosol) Nucleophilic Attack N_Core->AO Major Liability Q_Site Carbocycle Oxidation (C5, C6, C8) CYP->Q_Site N_Site Electron Deficient Carbons (C2, C5, C7) AO->N_Site Block Mitigation: Add Amino/Alkyl Group at C2/C5 N_Site->Block

Figure 2: Metabolic divergence. Quinolines are cleared via oxidative CYP pathways, whereas 1,6-naphthyridines are highly susceptible to cytosolic Aldehyde Oxidase.[1]

Experimental Case Studies

Case Study A: CDK8/19 Inhibitors (Scaffold Hopping)
  • Challenge: An isoquinoline-based CDK8 inhibitor showed potent binding but poor metabolic stability due to oxidation on the carbocycle.

  • Solution: Scaffold hopping to 1,6-naphthyridine.

  • Outcome: The 1,6-naphthyridine analog maintained potency (IC50 < 10 nM) and improved solubility.[1][3] However, it exhibited rapid clearance in humans due to AO metabolism.[1]

  • Fix: Introduction of an amino group at C5 blocked the AO attack site, stabilizing the molecule while retaining kinase affinity [1].

Case Study B: c-Met Kinase Inhibitors
  • Challenge: Improving the selectivity of quinoline-based Type II inhibitors (e.g., Cabozantinib analogs).

  • Solution: Utilization of a 1,6-naphthyridinone scaffold.[1][2][3][4][5][6]

  • Outcome: The 1,6-naphthyridine derivative (Compound 20j) showed superior selectivity and in vivo antitumor efficacy (TGI 131%) compared to the quinoline parent, likely due to the distinct H-bond network formed by the naphthyridine core in the ATP binding pocket [2].

Synthetic Methodologies

While Quinoline synthesis is ubiquitous (Skraup, Friedländer), 1,6-Naphthyridine synthesis requires specific precursors, often starting from pyridine rather than benzene.[1]

Comparative Synthetic Routes
ScaffoldPrimary PrecursorKey ReactionComplexity
Quinoline Aniline + Glycerol/EnoneSkraup / Doebner-MillerLow (One-pot options)
1,6-Naphthyridine 4-Aminopyridine + GlycerolModified Skraup (Sulkowitch)Medium (Harsh conditions)
1,6-Naphthyridine 4-AminonicotinaldehydeCondensation w/ active methylenesLow (Mild, high yield)
Protocol: Synthesis of 1,6-Naphthyridine via Modified Skraup

Note: This reaction can be violent.[1][7] Use appropriate safety shielding.

  • Reagents: Mix 4-aminopyridine (1 eq), glycerol (3.5 eq), nitrobenzene (oxidant, 1.5 eq), and sulfuric acid (catalyst).

  • Reaction: Heat the mixture to 140°C. The reaction is exothermic; control heating carefully.

  • Cyclization: Reflux for 4 hours.

  • Workup: Basify with NaOH, steam distill to remove nitrobenzene, and extract the residue with chloroform.

  • Purification: Recrystallize from ether/petroleum ether.

  • Yield: Typically 30-45% (lower than quinoline due to pyridine deactivation).[1]

References

  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. Journal of Medicinal Chemistry. (2016).[1][5]

  • Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry. (2020).[3]

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors. European Journal of Medicinal Chemistry. (2024).

  • A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. ACS Medicinal Chemistry Letters. (2014).

  • 1,6-Naphthyridine. ACS Reagent Chemicals. (2021).[1]

Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action of 1,6-Naphthyridine-3,8-diamine

For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic candidate is one of rigorous scientific scrutiny. This guide provides an in-depth, experience-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic candidate is one of rigorous scientific scrutiny. This guide provides an in-depth, experience-driven framework for validating the mechanism of action (MoA) of a promising, yet uncharacterized molecule: 1,6-Naphthyridine-3,8-diamine.

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and cardiovascular effects.[4][5] A significant portion of these activities stem from the inhibition of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), c-Met, and Cyclin-Dependent Kinase 5 (CDK5).[6][7][8][9][10][11][12][13][14][15][16] However, it is crucial to note that the biological target is heavily influenced by the substitution pattern on the naphthyridine core, with some derivatives acting on non-kinase targets like the Angiotensin II receptor.[1]

Given the prevalence of kinase inhibition within this chemical class, a primary hypothesis for the MoA of 1,6-Naphthyridine-3,8-diamine is the modulation of a protein kinase. This guide will therefore focus on a systematic approach to first, test this primary hypothesis, and second, explore potential alternative mechanisms, ensuring a comprehensive and unbiased validation process.

Part 1: Foundational Strategy: Is it a Kinase Inhibitor?

The initial and most critical step is to determine if 1,6-Naphthyridine-3,8-diamine interacts with and inhibits the activity of protein kinases. A tiered approach, starting with broad screening and progressing to specific target validation, is recommended.

Initial Broad-Spectrum Kinase Panel Screening

A broad-spectrum kinase panel is an efficient first-pass experiment to identify potential kinase targets. This involves screening the compound against a large number of purified kinases at a fixed concentration (e.g., 1 or 10 µM).

Causality of Experimental Choice: This initial screen provides a wide, yet semi-quantitative, view of the compound's selectivity. A highly promiscuous compound that inhibits many kinases may raise red flags for off-target effects, while a compound with a more focused inhibition profile provides a clearer path for further investigation.

Data Presentation: Representative Kinase Panel Data

Kinase FamilyTarget Kinase% Inhibition at 1 µM 1,6-Naphthyridine-3,8-diamine
Tyrosine KinaseFGFR185%
Tyrosine KinaseFGFR478%
Tyrosine Kinasec-Met65%
Ser/Thr KinaseCDK515%
Ser/Thr KinasePKA<5%
.........

This is a representative table; actual results will vary.

IC50 Determination for Top Hits

Following the initial screen, the next logical step is to determine the half-maximal inhibitory concentration (IC50) for the most promising kinase targets. This involves a dose-response experiment using a range of compound concentrations.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for FGFR1)

  • Reagents and Materials:

    • Recombinant human FGFR1 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine triphosphate)

    • 1,6-Naphthyridine-3,8-diamine (solubilized in DMSO)

    • Kinase assay buffer (e.g., containing MgCl2, MnCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of 1,6-Naphthyridine-3,8-diamine in DMSO, followed by dilution in kinase assay buffer.

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of a mixture of the FGFR1 enzyme and substrate to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trustworthiness of the Protocol: This protocol is a self-validating system when appropriate controls are included:

  • No-enzyme control: To determine background signal.

  • No-compound (vehicle) control: Represents 0% inhibition.

  • Positive control inhibitor: A known inhibitor of the target kinase to ensure the assay is performing correctly.

Data Presentation: Comparative IC50 Values

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
1,6-Naphthyridine-3,8-diamineFGFR150PD17307425
1,6-Naphthyridine-3,8-diamineFGFR4120BLU99313
1,6-Naphthyridine-3,8-diaminec-Met350Crizotinib5

This is a representative table; actual results will vary. Reference compound data should be sourced from published literature.

Part 2: Deepening the Mechanistic Insight

Once a primary kinase target is identified, the next phase is to understand how the compound interacts with its target. This involves cellular target engagement and mechanism of action studies.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

A critical step is to confirm that the compound binds to its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Workflow: CETSA®

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Cells expressing target kinase B Treat cells with 1,6-Naphthyridine-3,8-diamine or vehicle (DMSO) A->B Incubate C Heat cell lysates to a range of temperatures B->C Lyse and heat D Separate soluble and precipitated proteins C->D Centrifuge E Quantify soluble target protein (e.g., Western Blot, ELISA) D->E Analyze supernatant F Generate melt curves and determine thermal shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Interpretation: A shift in the melting curve to a higher temperature in the presence of 1,6-Naphthyridine-3,8-diamine provides strong evidence of target engagement in the cellular environment.

Mechanism of Action: ATP-Competition Assays

To further characterize the inhibitory mechanism, it is essential to determine if the compound competes with ATP for binding to the kinase's active site.

Experimental Protocol: ATP-Competition Assay

This assay is similar to the IC50 determination, with a key modification: the IC50 is determined at multiple, fixed concentrations of ATP (e.g., Km, 10x Km, and 100x Km).

Data Interpretation Logic

ATP_Competition_Logic Start Perform IC50 determination at varying ATP concentrations Decision Does IC50 increase with increasing [ATP]? Start->Decision ATP_Competitive ATP-Competitive Inhibitor Decision->ATP_Competitive Yes Non_Competitive Non-ATP-Competitive or Uncompetitive Inhibitor Decision->Non_Competitive No

Caption: Logic for interpreting ATP-competition assay results.

Causality of Experimental Choice: Understanding the binding mode is critical for lead optimization. An ATP-competitive inhibitor directly blocks the enzyme's catalytic activity, a common and often desirable MoA for kinase inhibitors.

Part 3: Comparative Analysis with Alternative Mechanisms

A thorough validation process must consider that 1,6-Naphthyridine-3,8-diamine may not be a kinase inhibitor. The 1,6-naphthyridine scaffold is also found in compounds with other MoAs. Therefore, it is prudent to perform counter-screening against other common targets for this scaffold.

Counter-Screening Against a Panel of G-Protein Coupled Receptors (GPCRs)

Given that some 1,6-naphthyridine derivatives act as angiotensin II receptor antagonists, a GPCR panel screen is a logical next step.

Data Presentation: Representative GPCR Panel Data

Receptor FamilyTarget Receptor% Inhibition at 10 µM 1,6-Naphthyridine-3,8-diamine
AngiotensinAT1 Receptor<5%
AngiotensinAT2 Receptor<5%
AdrenergicAlpha-1A<5%
AdrenergicBeta-2<5%
.........

This is a representative table; actual results will vary. A lack of significant activity in this panel would strengthen the kinase inhibitor hypothesis.

Comparison with Known 1,6-Naphthyridine-Based Drugs

Comparing the in vitro and cellular activity of 1,6-Naphthyridine-3,8-diamine with well-characterized 1,6-naphthyridine derivatives provides valuable context.

Data Presentation: Comparative Profile of 1,6-Naphthyridine Derivatives

CompoundPrimary MechanismKey Target(s)IC50 (nM)Cellular Potency (EC50, nM)
1,6-Naphthyridine-3,8-diamine Hypothesized: Kinase Inhibitor FGFR1 50 To be determined
RipretinibKinase InhibitorKIT, PDGFRα1.5 (KIT)14 (GIST-T1 cells)
AaptamineAnticancer (Multiple)Topoisomerase I/II, Proteasome>10,000~10,000 (HeLa cells)
A 1,6-naphthyridinone derivativeAngiotensin II Receptor AntagonistAT1 Receptor~20~30 (functional assay)

This is a representative table compiled from various literature sources. Actual values should be cited from specific studies.

Conclusion

Validating the mechanism of action of a novel compound like 1,6-Naphthyridine-3,8-diamine requires a systematic, evidence-based approach. By starting with a broad hypothesis based on its chemical scaffold and progressively refining this through targeted in vitro and cellular assays, researchers can build a robust data package that supports a specific MoA. The inclusion of counter-screens against plausible alternative mechanisms is a hallmark of rigorous drug discovery and is essential for building confidence in a lead candidate. This guide provides a logical and experimentally sound framework to navigate this critical phase of drug development.

References

  • Synthesis, Reactions, and Biological Activity of Benzo[h][17][18]naphthyridine Derivatives. Molecules. Available at: [Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 1,6-Naphthyridine. American Chemical Society. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. Molecules. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • c-Met inhibitor. Wikipedia. Available at: [Link]

  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][17][18]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace. Available at: [Link]

  • Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and Related 2-Urea Derivatives Are Potent and Selective Inhibitors of the FGF Receptor-1 Tyrosine Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity of 1,6-Naphthyridine-3,8-diamine-Based Kinase Inhibitors

In the landscape of kinase inhibitor discovery, the 1,6-naphthyridine scaffold has emerged as a privileged structure, giving rise to a multitude of potent drug candidates. The 1,6-naphthyridine motif is a versatile frame...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the 1,6-naphthyridine scaffold has emerged as a privileged structure, giving rise to a multitude of potent drug candidates. The 1,6-naphthyridine motif is a versatile framework in medicinal chemistry, leading to the development of inhibitors for a range of kinases by strategic substitution.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of three prominent kinase inhibitors that, while not all strictly 1,6-naphthyridine-3,8-diamines, share related structural features and highlight the broader chemical space. We will dissect the selectivity of CX-4945 (Silmitasertib), CCT251545, and AZD5363, providing a critical examination of their on- and off-target activities. Understanding these cross-reactivity profiles is paramount for researchers and drug developers to anticipate potential therapeutic benefits and adverse effects.

This guide is structured to provide not only a comparative analysis of inhibitor selectivity but also a detailed exposition of the state-of-the-art methodologies used to generate these crucial datasets. By understanding the "how," researchers can better interpret the "what" and apply these insights to their own drug discovery programs.

The Inhibitors in Focus: A Snapshot

InhibitorPrimary Target(s)Therapeutic Area of InterestCore Scaffold
CX-4945 (Silmitasertib) Casein Kinase 2 (CK2)OncologyBenzo[c][3][4]naphthyridine
CCT251545 Cyclin-Dependent Kinases 8 & 19 (CDK8/19)Oncology (WNT signaling)2,8-disubstituted-1,6-naphthyridine
AZD5363 (Capivasertib) AKT1, AKT2, AKT3Oncology (PI3K/AKT pathway)Pyrrolopyrimidine

While AZD5363 is based on a pyrrolopyrimidine core, its inclusion provides a valuable counterpoint to the naphthyridine-based inhibitors, illustrating how different scaffolds can achieve potent kinase inhibition and highlighting the universal importance of comprehensive selectivity profiling.

Comparative Cross-Reactivity Analysis

The therapeutic utility of a kinase inhibitor is intrinsically linked to its selectivity. Unintended inhibition of off-target kinases can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Here, we compare the selectivity profiles of our three focus inhibitors, drawing upon publicly available KINOMEscan data and other profiling studies.

CX-4945 (Silmitasertib): A Potent CK2 Inhibitor with Notable Off-Targets

CX-4945 is a potent, orally bioavailable inhibitor of CK2 with a Ki of 0.38 nM.[5] It is considered a selective inhibitor; however, comprehensive kinome profiling reveals significant off-target activity.[6] At a concentration of 500 nM, CX-4945 was found to inhibit 49 out of 235 kinases by more than 50%, with 10 of those being inhibited by over 90%.[3]

Key Off-Targets of CX-4945:

Off-Target KinaseIC50 (nM)Kinase FamilyPotential Implication
CLK182.3CMGCRegulation of splicing
CLK23.8CMGCRegulation of splicing
CLK390CMGCRegulation of splicing
GSK3β190CMGCMultiple cellular processes
DYRK1ASignificant affinityCMGCNeuronal development, Alzheimer's
PIM146CAMKCell survival and proliferation
HIPK245CMGCApoptosis and development

Data compiled from multiple sources.[3][5][7]

The inhibition of kinases from the CMGC family, particularly the CLK and DYRK subfamilies, is a notable feature of CX-4945's cross-reactivity profile. This suggests that while selective, its cellular effects may not be solely attributable to CK2 inhibition.

CCT251545: A Highly Selective Probe for CDK8/19

CCT251545 was developed as a potent and selective chemical probe for CDK8 and CDK19, key regulators of transcription.[4] It exhibits remarkable selectivity, with a greater than 100-fold margin over a panel of 291 other kinases.[4]

Selectivity Profile of CCT251545:

Target KinaseIC50 (nM)Off-Target KinaseIC50 (nM)
CDK86GSK3α462
CDK196GSK3β690
PRKCQ122

Data from The Chemical Probes Portal.[8]

The high selectivity of CCT251545 makes it an excellent tool for dissecting the specific roles of CDK8 and CDK19 in cellular processes, with a lower likelihood of confounding off-target effects compared to more promiscuous inhibitors.

AZD5363 (Capivasertib): A Pan-AKT Inhibitor with Defined Cross-Reactivity

AZD5363 is a potent, orally active pan-AKT inhibitor with IC50 values in the low nanomolar range for all three AKT isoforms.[9][10] While designed to target the AKT pathway, it also demonstrates activity against other kinases.

Key On- and Off-Targets of AZD5363:

Target KinaseIC50 (nM)
AKT13
AKT27
AKT37
P70S6K6
PKA7
ROCK1470
ROCK260

Data from MedchemExpress.[9]

The inhibition of other AGC family kinases like P70S6K and PKA is a key aspect of AZD5363's profile. Understanding these additional activities is crucial when interpreting data from cellular studies using this inhibitor.

Methodologies for Assessing Cross-Reactivity

The generation of reliable cross-reactivity data hinges on robust and well-validated experimental methodologies. Two of the most powerful and widely used techniques in the field are KINOMEscan and the Cellular Thermal Shift Assay (CETSA).

KINOMEscan: A High-Throughput In Vitro Binding Assay

The KINOMEscan platform is a competition-based binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.[2][11]

KINOMEscan_Workflow cluster_Reaction Competitive Binding cluster_Separation Separation & Wash cluster_Quantification Quantification DNATaggedKinase DNA-Tagged Kinase BindingReaction Incubate Components DNATaggedKinase->BindingReaction ImmobilizedLigand Immobilized Ligand (on solid support) ImmobilizedLigand->BindingReaction TestCompound Test Compound TestCompound->BindingReaction Wash Wash to Remove Unbound Components BindingReaction->Wash qPCR Quantify Bound Kinase via qPCR of DNA Tag Wash->qPCR

KINOMEscan Experimental Workflow.

Step-by-Step KINOMEscan Protocol:

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed ligand to create the affinity resin. The beads are then washed to remove any unbound ligand.

  • Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (at various concentrations) are combined in a multi-well plate. The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution and Quantification: The bound kinase is eluted from the beads, and the amount of the DNA tag is quantified using quantitative PCR (qPCR). The amount of kinase bound to the resin is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be calculated from dose-response curves.

The causality behind this experimental design lies in the principle of competitive binding. A potent inhibitor will effectively compete with the immobilized ligand for the kinase's active site, resulting in a lower amount of kinase captured on the beads and thus a lower qPCR signal.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Cellular Context

CETSA is a powerful technique for verifying target engagement in a more physiologically relevant environment – within intact cells or cell lysates.[12] The principle is based on the ligand-induced thermal stabilization of the target protein.[12]

CETSA_Workflow Start Treat Cells with Inhibitor or Vehicle Heat Heat Shock at a Range of Temperatures Start->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble Fraction (Centrifugation) Lyse->Separate Detect Detect Soluble Target Protein (e.g., Western Blot) Separate->Detect Analyze Generate Melt Curve & Determine Thermal Shift Detect->Analyze

CETSA Experimental Workflow.

Step-by-Step CETSA Protocol (Western Blot Detection):

  • Cell Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes). A thermal cycler is typically used for precise temperature control.

  • Cell Lysis: Lyse the cells to release the intracellular proteins. This can be achieved through freeze-thaw cycles or the addition of a mild lysis buffer.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the target protein. A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then used for visualization.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the relative amount of soluble protein as a function of temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

The rationale for this protocol is that the binding of a ligand to its target protein increases the protein's conformational stability, making it more resistant to heat-induced denaturation. This increased stability results in more of the target protein remaining in the soluble fraction at higher temperatures.

Conclusion: Navigating the Kinome with Precision

The 1,6-naphthyridine scaffold and its related structures have proven to be a fertile ground for the discovery of potent kinase inhibitors. However, as this guide illustrates, potent inhibition of the primary target is only part of the story. A thorough understanding of an inhibitor's cross-reactivity profile is essential for its successful development as a therapeutic agent or its effective use as a chemical probe.

CX-4945, while a potent CK2 inhibitor, demonstrates significant off-target activity that must be considered when interpreting experimental results. In contrast, CCT251545 stands out as a highly selective tool for studying CDK8/19. AZD5363, a pan-AKT inhibitor, also has a defined set of off-targets that are important to acknowledge.

The methodologies of KINOMEscan and CETSA provide the means to generate the critical data needed to build these selectivity profiles. By employing these techniques, researchers can navigate the complex landscape of the human kinome with greater precision, ultimately leading to the development of safer and more effective kinase-targeted therapies.

References

  • Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC. [Link]

  • Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed. [Link]

  • Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed. [Link]

  • Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • APPLICATION NUMBER: - 218197Orig1s000 OTHER REVIEW(S) - accessdata.fda.gov. [Link]

  • CCT251545 - the Chemical Probes Portal. [Link]

  • CX-4945 - the Chemical Probes Portal. [Link]

  • Kinase Profiling Inhibitor Database. [Link]

  • Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC - PubMed Central. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed. [Link]

  • IC 50 values of AZD5363 against enzyme and cellular endpoints - ResearchGate. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. [Link]

  • KINOMEscan® Kinase Profiling Platform. [Link]

  • KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms - Oxford Academic. [Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. [Link]

  • AZD5363 - AstraZeneca Open Innovation. [Link]

  • A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. [Link]

  • Cellular thermal shift assay (CETSA) - Bio-protocol. [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. [Link]

  • IC50 values of CDK5 inhibitors. | Download Scientific Diagram - ResearchGate. [Link]

  • Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed. [Link]

  • Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PubMed Central. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. [Link]

  • Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors - PMC. [Link]

  • 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed. [Link]

  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed. [Link]

  • PKIDB - Database Commons. [Link]

  • KINOMEscan Technology - Eurofins Discovery. [Link]

  • A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. [Link]

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors - bioRxiv. [Link]

  • ChEMBL - EMBL-EBI. [Link]

  • 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to Catalyst Performance in 1,6-Naphthyridine Synthesis

Introduction: The Enduring Significance of the 1,6-Naphthyridine Scaffold The 1,6-naphthyridine core is a privileged heterocyclic structure, forming the backbone of numerous compounds with significant pharmacological pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic structure, forming the backbone of numerous compounds with significant pharmacological properties.[1][2] These nitrogen-containing fused rings are cornerstones in medicinal chemistry, appearing in molecules with applications as anticancer, antiviral, and analgesic agents.[1] Given their importance, the development of efficient, high-yielding, and versatile synthetic methodologies is a critical objective for researchers in drug discovery and organic synthesis.

This guide provides an in-depth comparison of the performance of various catalytic systems for the synthesis of the 1,6-naphthyridine scaffold. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare performance with objective data, and provide detailed, field-tested methodologies. Our focus is on providing actionable insights for researchers, scientists, and drug development professionals to select the optimal catalytic strategy for their specific synthetic challenges.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the 1,6-naphthyridine ring system is typically achieved through the formation of the second pyridine ring onto a pre-existing pyridine or pyridone precursor.[3][4][5] The choice of catalyst is paramount and dictates the reaction mechanism, efficiency, and substrate scope. The most prevalent modern strategies rely on transition-metal catalysis (primarily palladium), strong Brønsted acids, and innovative heterogeneous nanocatalysts. Classical methods like the Friedländer annulation serve as a benchmark for these newer approaches.

cluster_0 General Synthetic Workflow A Precursor Selection (e.g., Aminopyridine derivative) B Catalyst & Reagent Screening A->B C Reaction Optimization (Solvent, Temp., Time) B->C D Catalytic Annulation/ Cyclization Reaction C->D E Product Isolation & Purification D->E F Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for the catalytic synthesis of 1,6-naphthyridines.

Palladium Catalysis: The Gold Standard for Versatility and Efficiency

Palladium catalysts are arguably the most powerful tools for constructing substituted 1,6-naphthyridines, offering high efficiency and broad functional group tolerance. These methods often involve the formation of key C-C or C-N bonds to close the second ring.

Mechanism of Action: Intramolecular Heck Cyclization

A prominent palladium-catalyzed strategy involves a sequential, one-pot reaction beginning with the reductive amination of a 2-chloro-3-formylquinoline, followed by N-allylation and a final intramolecular Heck-type 6-exo-trig cyclization.[1] This approach is elegant as it builds complexity rapidly from readily available starting materials.

The key cyclization step proceeds via the classic Heck catalytic cycle. The active Pd(0) species undergoes oxidative addition into the aryl-chloride bond. This is followed by migratory insertion of the tethered alkene into the Pd-Aryl bond. A subsequent β-hydride elimination regenerates the double bond within the newly formed ring and the Pd(0) catalyst, closing the catalytic loop.

cluster_PdCycle Intramolecular Heck Cyclization: Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Aryl-Pd(II)-Cl OxAdd->PdII MigIns Migratory Insertion PdII->MigIns CyclizedPd Cyclized Alkyl-Pd(II) MigIns->CyclizedPd BetaElim β-Hydride Elimination CyclizedPd->BetaElim Product 1,6-Naphthyridine Product BetaElim->Product Releases HPdCl H-Pd(II)-Cl BetaElim->HPdCl ReductElim Reductive Elimination (Base) ReductElim->Pd0 Regenerates HPdCl->ReductElim Substrate N-allyl-2-aminoquinoline Substrate Substrate->OxAdd

Caption: Catalytic cycle for the intramolecular Heck cyclization to form a 1,6-naphthyridine.

Performance & Causality

Recent work has demonstrated the power of palladium catalysis in one-pot, multi-step sequences to generate diverse libraries of substituted 1,6-naphthyridines.[6] For instance, 1,6-naphthyridine-5,7-diones can be converted into highly reactive, bench-stable 5,7-ditriflate intermediates.[6] These intermediates are exceptionally versatile platforms for diversification.

The choice of palladium catalyst and ligands is critical. For Suzuki couplings, catalysts like XPhos Pd G4 are effective, while Buchwald-Hartwig aminations may require different systems like tBuXPhos Pd G3 to achieve high yields.[6] This ligand-dependency stems from the need to balance the rates of oxidative addition and reductive elimination for different coupling partners. The one-pot procedure, involving an initial SNAr reaction followed by a subsequent Pd-catalyzed coupling, provides rapid access to diverse chemical space.[6]

Brønsted Acid Catalysis: The Power of Protonation

Strong Brønsted acids like trifluoromethanesulfonic acid (CF₃SO₃H) and sulfuric acid (H₂SO₄) provide a straightforward and metal-free route to fused polycyclic 1,6-naphthyridin-4-amines.[7] This method relies on a Friedel-Crafts-type intramolecular cycloaromatisation.

Mechanism of Action: Friedel-Crafts Cycloaromatisation

The reaction proceeds via protonation of the cyano group on a 4-(arylamino)nicotinonitrile precursor. This activation enhances the electrophilicity of the nitrile carbon, which then undergoes intramolecular electrophilic attack on the adjacent electron-rich aryl ring. Subsequent aromatization via loss of a proton and tautomerization yields the final amine product. The acid acts as a true catalyst, being regenerated in the final step.

cluster_FC Acid-Catalyzed Friedel-Crafts Cyclization Start 4-(Arylamino)nicotinonitrile Protonation Nitrile Protonation (with H+) Start->Protonation Carbocation Activated Nitrilium Intermediate Protonation->Carbocation Attack Intramolecular Electrophilic Attack Carbocation->Attack Cyclized Cyclized Intermediate (non-aromatic) Attack->Cyclized Deprotonation Deprotonation & Aromatization Cyclized->Deprotonation Product Fused 1,6-Naphthyridin-4-amine Deprotonation->Product

Caption: Mechanism of Brønsted acid-catalyzed Friedel-Crafts cyclization.

Performance & Causality

This method is notable for its operational simplicity, mild reaction conditions (often room temperature), and high yields, frequently exceeding 80-90%.[7] The choice of acid is important; while both CF₃SO₃H and H₂SO₄ are effective, CF₃SO₃H in dichloromethane (DCM) often provides excellent, homogenous reaction conditions.[7] The use of pure H₂SO₄ can lead to biphasic systems, which may present challenges for temperature control on a larger scale.[7] The protocol is robust and has been successfully performed on a gram scale, demonstrating its practical utility.[7]

Heterogeneous Nanocatalysis: A Nod to Green Chemistry

In the drive for more sustainable synthetic methods, heterogeneous catalysts that can be easily recovered and reused are highly desirable. A magnetic nanocatalyst, SiO₂/Fe₃O₄@MWCNTs (silica-coated iron oxide nanoparticles on multi-walled carbon nanotubes), has been developed for the one-pot, multicomponent synthesis of substituted 1,6-naphthyridines.[8]

Performance & Causality

This catalyst enables a pseudo-four-component reaction to proceed with good efficiency (e.g., 78% yield for a model reaction) under relatively mild conditions.[8] The key advantage is its reusability; the magnetic core allows for simple recovery using an external magnet, and it can be reused for at least five cycles without a significant drop in catalytic activity.[2] The high surface area of the carbon nanotubes and the Lewis acidic nature of the iron and silicon oxides likely contribute to its catalytic efficacy, facilitating the condensation and cyclization steps. This approach aligns with the principles of green chemistry by minimizing catalyst waste.

Performance Comparison at a Glance

Catalyst TypeRepresentative Catalyst(s)Key Reaction TypeTypical YieldsReaction TimeKey AdvantagesKey Disadvantages
Palladium Pd(0)/Pd(II) complexes (e.g., XPhos Pd G4)Heck Cyclization, Cross-Coupling70-98%1-24 hExcellent scope, high functional group tolerance, versatile for diversification.[6]Cost of catalyst/ligands, potential for heavy metal contamination, requires inert atmosphere.
Brønsted Acid CF₃SO₃H, H₂SO₄Friedel-Crafts Cycloaromatisation80-97%0.5-2 hMetal-free, simple, fast, mild conditions, high yields, scalable.[7]Limited to specific precursors, requires strongly acidic conditions, narrower substrate scope.
Heterogeneous SiO₂/Fe₃O₄@MWCNTsMulticomponent Condensation~78%3-4 hReusable, environmentally friendly ("green"), simple workup.[2][8]Lower yields compared to homogeneous catalysts, catalyst synthesis required.
Catalyst-Free None (in aqueous medium)Pseudo-five-component reactionGood-Excellent2-3 hAvoids catalyst cost and toxicity, uses eco-friendly solvent (water).[9]Limited to specific multicomponent reactions, may not be broadly applicable.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed One-Pot Difunctionalization of a 1,6-Naphthyridine Ditriflate[6]

This protocol is a representative example based on the diversification of 5,7-ditriflate intermediates.

  • Step A: C5-Triflate Substitution (SNAr)

    • To a solution of the 8-substituted-1,6-naphthyridine-5,7-ditriflate (1.0 equiv) in an appropriate solvent (e.g., THF or MeCN) at room temperature, add the desired amine nucleophile (1.1 equiv).

    • Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC or LC-MS.

  • Step B: C7-Triflate Cross-Coupling (e.g., Suzuki Coupling)

    • To the reaction mixture from Step A, add the boronic acid or pinacol ester (1.5 equiv), a palladium catalyst (e.g., XPhos Pd G4, 5 mol%), and a base (e.g., Cs₂CO₃, 3.0 equiv).

    • If necessary, add a co-solvent (e.g., water for Suzuki couplings).

    • Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

    • Heat the mixture to the required temperature (e.g., 100 °C) and stir until the reaction is complete (typically 12-24 hours).

  • Workup and Purification

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Brønsted Acid-Catalyzed Friedel-Crafts Cyclization[7]
  • Reaction Setup

    • Dissolve the 4-(arylamino)nicotinonitrile substrate (1.0 equiv) in dichloromethane (CH₂Cl₂).

    • Cool the solution in an ice bath (0 °C).

  • Acid Addition

    • Slowly add trifluoromethanesulfonic acid (CF₃SO₃H, 10 equiv) to the stirred solution.

  • Reaction

    • Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. The reaction should be monitored by TLC.

  • Workup and Purification

    • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Conclusion and Future Outlook

The synthesis of the 1,6-naphthyridine scaffold is a mature field with a diverse array of catalytic tools at the chemist's disposal.

  • Palladium catalysis remains the preeminent choice for constructing highly decorated and diverse libraries of 1,6-naphthyridines, offering unparalleled scope and versatility, as exemplified by the powerful ditriflate diversification strategy.[6]

  • Brønsted acid catalysis provides an extremely efficient, rapid, and scalable metal-free alternative for specific fused amine architectures.[7]

  • Heterogeneous nanocatalysts represent a promising green alternative, particularly for multicomponent reactions where catalyst reusability is a primary concern.[8]

The choice of catalyst is not arbitrary; it is a strategic decision based on the desired substitution pattern, required scale, cost considerations, and environmental impact. Future research will likely focus on expanding the scope of green catalysts, developing novel C-H activation strategies to minimize the use of pre-functionalized starting materials, and employing photocatalytic methods to access new reaction pathways under even milder conditions.

References

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect. Available from: [Link]

  • Kumar, A., & Siddiqui, H. (2019). Palladium (Pd)-catalyzed one-pot stepwise synthesis of sulfur-/nitrogen-substituted benzo[b][1][3]-naphthyridines. ResearchGate. Available from: [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. ACS. Available from: [Link]

  • (N/A). (N/A). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. ResearchGate. Available from: [Link]

  • (N/A). (N/A). Synthesis of 1,6-naphthyridine analogues BAY-298 and BAY-899. ResearchGate. Available from: [Link]

  • Ocaña, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • (N/A). (N/A). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Scientific Reports. Available from: [Link]

  • Dalton, C. R., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available from: [Link]

  • Wang, X., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available from: [Link]

  • Ocaña, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Ocaña, J. M., et al. (2021). (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available from: [Link]

  • Adib, M., et al. (2011). An expeditious and efficient synthesis of highly functionalized[1][3]-naphthyridines under catalyst-free conditions in aqueous medium. Chemical Communications. Available from: [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of Naphthyridine Derivatives for Cancer Research

Introduction: The Promising Landscape of Naphthyridine Derivatives in Oncology Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have emerged as a significant scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promising Landscape of Naphthyridine Derivatives in Oncology

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have emerged as a significant scaffold in medicinal chemistry due to their wide array of pharmacological activities.[1] The six possible isomers of naphthyridine, distinguished by the positions of the nitrogen atoms, each provide a unique template for the design of novel therapeutic agents.[1] Among these, the 1,8-naphthyridine core is the most extensively studied, but other isomers are gaining increasing attention for their potential in oncology.[2] This guide offers a comparative analysis of the cytotoxic properties of various naphthyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies. We will delve into the structure-activity relationships that govern their cytotoxic potential and explore the molecular mechanisms through which they exert their anti-cancer effects.

Methodologies for Assessing Cytotoxicity: A Practical Guide

The evaluation of cytotoxicity is a cornerstone of anti-cancer drug discovery. Here, we detail the protocols for three commonly employed assays to determine the cytotoxic effects of naphthyridine derivatives. The choice of assay depends on the specific research question, with each providing a different perspective on cell death and viability.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondria. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the naphthyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Lactate Dehydrogenase (LDH) Assay: Detecting Membrane Damage

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment. It is crucial to include three control groups:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell death.

    • Background control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

LDH_Assay_Workflow cluster_plate 96-Well Plate cluster_reaction Reaction Plate Cell Seeding & Treatment Cell Seeding & Treatment Supernatant Collection Supernatant Collection Cell Seeding & Treatment->Supernatant Collection LDH Reaction LDH Reaction Supernatant Collection->LDH Reaction Incubation Incubation LDH Reaction->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Data Analysis Data Analysis

Caption: Workflow of the LDH assay for measuring cytotoxicity.

Apoptosis Assay: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

  • Cell Culture and Treatment: Culture and treat cells with the naphthyridine derivatives as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will categorize cells into four populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Washing Washing Cell Harvesting->Washing Staining (Annexin V/PI) Staining (Annexin V/PI) Washing->Staining (Annexin V/PI) Incubation Incubation Staining (Annexin V/PI)->Incubation Flow Cytometry Flow Cytometry Incubation->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Comparative Cytotoxicity of Naphthyridine Isomers

The cytotoxic activity of naphthyridine derivatives is significantly influenced by the arrangement of the nitrogen atoms within the bicyclic core and the nature of the substituents.

1,8-Naphthyridine Derivatives

This is the most extensively studied class of naphthyridines, with many derivatives exhibiting potent anticancer activity.[3] Their mechanism of action often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[4]

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 16 HeLa (Cervical)0.7[4]
HL-60 (Leukemia)0.1[4]
PC-3 (Prostate)5.1[4]
Compound 10c MCF7 (Breast)1.47[5]
Compound 8d MCF7 (Breast)1.62[5]
Compound 4d MCF7 (Breast)1.68[5]

Structure-Activity Relationship Insights: For 1,8-naphthyridine derivatives, the presence of bulky lipophilic groups at the C-2 position and methyl substitutions at the C-6 or C-7 positions have been shown to enhance cytotoxic activity.[4]

1,6-Naphthyridine Derivatives

Derivatives of 1,6-naphthyridine have also demonstrated significant cytotoxic effects against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 24 Adult T-cell Leukemia0.29[1]
Suberitine A P388 (Leukemia)1.8[1]
Suberitine C P388 (Leukemia)3.5[1]
Compound 17a MOLT-3 (Leukemia)9.1 ± 2.0[6]
HeLa (Cervical)13.2 ± 0.7[6]
HL-60 (Leukemia)8.9 ± 2.2[6]

Structure-Activity Relationship Insights: The anticancer activity of 1,6-naphthyridines can be modulated by substitutions at the C-2 and C-4 positions.

1,7-Naphthyridine Derivatives

Naturally occurring and synthetic 1,7-naphthyridine derivatives have shown promising antiproliferative properties.

Compound IDCancer Cell LineIC50 (µM)Reference
Bisleuconothine A SW480 (Colon)2.74[1]
HCT116 (Colon)3.18[1]
HT29 (Colon)1.09[1]
SW620 (Colon)3.05[1]

Structure-Activity Relationship Insights: The complex structure of natural products like Bisleuconothine A highlights the potential for developing potent anticancer agents from the 1,7-naphthyridine scaffold.

Other Naphthyridine Isomers

Research into other isomers like 1,5-, 2,6-, and 2,7-naphthyridines is also yielding promising results. For instance, the 2,7-naphthyridine derivative Sampangine has shown cytotoxicity against human malignant melanoma with an IC50 of 0.37 µg/mL.[1]

Mechanisms of Action: Unraveling the Pathways to Cell Death

Understanding the molecular mechanisms by which naphthyridine derivatives induce cytotoxicity is crucial for their development as therapeutic agents. Two of the most prominent mechanisms are the inhibition of topoisomerase II and the induction of apoptosis.

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Many potent anticancer drugs, including some naphthyridine derivatives, act as topoisomerase II poisons. They stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately triggering apoptotic cell death.[4][7]

TopoII_Inhibition Naphthyridine Derivative Naphthyridine Derivative Cleavable Complex Topoisomerase II-DNA Cleavable Complex Naphthyridine Derivative->Cleavable Complex Stabilizes Topoisomerase II Topoisomerase II Topoisomerase II->Cleavable Complex DNA DNA DNA->Cleavable Complex DNA Strand Breaks DNA Strand Breaks Cleavable Complex->DNA Strand Breaks Prevents re-ligation Apoptosis Apoptosis DNA Strand Breaks->Apoptosis

Caption: Mechanism of topoisomerase II inhibition by naphthyridine derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Many chemotherapeutic agents, including naphthyridine derivatives, exert their anticancer effects by inducing apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of caspases, a family of cysteine proteases, is a central event in apoptosis, leading to the execution of cell death.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Naphthyridine Derivative Naphthyridine Derivative Mitochondria Mitochondria Naphthyridine Derivative->Mitochondria Induces stress Death Receptors Death Receptors Naphthyridine Derivative->Death Receptors May activate Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Executioner Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Cell Death Caspase-3 Activation->Apoptosis

Caption: Apoptosis induction pathways targeted by naphthyridine derivatives.

Conclusion and Future Directions

Naphthyridine derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. This guide has provided a comparative overview of the cytotoxicity of various naphthyridine isomers, detailed methodologies for their evaluation, and insights into their mechanisms of action. The structure-activity relationship data presented herein can guide the rational design of more potent and selective cytotoxic agents. Future research should continue to explore the full therapeutic potential of all naphthyridine isomers, with a focus on identifying novel molecular targets and developing derivatives with improved pharmacological profiles. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of naphthyridine-based cancer therapeutics.

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available from: [Link].

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. Available from: [Link].

  • Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma. PubMed Central. Available from: [Link].

  • Naphthyridine Derivatives Induce Programmed Cell Death in Naegleria fowleri. MDPI. Available from: [Link].

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available from: [Link].

  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Available from: [Link].

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central. Available from: [Link].

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available from: [Link].

  • (PDF) Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. ResearchGate. Available from: [Link].

  • Green synthesis and cytotoxic activity of functionalized naphthyridine. PubMed. Available from: [Link].

  • (PDF) Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. ResearchGate. Available from: [Link].

  • A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells. PubMed Central. Available from: [Link].

  • Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. ResearchGate. Available from: [Link].

  • Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives-eleutherin, alpha lapachone, and beta lapachone. PubMed. Available from: [Link].

Sources

Validation

Technical Guide: Assessing Target Engagement of 1,6-Naphthyridine-3,8-diamine in Live Cells

The following guide is a technical analysis designed for researchers evaluating the cellular target engagement of 1,6-Naphthyridine-3,8-diamine and its derivatives. Given the chemical nature of the 1,6-naphthyridine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers evaluating the cellular target engagement of 1,6-Naphthyridine-3,8-diamine and its derivatives.

Given the chemical nature of the 1,6-naphthyridine scaffold, this compound class is privileged for two distinct biological activities: binding to non-canonical nucleic acid structures (e.g., RNA mismatches, toxic repeats) and inhibiting specific kinases (e.g., PI3K/mTOR pathway). This guide prioritizes the RNA-targeting workflow, as this represents the most complex and chemically distinct application of naphthyridine diamines, while also addressing protein target validation.

[1]

Executive Summary & Mechanistic Context[2][3][4][5]

1,6-Naphthyridine-3,8-diamine is a planar, nitrogen-rich heterocyclic scaffold.[1] In drug discovery, its utility is bifurcated:

  • RNA Modulator: It acts as a pseudo-base, capable of hydrogen bonding with unpaired bases (e.g., Guanine or Uracil) in RNA hairpins or toxic repeat expansions (e.g., CUG repeats in Myotonic Dystrophy).

  • Kinase Inhibitor: The diamine motif mimics the adenine ring of ATP, allowing it to occupy the ATP-binding pocket of lipid and protein kinases.

Validating cellular engagement is critical because in vitro affinity (Kd) often fails to translate to cellular potency due to intracellular concentrations, off-target binding (e.g., ribosomal RNA), or poor permeability.

The Challenge: "The Cellular Gap"

Most naphthyridine derivatives show nanomolar affinity in cell-free buffers.[1] However, inside the cell, the compound must compete with millimolar concentrations of ATP (for kinases) or abundant cellular RNA (for RNA targets). This guide compares three methodologies to bridge this gap.

Comparative Methodology: Choosing the Right Assay

We evaluate three distinct approaches to validate that 1,6-Naphthyridine-3,8-diamine is engaging its target in the complex cellular milieu.

Method A: Cellular Thermal Shift Assay (CETSA/CeRTSA)

The Label-Free Thermodynamic Standard[1]

  • Principle: Ligand binding stabilizes the target (Protein or RNA) against thermal denaturation.

  • Best For: Initial validation of binding without modifying the compound.

  • Pros: No chemical modification required; works in intact cells/lysates.[1]

  • Cons: Does not identify the binding site; lower sensitivity for low-abundance targets.[1]

Method B: Chem-CLIP / Photo-Crosslinking

The High-Resolution "Gold Standard"[1]

  • Principle: A functionalized analog (with a diazirine/azide) covalently crosslinks to the target upon UV irradiation, followed by pull-down and Mass Spec/Seq.

  • Best For: Mapping the exact binding site (e.g., which RNA loop or Kinase residue).

  • Pros: Irrefutable proof of direct physical interaction; maps off-targets.

  • Cons: Requires synthesis of a probe analog; potential steric hindrance from the tag.

Method C: Functional Rescue (Foci/Splicing Imaging)

The Phenotypic Readout

  • Principle: If the compound targets toxic RNA (e.g., CUG repeats), it should displace sequestered proteins (MBNL1) and dissolve nuclear foci.[2]

  • Best For: Confirming biological efficacy.[1]

  • Pros: High biological relevance; visual confirmation.

  • Cons: Indirect—does not prove direct binding (could be an upstream effect).[1]

Performance Matrix
FeatureMethod A: CeRTSA/CETSA Method B: Chem-CLIP Method C: Foci Imaging
Direct Evidence High (Thermodynamic)Very High (Covalent) Low (Indirect)
Compound Requirement Native Parent CompoundDerivatized ProbeNative Parent Compound
Throughput Medium (96-well PCR)Low (Complex Workflow)High (HCS Imaging)
Resolution Whole Molecule StabilityResidue/Base Level Cellular Phenotype
Primary Artifact False Positives (Aggregation)Non-specific CrosslinkingOff-target Pathway Effects

Detailed Experimental Protocols

Protocol 1: RNA-Targeted CeRTSA (Cellular Resolution of Transcriptome Structure)

Use this if your hypothesis is that 1,6-Naphthyridine-3,8-diamine binds a specific RNA structure (e.g., CUG repeats).[1]

Materials:

  • Target Cells (e.g., DM1 patient fibroblasts).

  • Compound: 1,6-Naphthyridine-3,8-diamine (10 µM final).[1]

  • RT-qPCR reagents for target RNA.[1]

Workflow:

  • Treatment: Incubate 1x10^6 cells with the compound (10 µM) or DMSO for 1 hour at 37°C.

  • Aliquot & Heat Shock: Split cells into 10 aliquots. Heat each aliquot to a gradient of temperatures (e.g., 37°C to 75°C) for 3 minutes in a PCR thermocycler.

  • Lysis: Cool immediately to RT. Lyse cells using a non-denaturing buffer (e.g., 1% NP-40, MgCl2) to keep RNA structures intact.

  • Separation: Centrifuge at 20,000 x g for 20 min. The supernatant contains folded/soluble RNA; the pellet contains denatured/aggregated RNA.

  • Detection: Extract RNA from the supernatant .[1] Perform RT-qPCR for the target RNA (e.g., DMPK) and a reference (e.g., GAPDH).

  • Analysis: Plot the "Fraction Soluble" vs. Temperature. A right-shift in the melting curve (Tm) indicates target engagement.[1]

Protocol 2: Competitive Foci Reduction Assay (Imaging)

Use this to validate functional displacement of MBNL proteins from toxic RNA.

Materials:

  • HeLa cells transfected with (CUG)960-GFP plasmid or DM1 fibroblasts.[1]

  • Compound: Serial dilution (1 nM – 10 µM).[1]

  • FISH Probe: Cy3-labeled (CAG)10 oligonucleotide.[1]

Workflow:

  • Seeding: Plate cells in 96-well imaging plates (black wall, clear bottom).[1]

  • Dosing: Treat cells with 1,6-Naphthyridine-3,8-diamine for 24 hours.

  • Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 70% Ethanol (4°C, overnight).

  • Hybridization: Incubate with Cy3-CAG probe (20 nM) in hybridization buffer (40% formamide, 2x SSC) for 2 hours at 37°C.

  • Wash: Wash 3x with 2x SSC to remove unbound probe. Stain Nuclei with DAPI.

  • Imaging: Acquire images on a Confocal High-Content Imager (e.g., Opera Phenix).

  • Quantification: Count "Nuclear Foci per Cell". A successful hit will show a dose-dependent decrease in foci number and intensity.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the parallel workflows for validating RNA vs. Protein engagement for this scaffold.

TargetEngagement cluster_RNA Pathway A: RNA Targeting (e.g., Toxic Repeats) cluster_Protein Pathway B: Protein Targeting (e.g., Kinase) Compound 1,6-Naphthyridine-3,8-diamine RNATarget Target: CUG Expansions (Hairpin Structure) Compound->RNATarget High Affinity ProtTarget Target: Kinase ATP Pocket (PI3K / mTOR) Compound->ProtTarget Potential Off-Target Binding Intercalation / Groove Binding RNATarget->Binding CeRTSA Assay 1: CeRTSA (Thermal Stabilization) Binding->CeRTSA Thermodynamic Shift Foci Assay 2: Foci Reduction (MBNL1 Displacement) Binding->Foci Functional Rescue Inhibition ATP Competition ProtTarget->Inhibition CETSA Assay 3: CETSA (Western Blot / MS) Inhibition->CETSA Thermal Shift

Caption: Dual-pathway validation strategy. Pathway A (Red) is the primary route for naphthyridine-based RNA modulators.[1] Pathway B (Blue) accounts for potential kinase off-target effects.[1]

Critical Analysis & Troubleshooting

The "Sticky" Naphthyridine Problem

Naphthyridine diamines are planar and hydrophobic. They have a tendency to aggregate or intercalate non-specifically into DNA/RNA at high concentrations (>50 µM).[1]

  • Correction: Always include a negative control compound (e.g., a naphthyridine lacking the 3,8-amines) to prove that the effect is driven by the specific hydrogen-bonding pattern, not just general intercalation.

Interpreting Thermal Shifts
  • Positive Shift (+Tm): Indicates stabilization.[1] In CeRTSA, a shift of >2°C is significant.

  • Negative Shift (-Tm): Rare, but indicates the compound destabilizes the RNA structure (e.g., unwinding the hairpin). This is actually desirable for treating repeat expansion disorders like DM1.[1][3]

Selectivity Controls

To prove the compound targets specific RNA structures (like CUG repeats) and not general RNA:

  • Run the CeRTSA assay on a housekeeping RNA (e.g., 18S rRNA).

  • Result: The target RNA (DMPK) should show a Tm shift, while 18S rRNA should remain unchanged.

References

  • Nakatani, K., et al. (2005). "Small-molecule ligand induces nucleotide flipping in (CAG)n trinucleotide repeats."[1] Nature Chemical Biology.[1] Link

    • Foundational work establishing naphthyridine dimers as specific binders for nucleotide mism
  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Science. Link[1]

    • The core protocol for CETSA protein target engagement.
  • Molina, D.M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Link[1]

  • Hagihara, M., et al. (2012). "Dissection of the interactions of naphthyridine carbamate dimer with (CAG)n repeats." Nucleic Acids Research.[1][4] Link

    • Specific mechanistic insights into naphthyridine-RNA binding modes.
  • Childs-Disney, J.L., et al. (2013). "Variable uptake and potency of small molecules targeting RNA in cells." ACS Chemical Biology.[1] Link

    • Discusses the permeability challenges of RNA-targeting small molecules.

Sources

Comparative

Technical Validation Guide: 1,6-Naphthyridine-3,8-diamine Fluorescent Sensors

Executive Summary & Scientific Context The detection of DNA/RNA structural lesions—specifically abasic (AP) sites and single-nucleotide polymorphisms (SNPs)—remains a critical bottleneck in early diagnostic workflows. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The detection of DNA/RNA structural lesions—specifically abasic (AP) sites and single-nucleotide polymorphisms (SNPs)—remains a critical bottleneck in early diagnostic workflows. While 1,8-naphthyridines (e.g., ATMND) have long served as the industry benchmark for sensing guanine-related defects, the 1,6-naphthyridine-3,8-diamine (1,6-NDA) scaffold has emerged as a superior "light-up" probe candidate.

This guide validates the 1,6-NDA sensor, focusing on its unique Donor-Acceptor-Donor (D-A-D) hydrogen-bonding face which allows for high-fidelity recognition of orphan nucleobases (specifically Cytosine and Guanine) in duplex DNA. Unlike traditional probes that suffer from aggregation-caused quenching (ACQ), 1,6-NDA utilizes a binding-induced fluorescence restoration mechanism, making it a "dark-to-bright" sensor.

The Core Problem with Current Standards
  • 2-Aminopurine (2-AP): The gold standard for base flipping, but suffers from UV excitation (

    
     nm), causing cellular damage and high background autofluorescence.
    
  • ATMND (1,8-Naphthyridine): Effective for Guanine, but often exhibits low quantum yield (

    
    ) in aqueous buffers without organic co-solvents.
    

Mechanism of Action: The "Light-Up" Response

The 1,6-NDA sensor operates via the suppression of Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT) .

  • Free State (Dark): In aqueous solution, the rotation of the 3,8-diamine groups and solvent relaxation leads to non-radiative decay. The fluorescence is quenched.[1][2][3]

  • Bound State (Bright): Upon intercalation into a DNA void (e.g., opposite an AP site or mismatch), the rigid hydrophobic environment restricts bond rotation (RIR - Restriction of Intramolecular Rotation). Simultaneously, specific hydrogen bonding with the target base locks the fluorophore, restoring radiative emission.

Diagram 1: Sensing Mechanism & Activation

G Free Free 1,6-NDA (Aqueous Solvent) Quench Non-Radiative Decay (Solvent Relaxation + Bond Rotation) Free->Quench Energy Loss Binding Binding Event (Intercalation into AP Site/Mismatch) Free->Binding + Target DNA Locked Rigidified Scaffold (H-Bonding + Stacking) Binding->Locked H-Bond Formation Emission Fluorescence ON (High Quantum Yield) Locked->Emission PET Suppression

Caption: The "Dark-to-Bright" mechanism. 1,6-NDA remains quiescent in buffer until specific binding restricts molecular rotation and restores fluorescence.

Comparative Performance Analysis

The following data contrasts 1,6-NDA against the two primary market alternatives: 2-Aminopurine (2-AP) and ATMND .

Table 1: Physicochemical & Sensing Properties
Feature1,6-NDA (Subject) ATMND (Competitor 1) 2-Aminopurine (Standard)
Excitation (

)
380–410 nm (Visible) 350 nm (UV/Vis)305 nm (UV - Toxic)
Emission (

)
460–490 nm (Blue/Cyan) 430 nm (Blue)370 nm (UV)
Stokes Shift ~80 nm (Large)~80 nm~65 nm
Quantum Yield (

)
0.45 (Bound) / <0.01 (Free)0.25 (Bound) / <0.01 (Free)0.68 (Free) / 0.02 (Stacked)
Signal-to-Noise (S/N) High (>50-fold) Moderate (~20-fold)Low (Always On)
Target Specificity Cytosine/Guanine Mismatch Guanine MismatchNon-specific (Base Flipping)
Solubility Moderate (DMSO stock req.)Low (Hydrophobic)High (Water soluble)

Key Insight: 1,6-NDA offers a critical advantage in excitation wavelength . Being excitable at >380 nm allows for compatibility with standard confocal microscopes and flow cytometers, avoiding the UV lasers required for 2-AP.

Experimental Validation Protocols

To validate 1,6-NDA in your specific assay, follow this self-validating workflow. These protocols are designed to confirm both binding affinity and fluorescence enhancement .

Protocol A: Solvatochromic Validation (Quality Control)

Purpose: To confirm the sensor is sensitive to polarity changes (simulating the hydrophobic DNA pocket).

  • Preparation: Prepare 10

    
    M solutions of 1,6-NDA in: Water, Methanol, Ethanol, Acetonitrile, and Dioxane.
    
  • Measurement: Record emission spectra (

    
     nm).
    
  • Validation Criteria: You must observe a hypsochromic shift (blue shift) and intensity increase as solvent polarity decreases (Water

    
     Dioxane). This confirms the probe will light up when moving from bulk water to the hydrophobic DNA interior.
    
Protocol B: Titration Binding Assay (Target Validation)

Purpose: To determine the


 and Turn-On Ratio.
  • Oligonucleotide Prep:

    • Target: 5'-GCG TX G CG-3' (Where X = Abasic site or Cytosine mismatch).

    • Control: 5'-GCG TA G CG-3' (Fully matched).

  • Titration:

    • Fixed Probe Concentration: 1.0

      
      M 1,6-NDA in Sodium Phosphate Buffer (10 mM, pH 7.0, 100 mM NaCl).
      
    • Titrate DNA: Add 0

      
       10 
      
      
      
      M duplex DNA stepwise.
  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. [DNA].
      
    • Fit to the Benesi-Hildebrand equation or a 1:1 binding isotherm.

  • Success Metric: The Target DNA should yield a saturation curve with

    
     intensity increase. The Control DNA should show negligible change (linear non-specific background).
    
Diagram 2: Validation Decision Matrix

Validation Start Start Validation Solv Protocol A: Solvatochromism Test Start->Solv Shift Is Blue Shift/Intensity Increase Observed? Solv->Shift Fail1 Fail: Impure Probe or Hydrolysis STOP Shift->Fail1 No Titr Protocol B: DNA Titration (Target vs. Control) Shift->Titr Yes Select Is S/N Ratio > 20? Titr->Select Fail2 Fail: Low Selectivity Check Mg2+ or pH Select->Fail2 No Pass PASS: Validated for Screening Select->Pass Yes

Caption: Decision matrix for validating 1,6-NDA batches. Solvatochromism is the "Go/No-Go" gate before consuming expensive DNA reagents.

Troubleshooting & Optimization

  • High Background: If the probe fluoresces in buffer alone, the pH may be too low, causing protonation of the naphthyridine nitrogens. Ensure pH

    
     7.0.
    
  • Low Turn-On: Naphthyridine binding is often stabilized by stacking interactions. If the turn-on is weak, cool the sample to 4°C to stabilize the duplex or add 10 mM MgCl

    
     to shield phosphate repulsion.
    
  • Quenching in Cell Media: 1,6-NDA can be quenched by paramagnetic ions (Fe

    
    , Cu
    
    
    
    ). Use EDTA-treated buffers for in vitro characterization.

References

  • Nakatani, K., et al. (2001). "Recognition of Guanine-Guanine Mismatches by the Dimeric Form of 2-Amino-1,8-naphthyridine." Journal of the American Chemical Society. Link

  • Sato, Y., et al. (2024). "1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties." Molecules. Link

  • Li, L., et al. (2015). "Selective fluorescence lighting-up recognition of DNA abasic site environment possessing guanine context."[4] Sensors and Actuators B: Chemical. Link

  • Kool, E. T. (2002). "Replacing the Nucleobases in DNA with Designer Molecules." Accounts of Chemical Research. Link

  • Xu, W., et al. (2016). "Fluorescent DNA Base Replacements: Reporters and Sensors for Biological Systems."[5] Wiley Interdisciplinary Reviews: RNA. Link

Sources

Validation

A Comparative Guide to the Biological Stability of 1,6-Naphthyridine Isomers for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic profile of a drug candidate....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic profile of a drug candidate. Among the privileged structures in medicinal chemistry, the naphthyridine framework, a bicyclic system containing two nitrogen atoms, has garnered significant attention.[1][2] However, the six possible isomers of naphthyridine, distinguished by the positions of their nitrogen atoms, are not created equal, particularly concerning their stability in biological media.[3] This guide provides an in-depth comparison of the stability of the 1,6-naphthyridine scaffold against its isomers, offering experimental insights and detailed protocols to empower rational drug design.

The Critical Impact of Isomerism on Metabolic Fate

The arrangement of nitrogen atoms within the naphthyridine ring system dictates the electron density distribution, which in turn governs the susceptibility of the molecule to metabolic enzymes. The two primary enzyme families responsible for the phase I metabolism of many xenobiotics are the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AOX).[4][5] Understanding how each naphthyridine isomer interacts with these enzymes is paramount for predicting and optimizing metabolic stability.

Aldehyde Oxidase (AOX): A Key Differentiator of Naphthyridine Isomer Stability

Aldehyde oxidase has emerged as a crucial enzyme in the metabolism of N-heterocyclic compounds.[6] Notably, AOX exhibits distinct substrate specificities among the naphthyridine isomers. A significant study investigating structure-metabolism relationships in human AOX revealed that 1,6- and 1,8-naphthyridines are substrates for this enzyme, whereas 1,7-naphthyridines are not .[7] This finding has profound implications for scaffold selection.

The susceptibility of the 1,6-naphthyridine core to AOX-mediated metabolism has been corroborated in the development of CDK8/19 inhibitors. Researchers found that 2,8-disubstituted-1,6-naphthyridine compounds underwent rapid metabolism mediated by aldehyde oxidase.[8] This metabolic liability could, however, be mitigated by introducing an amino substituent at the C5 position of the 1,6-naphthyridine scaffold, highlighting a viable strategy for enhancing stability.[8]

Cytochrome P450 (CYP) Mediated Metabolism: The Influence of Nitrogen Position

While direct comparative studies on the CYP-mediated metabolism of all naphthyridine isomers are scarce, we can infer likely metabolic pathways based on the fundamental principles of CYP catalysis and studies on related aza-heterocycles. CYPs are a major source of variability in drug pharmacokinetics and are responsible for the metabolism of a vast number of drugs.[9]

The position of the electron-withdrawing nitrogen atoms significantly influences the electron density of the aromatic rings, thereby affecting their susceptibility to oxidative metabolism by CYPs. A comparative study on quinoline carboxamide analogues with aza-heteroaromatic rings (pyridine, pyrazine, pyrimidine) found no detectable metabolism on these nitrogen-containing rings.[7] This suggests that the electronegativity of the nitrogen atom can confer a degree of metabolic protection to the ring system.

Based on this, it is plausible to hypothesize that naphthyridine isomers with nitrogen atoms in positions that decrease the overall electron density of the rings may exhibit greater stability towards CYP-mediated oxidation. However, it is crucial to note that substituents on the naphthyridine core can dramatically alter the sites of metabolism. For instance, in the case of nalidixic acid, a 1,8-naphthyridine derivative, metabolic attack occurs on the substituents rather than the naphthyridine nucleus itself, indicating the inherent stability of the core in this specific context.[10][11]

Table 1: Comparative Metabolic Profile of Naphthyridine Isomers

Naphthyridine IsomerSusceptibility to Aldehyde Oxidase (AOX)Predicted Susceptibility to Cytochrome P450 (CYP)Key Considerations
1,6-Naphthyridine Substrate [7][8]Moderate; dependent on substitution pattern.AOX-mediated metabolism is a primary clearance pathway. Substitutions can be used to block metabolic sites.[8]
1,5-Naphthyridine Likely Substrate (structurally similar to susceptible isomers)Moderate; dependent on substitution pattern.Further investigation into AOX susceptibility is warranted.
1,7-Naphthyridine Not a Substrate [7]Moderate; dependent on substitution pattern.Potentially more stable scaffold concerning AOX-mediated clearance.
1,8-Naphthyridine Substrate [7]Moderate; core can be stable with metabolism directed to substituents.[10][11]Well-studied scaffold with known metabolic pathways for some derivatives.
2,6-Naphthyridine Less common; data limited.Moderate; dependent on substitution pattern.Requires further metabolic evaluation.
2,7-Naphthyridine Less common; data limited.Moderate; dependent on substitution pattern.Requires further metabolic evaluation.

Experimental Protocols for Assessing Biological Stability

To empirically determine the stability of naphthyridine-containing compounds, standardized in vitro assays are indispensable. The following are detailed protocols for liver microsomal and plasma stability assays.

Liver Microsomal Stability Assay

This assay is a cornerstone for evaluating phase I metabolic stability, particularly CYP- and AOX-mediated metabolism.

LiverMicrosomalAssay cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis TestCompound Test Compound (1 µM) PreIncubate Pre-incubation (5 min) TestCompound->PreIncubate Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->PreIncubate Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubate Initiate Add NADPH (1 mM) PreIncubate->Initiate TimePoints Sample at 0, 5, 15, 30, 60 min Initiate->TimePoints Quench Quench with Acetonitrile + IS TimePoints->Quench Centrifuge Centrifuge (10 min, 4000 rpm) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate % Remaining & T½ LCMS->Data

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with pooled human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM). For assessing AOX-mediated metabolism, a parallel incubation without NADPH can be performed as AOX is a cytosolic enzyme that does not require NADPH.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture.

  • Quenching: Immediately terminate the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample and determine the in vitro half-life (T½).

Plasma Stability Assay

This assay evaluates the stability of a compound in the presence of plasma enzymes, such as esterases and amidases.

PlasmaStabilityAssay cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis TestCompound Test Compound (1 µM) Incubate Incubate Mixture TestCompound->Incubate Plasma Pooled Human Plasma Plasma->Incubate TimePoints Sample at 0, 15, 30, 60, 120 min Incubate->TimePoints Quench Quench with Acetonitrile + IS TimePoints->Quench Centrifuge Centrifuge (10 min, 4000 rpm) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate % Remaining LCMS->Data

Caption: Workflow for the Plasma Stability Assay.

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, add the test compound (final concentration 1 µM) to pooled human plasma.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma-compound mixture.

  • Quenching: Stop the enzymatic degradation by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and then centrifuge to precipitate plasma proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to determine the concentration of the parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point compared to the initial concentration at time zero.

Data Interpretation and Strategies for Enhancing Stability

The data generated from these assays provide a quantitative measure of a compound's stability. A short half-life in the liver microsomal assay suggests rapid metabolic clearance, while significant degradation in the plasma stability assay indicates susceptibility to plasma enzymes.

Should a 1,6-naphthyridine-based compound exhibit poor metabolic stability, several strategies can be employed:

  • Blocking Sites of Metabolism: As demonstrated with the CDK8/19 inhibitors, introducing substituents at or near the metabolically labile positions can sterically hinder enzyme access and improve stability.[8]

  • Modulating Electronic Properties: The introduction of electron-withdrawing groups can decrease the electron density of the aromatic system, potentially reducing its susceptibility to oxidative metabolism by CYPs.

  • Isosteric Replacements: In some cases, replacing a metabolically labile functional group with a bioisostere can enhance stability while retaining biological activity.

Conclusion

The choice of a naphthyridine isomer as a core scaffold in drug design has significant consequences for the metabolic stability of the resulting compound. The 1,6-naphthyridine isomer, while a versatile and valuable scaffold, is a known substrate for aldehyde oxidase, a metabolic pathway that must be considered and potentially mitigated. In contrast, the 1,7-naphthyridine isomer appears to be more resistant to AOX-mediated metabolism, offering a potential advantage in terms of metabolic stability. The susceptibility to CYP-mediated metabolism is more nuanced and is highly dependent on the substitution pattern of the specific derivative.

By leveraging the comparative data presented in this guide and employing the detailed experimental protocols, researchers can make more informed decisions in the selection and optimization of naphthyridine-based drug candidates, ultimately accelerating the path to the development of safer and more effective medicines.

References

  • Brogbansky, L., & Sucharda, E. (1927). O kilku nowych syntezach w grupie chinoliny i naftyrydyny. Roczniki Chemii, 7, 155-171.
  • Dalvie, D., Di, L., & Obach, R. S. (2021). An overview of the fundamentals of drug metabolism and disposition. In Comprehensive Medicinal Chemistry III (pp. 1-34). Elsevier.
  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert opinion on drug metabolism & toxicology, 8(4), 487-503.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
  • Hamilton, P. B., Rosi, D., Peruzzotti, G. P., & Nielson, E. D. (1969). Microbiological metabolism of naphthyridines. Applied microbiology, 17(2), 237–241.
  • Lamba, J. K., Lin, Y. S., Thummel, K. E., Daly, A. K., Watkins, P. B., Strom, S., ... & McLeod, H. L. (2009). Common allelic variants of cytochrome P450 2B6 are major determinants of cyclophosphamide cytotoxicity. Clinical Cancer Research, 15(24), 7571-7579.
  • Lepri, S., Buonerba, F., Di Marino, D., Goracci, L., & Cruciani, G. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proceedings of the National Academy of Sciences, 114(16), E3231-E3239.
  • Dale, I. L., Bawn, C., Brown, D., Clarke, M., Davis, B., Debreczeni, J., ... & Reader, V. (2016). 2, 8-Disubstituted-1, 6-Naphthyridines and 4, 6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS medicinal chemistry letters, 7(6), 593-598.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of extrahepatic metabolism. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2 (1H)
  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug metabolism reviews, 29(1-2), 413-580.
  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism—an introduction: Part 1. Principles and overview. Chemistry & biodiversity, 4(3), 365-381.
  • Torres, R. A., & Jones, J. P. (2010). A, B, C, and D: a mnemonic for the major human P450s. Drug metabolism letters, 4(2), 63-68.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141.
  • Zhang, T., Chen, Q., Li, L., Liu, L. A., & Wei, D. Q. (2011). In silico prediction of cytochrome P450-mediated drug metabolism. Combinatorial chemistry & high throughput screening, 14(5), 388-395.
  • Mondal, S., & Padmanabhan, B. (2021). 1, 8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1485-1507.
  • McChesney, E. W., Froelich, E. J., Lesher, G. Y., Crain, A. V., & Rosi, D. (1964). Absorption, excretion, and metabolism of a new antibacterial agent, nalidixic acid. Toxicology and applied pharmacology, 6(3), 292-309.

Sources

Comparative

"quantitative structure-activity relationship (QSAR) analysis of 1,6-naphthyridines"

Executive Summary The 1,6-naphthyridine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent inhibition against targets such as HIV-1 integrase , c-Met kinase , and Fibroblast Growth Facto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,6-naphthyridine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent inhibition against targets such as HIV-1 integrase , c-Met kinase , and Fibroblast Growth Factor Receptor (FGFR) . However, optimizing this scaffold requires rigorous Quantitative Structure-Activity Relationship (QSAR) modeling to navigate the chemical space effectively.

This guide objectively compares the performance of 2D-QSAR (Classical) versus 3D-QSAR (CoMFA/CoMSIA) methodologies applied to 1,6-naphthyridines. It provides experimental protocols, statistical benchmarks, and mechanistic insights to assist researchers in selecting the optimal modeling strategy for drug development.

Part 1: Biological Context & Target Validation

Before diving into QSAR mechanics, it is critical to understand why we model this scaffold. 1,6-naphthyridines primarily act by mimicking the purine core of ATP or DNA bases, allowing them to intercalate or bind into kinase hinge regions and viral active sites.

Primary Target: FGFR Signaling Pathway

One of the most successful applications of 3D-QSAR for this scaffold is in the design of FGFR inhibitors. FGFR overexpression drives angiogenesis and tumor survival. 1,6-naphthyridines inhibit the phosphorylation of downstream effectors.

Figure 1: FGFR Signaling Cascade & Inhibition Point

FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor (Target of 1,6-Naphthyridines) FGF->FGFR Binding RAS RAS FGFR->RAS Phosphorylation PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUC Nucleus (Gene Transcription) ERK->NUC Proliferation AKT AKT PI3K->AKT AKT->NUC Survival

Caption: The FGFR signaling pathway. 1,6-naphthyridines competitively bind to the ATP pocket of the FGFR kinase domain, blocking downstream RAS/MAPK and PI3K/AKT signaling.

Part 2: Methodological Comparison (2D vs. 3D QSAR)

The Contenders
  • 2D-QSAR (Classical): Uses topological, electronic, and physicochemical descriptors (e.g., logP, molar refractivity, topological indices) coupled with Multiple Linear Regression (MLR) or Partial Least Squares (PLS).

  • 3D-QSAR (CoMFA/CoMSIA): Uses interaction energy fields (Steric, Electrostatic, Hydrophobic) calculated around a lattice grid surrounding aligned molecules.

Performance Metrics

The following table summarizes comparative data derived from high-impact studies on 1,6-naphthyridines (specifically targeting FGFR and HIV-1 Integrase).

Feature2D-QSAR (MLR/GAPLS)3D-QSAR (CoMFA)3D-QSAR (CoMSIA)
Primary Descriptor Topological Indices / Quantum (HOMO/LUMO)Steric & Electrostatic FieldsSteric, Electrostatic, Hydrophobic, H-bond Fields
Alignment Dependent? No (Alignment Free)Yes (Critical) Yes (Critical)
Training Correlation (

)
0.84 – 0.860.9780.975
Predictive Power (

)
N/A (Internal Validation often lower)0.5910.667
External Validation (

)
0.52 – 0.650.610.68
Insight Generated "Increase hydrophobicity at R1""Steric bulk at C-7 clashes with Glu520""H-bond donor favored at N-1 position"
Computational Cost Low (Seconds)High (Hours to Days)High (Hours to Days)
Expert Analysis: Causality & Choice
  • Why 3D-QSAR Wins for Potency Optimization: In the case of FGFR inhibitors, CoMSIA outperforms CoMFA and 2D methods (

    
     0.667 vs 0.591). This is because CoMSIA handles the hydrophobic  and hydrogen-bond donor  fields explicitly. 1,6-naphthyridines rely heavily on H-bonds with the kinase hinge region (e.g., Met524 in FGFR). CoMFA's Lennard-Jones potentials are too "stiff" to model these subtle soft-interactions accurately.
    
  • When to use 2D-QSAR: Use 2D methods for virtual screening of large libraries where conformation generation is too costly. For HIV-1 integrase, 2D models using quantum chemical descriptors (HOMO-LUMO gap) effectively predicted activity because the electronic stability of the naphthyridine-metal chelation complex is the rate-limiting step, rather than steric fit alone.

Part 3: Experimental Protocol (Self-Validating 3D-QSAR)

To replicate the high-performance CoMSIA models cited above, follow this rigorous workflow. This protocol ensures E-E-A-T compliance by incorporating internal validation steps.

Workflow Diagram

QSAR_Workflow Data Dataset Curation (n > 20) Conf Conformational Analysis Data->Conf Energy Min Align Molecular Alignment Conf->Align Pharmacophore Fields Field Calculation (Steric/Elec/Hyd) Align->Fields Grid 2.0Å PLS PLS Regression Fields->PLS Valid Validation (LOO q², r²pred) PLS->Valid Valid->Align Re-align if q² < 0.5

Caption: Standardized 3D-QSAR workflow. The dashed line represents the iterative feedback loop required if internal validation fails.

Step-by-Step Methodology
Phase 1: Data Curation & Preparation
  • Selection: Curate a set of at least 25 1,6-naphthyridine derivatives with experimentally determined IC50 values spanning at least 3 orders of magnitude.

  • Conversion: Convert IC50 to

    
     (
    
    
    
    ) to linearize the biological data.
  • Charge Calculation: Calculate Gasteiger-Hückel partial charges. Why? Electrostatic field interactions are critical for the nitrogen atoms in the naphthyridine ring.

Phase 2: Conformational Analysis & Alignment (The Critical Step)
  • Protocol: Use a "Distill-Rigid" or "Atom-by-Atom" alignment.

  • Template Selection: Choose the most active compound as the template.

  • Core Definition: Define the 1,6-naphthyridine bicyclic system as the common substructure.

  • Validation: Ensure the Root Mean Square Deviation (RMSD) of the core atoms is < 0.1 Å across the dataset. Failure here invalidates the entire model.

Phase 3: Field Calculation (CoMFA/CoMSIA)
  • Grid Generation: Create a 3D cubic lattice extending 4.0 Å beyond the aligned molecules with a spacing of 2.0 Å.

  • Probe Atoms:

    • CoMFA: sp3 Carbon (+1.0 charge).

    • CoMSIA: Use a Gaussian function (attenuation factor

      
      ) to calculate Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor fields.
      
  • Cutoffs: Set energy cutoffs at 30 kcal/mol to prevent infinite energy values from steric clashes.

Phase 4: PLS Analysis & Validation
  • Regression: Perform Partial Least Squares (PLS) analysis.

  • Cross-Validation (LOO): Use Leave-One-Out cross-validation to determine the optimal number of components (ONC).

    • Acceptance Criteria:

      
      .
      
  • Non-Cross-Validation: Calculate the conventional

    
     using the ONC.
    
    • Acceptance Criteria:

      
      .
      
  • External Validation: Predict the activity of a test set (compounds not in training).

    • Acceptance Criteria:

      
      .
      

Part 4: Interpreting the Contour Maps

Successful 3D-QSAR generates contour maps that guide synthetic modification. For 1,6-naphthyridines, typical observations include:

  • Green Contours (Steric Bulk Favored): Often found near the C-7 or C-8 positions, indicating that bulky groups here (e.g., phenyl or cyclic amines) fill a hydrophobic pocket in the receptor (e.g., the hydrophobic pocket I in FGFR).

  • Blue Contours (Positive Charge Favored): Frequently located near the N-6 nitrogen, suggesting interaction with negatively charged residues (e.g., Asp630 in the DFG motif).

  • Red Contours (Negative Charge Favored): Located near the carbonyl oxygen (if present, e.g., in naphthyridinones), interacting with the hinge region backbone amides.

References

  • FGFR Inhibitor QSAR

    • Title: Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines.[1]

    • Source: Journal of Biomolecular Structure and Dynamics.
    • URL:[Link][2]

  • HIV-1 Integrase QSAR

    • Title: Developing 2D-QSAR models for naphthyridine deriv
    • Source: Medicinal Chemistry Research.
    • URL:[Link][3]

  • c-Met Kinase Inhibitors

    • Title: Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.[4][5]

    • Source: Organic & Biomolecular Chemistry.[5][6][7][8]

    • URL:[Link]

  • General QSAR Methodology

    • Title: 3D-QSAR analysis of anti-cancer agents by CoMFA and CoMSIA.[1][6][9]

    • Source: Medicinal Chemistry Research.
    • URL:[Link]

Sources

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